6-chloro-N4-ethylpyrimidine-4,5-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517784. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-6-4(8)5(7)10-3-11-6/h3H,2,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQRGAUEMMNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325767 | |
| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-03-5 | |
| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-chloro-N4-ethylpyrimidine-4,5-diamine: Synthesis, Applications, and Experimental Protocols
Abstract: This document provides a comprehensive technical overview of 6-chloro-N4-ethylpyrimidine-4,5-diamine, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide covers its fundamental chemical properties, detailed synthetic methodologies with mechanistic insights, and its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and safety guidelines are provided for laboratory professionals.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrimidine derivative featuring strategically placed functional groups that are pivotal for its utility in chemical synthesis. The primary amino group at the C5 position and the secondary ethylamino group at the C4 position, combined with a reactive chlorine atom at C6, make it a versatile intermediate for creating diverse molecular libraries.
IUPAC Name: this compound[1] CAS Number: 98140-03-5[1][2]
The core structure consists of a pyrimidine ring, which is a foundational scaffold in numerous biologically active compounds.[3] The arrangement of its substituents allows for sequential and regioselective reactions, a highly desirable trait in the synthesis of complex molecules.
| Property | Value | Source |
| Molecular Formula | C6H9ClN4 | [2] |
| Molecular Weight | 172.62 g/mol | [2] |
| MDL Number | MFCD07440140 | [2] |
| Canonical SMILES | NC1=C(Cl)N=CN=C1NCC | [2] |
| Purity | Typically ≥95% | [1] |
Chemical Structure:
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available pyrimidine precursor. A common and logical pathway involves the sequential functionalization of 4,6-dichloro-5-nitropyrimidine. This approach offers excellent control over the regioselectivity of the substitutions.
The process can be broken down into two primary transformations:
-
Selective Nucleophilic Aromatic Substitution (SNAr): The first step involves the reaction of 4,6-dichloro-5-nitropyrimidine with ethylamine. The electron-withdrawing nitro group at the C5 position activates the chlorine atoms at C4 and C6 towards nucleophilic attack. The C4 position is generally more reactive, allowing for selective monosubstitution with ethylamine under controlled conditions. This selectivity is a cornerstone of pyrimidine chemistry, enabling the precise installation of substituents.
-
Reduction of the Nitro Group: Following the successful installation of the ethylamino group, the nitro group at the C5 position is reduced to a primary amine. This is commonly achieved using reducing agents like iron powder in the presence of an acid catalyst (e.g., ammonium chloride) or catalytic hydrogenation.[4] This step unmasks the second key amine functionality, completing the synthesis.
Below is a diagram illustrating this synthetic workflow.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Pyrimidine diamines are a privileged scaffold in medicinal chemistry, recognized for their wide range of biological activities.[4] this compound serves as a crucial starting material for the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[5]
The molecule's utility stems from its distinct reactive sites:
-
The C6-Chloro Group: This position is susceptible to further nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are often essential for tuning the potency and selectivity of a drug candidate.
-
The C5-Amino Group: This primary amine can be acylated, alkylated, or used as a handle to build larger, more complex structures. It is frequently involved in forming key hydrogen bonds with target proteins.
-
The N4-Ethylamino Group: The ethyl group can be further modified, although it often serves as a simple substituent to occupy a specific hydrophobic pocket within a protein's active site.
This trifunctional nature allows medicinal chemists to systematically explore the chemical space around the pyrimidine core to optimize drug properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Caption: Role as a versatile scaffold in medicinal chemistry.
Experimental Protocol: Synthesis
The following protocol is a representative procedure adapted from established methods for the synthesis of analogous substituted pyrimidines.[4]
Objective: To synthesize this compound.
Step 1: Synthesis of 6-Chloro-N4-ethyl-5-nitropyrimidin-4-amine
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.2 eq) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by flash chromatography.
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (0.6 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate in vacuo to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude target compound.
-
Purify the product by flash chromatography or recrystallization to yield this compound as a solid.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazard statements.[1][7]
| Hazard Information | Precautionary Measures |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Danger / Warning[1][7] |
| Hazard Statements | H302: Harmful if swallowed.[1][7]H312: Harmful in contact with skin.[1]H315: Causes skin irritation.[1][7]H318/H319: Causes serious eye damage/irritation.[1][7]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[7] Use only outdoors or in a well-ventilated area.[7] |
| Handling | Avoid breathing dust, fumes, or vapors.[7][8] Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][8] Store under an inert atmosphere at 2-8°C.[2] |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]IF ON SKIN: Wash with plenty of soap and water.[7]IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of diverse and complex molecules, particularly for targeting protein kinases. The synthetic routes are well-established, allowing for its efficient production. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide serves as a foundational resource for researchers and scientists leveraging this versatile building block in their synthetic and medicinal chemistry endeavors.
References
- 1. 98140-03-5 | this compound - AiFChem [aifchem.com]
- 2. 98140-03-5|this compound|BLD Pharm [bldpharm.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 6. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
Spectroscopic Characterization of 6-chloro-N4-ethylpyrimidine-4,5-diamine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 6-chloro-N4-ethylpyrimidine-4,5-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the results but also the underlying principles and experimental methodologies. Our approach is grounded in established scientific principles to ensure the trustworthiness and accuracy of the presented information.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise characterization of novel derivatives like the one discussed here is paramount for understanding their chemical properties, predicting their behavior in biological systems, and ensuring their purity and identity in drug discovery and development pipelines. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk you through the acquisition and interpretation of the key spectroscopic data for this compound.
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial.[2][3] For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. The deuterium nucleus is not detected in ¹H NMR, thus preventing solvent signals from obscuring the analyte's spectrum.[3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is recommended.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2][4]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.[2] The presence of solid particles can distort the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]
Instrumental Parameters:
The following parameters are typical for a 400 or 500 MHz NMR spectrometer:
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[2]
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of the ¹³C nucleus)
-
Experimental Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Thin Solid Film Method):
This method is suitable for solid samples and is often preferred for its simplicity.[5]
-
Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[5]
-
Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). These materials are transparent to infrared radiation.[6]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.[5] The quality of the spectrum is dependent on the film's thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[5]
Instrumental Parameters:
A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Background Scan: A background spectrum of the clean, empty salt plate is recorded first. This is then automatically subtracted from the sample spectrum to remove any signals from the instrument or atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: The salt plate with the sample film is placed in the spectrometer's beam path, and the spectrum is recorded.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
Experimental Workflow for IR Data Acquisition
Caption: Workflow for IR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.
Sample Preparation:
Proper sample preparation is critical for successful mass spectrometry analysis to ensure the analyte is in a suitable form for ionization and to minimize interference from contaminants.[7][8][9][10][11]
-
Solubilization: Dissolve a small amount of the sample in a solvent compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile with water is common.[8]
-
Concentration: The sample should be diluted to a low concentration (typically in the low µg/mL to ng/mL range) to avoid saturating the detector.
-
Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument.[8]
Instrumental Parameters (High-Resolution Mass Spectrometry - HRMS):
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy, which is essential for confirming the elemental composition.
-
Acquisition Mode: Positive ion mode is used to detect the [M+H]⁺ ion.
-
Mass Range: A scan range of m/z 50-500 is appropriate to detect the molecular ion and any potential fragments.
Experimental Workflow for MS Data Acquisition
Caption: Workflow for MS sample preparation and data acquisition.
Spectroscopic Data and Interpretation
The following sections present the expected spectroscopic data for this compound and provide a detailed interpretation based on established principles and data from related compounds.
¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~5.5 | Broad Singlet | 2H | -NH₂ (C5-amine) |
| ~5.0 | Broad Triplet | 1H | -NH- (ethyl group) |
| ~4.5 | Broad Singlet | 2H | -NH₂ (C4-amine) |
| ~3.4 | Quartet | 2H | -CH₂- (ethyl group) |
| ~1.2 | Triplet | 3H | -CH₃ (ethyl group) |
Interpretation:
-
Aromatic Region: The pyrimidine ring has one proton at the C-2 position, which is expected to appear as a singlet in the downfield region (~7.8 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[12]
-
Amine Protons: The two primary amine groups (-NH₂) at C4 and C5 are expected to show broad singlet signals. Their chemical shifts can vary depending on the solvent and concentration. The secondary amine proton (-NH-) of the ethyl group will likely appear as a broad triplet due to coupling with the adjacent methylene group.
-
Aliphatic Region: The ethyl group will exhibit a characteristic pattern: a quartet for the methylene (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.[13]
¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~155 | C-4 |
| ~150 | C-6 |
| ~120 | C-5 |
| ~40 | -CH₂- (ethyl group) |
| ~15 | -CH₃ (ethyl group) |
Interpretation:
The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents.[14][15][16][17]
-
C-2, C-4, and C-6: These carbons, being adjacent to nitrogen atoms, are expected to resonate at lower field (higher ppm values). The carbon bearing the chlorine atom (C-6) will also be significantly deshielded.
-
C-5: The carbon attached to the two amino groups will appear at a more upfield position compared to the other ring carbons.
-
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the typical aliphatic region of the spectrum.
IR Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of primary amines |
| 3300 - 3250 | Medium | N-H stretching of secondary amine |
| ~3050 | Weak | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1640 | Strong | N-H bending (scissoring) of primary amines |
| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1100 | Medium | C-N stretching |
| ~800 | Strong | C-Cl stretching |
Interpretation:
The IR spectrum provides clear evidence for the key functional groups.
-
N-H Vibrations: The presence of two primary amino groups and one secondary amino group will result in characteristic N-H stretching bands in the 3450-3250 cm⁻¹ region.[18][19][20] Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one.[18][20] A strong N-H bending vibration around 1640 cm⁻¹ is also expected for the primary amines.[20]
-
C-H Stretching: Aromatic C-H stretching is anticipated at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear below 3000 cm⁻¹.
-
Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will be observed in the 1580-1450 cm⁻¹ region.[12]
-
C-Cl Stretching: The carbon-chlorine bond will give rise to a strong absorption band in the fingerprint region, typically around 800 cm⁻¹.[12]
Mass Spectrometry Data
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (C₆H₁₀³⁵ClN₅) | 188.06975 |
| [M+H]⁺ (C₆H₁₀³⁷ClN₅) | 190.06680 |
Interpretation:
-
Molecular Ion Peak: Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic pattern. The [M+H]⁺ peak corresponding to the ³⁵Cl isotope will be observed at m/z 188.06975, and the peak for the ³⁷Cl isotope will be at m/z 190.06680. The relative intensity of these peaks will be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents.[21][22][23][24] For this compound, potential fragmentation could involve the loss of the ethyl group or parts of it.
Structural Elucidation from Spectroscopic Data
Caption: Relationship between spectroscopic data and structural information.
Conclusion
This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and compositional information from MS, a complete and unambiguous structural elucidation can be achieved. The experimental protocols outlined herein are designed to be robust and reproducible, ensuring the generation of high-quality data. This comprehensive spectroscopic analysis is a critical step in the journey of any novel compound from the laboratory to potential therapeutic applications.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. organomation.com [organomation.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rockymountainlabs.com [rockymountainlabs.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. article.sapub.org [article.sapub.org]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
The Strategic Role of 6-chloro-N4-ethylpyrimidine-4,5-diamine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 6-chloro-N4-ethylpyrimidine-4,5-diamine stands out as a highly versatile and strategic intermediate. Its unique arrangement of functional groups—a reactive chlorine atom and a vicinal diamine—provides a powerful platform for the synthesis of diverse and complex heterocyclic systems. This technical guide delves into the synthesis, chemical properties, and, most importantly, the potential applications of this compound in the development of novel therapeutics, with a particular focus on kinase inhibitors and purine analogs for oncology.
Introduction: The Significance of the Pyrimidine Core
Heterocyclic compounds are fundamental to the development of new drugs, with pyrimidine derivatives holding a place of particular prominence. The pyrimidine ring is a key component of nucleobases, vitamins, and coenzymes, making it a privileged scaffold in drug design.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
This compound is a prime example of a strategically designed pyrimidine intermediate. The ethylamino group at the N4-position can modulate solubility and hydrogen bonding interactions, while the chloro group at the 6-position serves as a versatile synthetic handle for nucleophilic substitution. The adjacent amino groups at the 4- and 5-positions are perfectly poised for cyclization reactions to form fused ring systems, most notably the purine core. This guide will explore the synthetic pathways to this key intermediate and its subsequent elaboration into potentially potent therapeutic agents.
Synthesis of this compound: A Meticulous Approach
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The general and most logical synthetic strategy commences with a doubly activated pyrimidine ring, which is sequentially functionalized.
Synthetic Workflow Overview
The overall synthetic transformation can be visualized as a two-stage process: the initial selective amination of a dichlorinated nitropyrimidine, followed by the reduction of the nitro group to afford the target vicinal diamine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of a closely related analog, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, and represents a robust method for obtaining the title compound.[4]
Step 1: Synthesis of 6-Chloro-N4-ethyl-5-nitropyrimidine-4-amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine or diisopropylethylamine (2 equivalents), to the solution.
-
Nucleophilic Substitution: Slowly add a solution of ethylamine (1.1-1.2 equivalents) in the same solvent to the reaction mixture. The selective substitution at the C4 position is favored due to the electronic effects of the nitro group.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine (1 equivalent) in a mixture of ethanol and water.
-
Reduction: To this solution, add iron powder (3-5 equivalents) and ammonium chloride (0.5-1 equivalent). Heat the mixture to reflux (approximately 80-90 °C).
-
Reaction Monitoring: Stir the reaction vigorously at reflux for 2-6 hours. The disappearance of the yellow color of the starting material is a good visual indicator of the reaction's progress. Confirm completion by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, this compound.
Applications in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of anticancer drugs. The 2,4-diaminopyrimidine scaffold is a well-established core for many of these inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site. This compound is a valuable precursor for creating more complex diaminopyrimidine derivatives with potent and selective kinase inhibitory activity.
General Strategy for Kinase Inhibitor Synthesis
The chloro group at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aryl or heteroaryl moieties, which can occupy the ribose-binding pocket of the kinase.
Caption: General scheme for the synthesis of kinase inhibitors.
Case Study: Aurora Kinase Inhibitors
Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers. A number of pyrimidine-based Aurora kinase inhibitors have been developed. For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors often involves the reaction of a 4,6-dichloropyrimidine with various amines.[5] By analogy, this compound can be utilized in a similar fashion, where the 6-chloro position is displaced by a suitable amine to generate a library of potential inhibitors.
| Precursor | Reagent | Resulting Scaffold | Target Kinase (Example) |
| This compound | 1-Ethylpiperazine | N4-ethyl-6-(4-ethylpiperazin-1-yl)pyrimidine-4,5-diamine | Aurora Kinases[5] |
| This compound | Substituted Anilines | N4-ethyl-N6-arylpyrimidine-4,5-diamine | EGFR, CDK[6] |
A Gateway to Purine Analogs
The 4,5-diamine functionality of this compound is a classic precursor for the construction of the purine ring system. Purine analogs are another critical class of therapeutic agents, with applications as anticancer and antiviral drugs.
The Traube Purine Synthesis and its Modern Variants
The reaction of a 4,5-diaminopyrimidine with a one-carbon electrophile, such as formic acid or triethyl orthoformate, leads to the formation of the imidazole ring, yielding a purine. This is a variation of the classical Traube purine synthesis.
Caption: Synthesis of purine analogs from this compound.
Protocol for Purine Synthesis
A one-pot glycosylation and cyclization procedure has been described for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines, highlighting the utility of such precursors.[7] The following is a general protocol for the cyclization to a 6-chloropurine.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in triethyl orthoformate.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as methanesulfonic acid or p-toluenesulfonic acid.
-
Cyclization: Heat the reaction mixture to reflux for 4-8 hours.
-
Work-up and Purification: After cooling, the excess triethyl orthoformate is removed under reduced pressure. The resulting crude 6-chloro-N-ethyl-9H-purin-x-amine can then be purified by crystallization or column chromatography.
The resulting 6-chloropurine is itself a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse library of purine analogs for biological screening.
Future Perspectives and Conclusion
This compound is a building block of significant potential in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting point for the creation of libraries of complex heterocyclic compounds. The demonstrated utility of closely related diaminopyrimidines in the synthesis of potent kinase inhibitors and purine analogs strongly suggests that this particular intermediate is an under-explored yet highly valuable tool for drug discovery.
Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis and screening of libraries of its derivatives against a panel of kinases and other relevant biological targets are likely to yield novel therapeutic candidates. The insights and protocols provided in this guide are intended to facilitate these efforts and to underscore the strategic importance of this versatile pyrimidine intermediate in the ongoing quest for new and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 98140-03-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine-4,5-Diamine Scaffold: A Privileged Framework in Modern Drug Discovery
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a fundamental heterocyclic structure, is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has long positioned the pyrimidine scaffold as a "privileged structure" in the field of medicinal chemistry.[3] Its synthetic tractability and the capacity for diverse substitutions at multiple positions have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases.[4][5] Among the myriad of pyrimidine derivatives, the pyrimidine-4,5-diamine scaffold has emerged as a particularly fruitful starting point for the design of potent and selective inhibitors of key biological targets, driving innovation in oncology, immunology, and beyond. This technical guide provides an in-depth exploration of the biological significance of the pyrimidine-4,5-diamine core, detailing its mechanism of action, structure-activity relationships, and the experimental methodologies underpinning its journey from a chemical scaffold to life-saving therapeutics.
The Pyrimidine-4,5-Diamine Scaffold as a Kinase Inhibitor: A Focus on Oncology
A significant proportion of drug discovery efforts centered on the pyrimidine-4,5-diamine scaffold has been directed towards the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The pyrimidine-4,5-diamine core serves as an excellent bioisostere for the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.
Cyclin-Dependent Kinase (CDK) Inhibition: Halting Uncontrolled Cell Proliferation
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6] Derivatives of the fused pyrimido[4,5-d]pyrimidine system, which incorporates the pyrimidine-4,5-diamine motif, have shown significant promise as CDK2 inhibitors.[6][7]
CDK2, in complex with cyclin E and cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 by pyrimidine-4,5-diamine-based compounds leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of CDK2/Cyclin E by a pyrimidine-4,5-diamine-based inhibitor, leading to cell cycle arrest.
Janus Kinase (JAK) Inhibition: Modulating Immune Responses
Janus kinases are a family of non-receptor tyrosine kinases that are essential for cytokine signaling.[8] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and hematological malignancies. Pyrimidine-4,6-diamine derivatives have been designed as potent and selective JAK3 inhibitors.[8]
JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding, JAK3 is activated and phosphorylates STAT proteins, which then translocate to the nucleus to regulate gene expression. Pyrimidine-4,5-diamine-based JAK3 inhibitors block this phosphorylation event, thereby disrupting the downstream signaling cascade.
Caption: Pyrimidine-4,5-diamine inhibitors block the JAK3-mediated phosphorylation of STAT proteins.
Aurora Kinase Inhibition: Targeting Mitotic Processes
Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis, including chromosome segregation and cytokinesis.[9] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets. Pyrimidine-2,4-diamine derivatives have been developed as potent Aurora A kinase inhibitors.[10]
Aurora A kinase is essential for the proper formation and function of the mitotic spindle. Inhibition of Aurora A by pyrimidine-4,5-diamine-based compounds leads to defects in spindle assembly, resulting in mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of Aurora A kinase by pyrimidine-4,5-diamine derivatives disrupts mitotic spindle formation.
Quantitative Data Summary: Potency of Pyrimidine-4,5-Diamine Derivatives
The following table summarizes the inhibitory activities of selected pyrimidine-4,5-diamine and related derivatives against various biological targets.
| Compound Class | Target | Compound Example | IC50 | Reference |
| Pyrimido[4,5-d]pyrimidine | CDK2 | Compound 7f | 0.05 µM | [7] |
| Pyrimidine-4,6-diamine | JAK3 | Compound 11e | 2.1 nM | [8] |
| 2,4-Diaminopyrimidine | Aurora A | Compound 13 | >50% inhibition at 1.0 µM | [10] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | Compound 53 | 3.3 nM | [11] |
| Tetrahydrobenzo[4][12]thieno[2,3-d]pyrimidine | COX-2 | Compound 6 | 0.04 µM | [13] |
| Triaminopyrimidine | Caspase-1 | AE-2-48 | 13 nM | [14] |
Experimental Protocols
Synthesis of Pyrimidine-4,5-Diamine Derivatives
A general and widely applicable method for the synthesis of the pyrimidine-4,5-diamine scaffold involves the reduction of a 5-nitropyrimidine precursor.
Step-by-step methodology for the synthesis of a generic 4-amino-5-aminomethylpyrimidine:
-
Nitration: Start with a suitable 4-aminopyrimidine derivative. React it with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position.
-
Reduction: The 5-nitro group is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or chemical reduction (e.g., using sodium dithionite or tin(II) chloride).
-
Purification: The resulting pyrimidine-4,5-diamine derivative is purified using standard techniques such as recrystallization or column chromatography.
For the synthesis of fused pyrimido[4,5-d]pyrimidines, a common approach involves the condensation of a 4,5-diaminopyrimidine with a suitable carbonyl compound or its equivalent.[15]
Biological Assays
This protocol describes a luminescence-based assay to quantify the inhibitory potential of compounds against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant target kinase (e.g., CDK2/Cyclin A, JAK3, Aurora A)
-
Kinase substrate (e.g., Histone H1 for CDK2)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant kinase enzyme to each well.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Add the kinase detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's protocol. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[16]
This protocol is used to assess the antibacterial activity of pyrimidine derivatives.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Sterile borer
Procedure:
-
Plate Preparation: Aseptically swab the surface of the nutrient agar plates with the test bacterial strain.
-
Well Creation: Create wells in the agar using a sterile borer.
-
Compound Addition: Add a defined volume (e.g., 80 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[11]
Conclusion and Future Perspectives
The pyrimidine-4,5-diamine scaffold has unequivocally established itself as a privileged framework in drug discovery. Its versatility, born from its structural similarity to endogenous purines and its amenability to synthetic modification, has fueled the development of a multitude of biologically active compounds. The remarkable success of pyrimidine-4,5-diamine derivatives as kinase inhibitors in oncology is a testament to the power of scaffold-based drug design. As our understanding of complex disease pathologies deepens, the strategic functionalization of this remarkable scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human ailments. Future research will likely focus on enhancing the selectivity of these compounds to minimize off-target effects and exploring novel therapeutic applications beyond oncology and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK3 Kinase Enzyme System Application Note [promega.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
The Synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development. Their versatile scaffold is found in a vast array of biologically active molecules, including antiviral, anticancer, and antibacterial agents. The specific arrangement of functional groups on the pyrimidine ring dictates its pharmacological properties. 6-chloro-N4-ethylpyrimidine-4,5-diamine is a key intermediate in the synthesis of various purine analogs and other heterocyclic compounds of significant interest in drug discovery. Its strategic functionalization, featuring a reactive chlorine atom and two distinct amino groups, allows for diverse subsequent chemical transformations. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this valuable building block, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and well-precedented synthetic route to this compound commences with a readily available starting material, 4,6-dichloro-5-nitropyrimidine. The synthesis proceeds through two key transformations:
-
Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethylamino group at the C4 position via a selective reaction with ethylamine.
-
Reduction of the Nitro Group: Conversion of the 5-nitro group to the corresponding primary amine.
This strategy offers excellent control over the regiochemistry and is amenable to scale-up.
Figure 1: Proposed synthetic route for this compound.
Part 1: Selective Monoamination of 4,6-dichloro-5-nitropyrimidine
Mechanistic Insights
The pyrimidine ring, particularly when substituted with a potent electron-withdrawing group like the nitro group at C5, is highly activated towards nucleophilic aromatic substitution. Both chlorine atoms at C4 and C6 are susceptible to displacement by nucleophiles. However, selective mono-substitution can be achieved by carefully controlling the reaction conditions. The key factors influencing selectivity are:
-
Stoichiometry: Using a near-equimolar amount of the nucleophile (ethylamine) ensures that the reaction is more likely to stop after the first substitution.
-
Temperature: Conducting the reaction at low temperatures (e.g., -30°C to 0°C) slows down the reaction rate, allowing for better control and minimizing the formation of the di-substituted by-product.[1]
-
Base: A non-nucleophilic base, such as triethylamine (Et3N), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the product with the expulsion of a chloride ion.
Experimental Protocol
Synthesis of 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dichloro-5-nitropyrimidine | 193.98 | 10.0 g | 0.0516 |
| Ethylamine (as a solution or gas) | 45.08 | ~2.33 g | ~0.0516 |
| Triethylamine | 101.19 | 7.2 mL (5.22 g) | 0.0516 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (0.0516 mol) of 4,6-dichloro-5-nitropyrimidine in 200 mL of absolute ethanol.
-
Cool the solution to -30°C using a dry ice/acetone bath.
-
In a separate beaker, prepare a solution of ~2.33 g (~0.0516 mol) of ethylamine and 7.2 mL (0.0516 mol) of triethylamine in 50 mL of absolute ethanol.
-
Slowly add the ethylamine solution to the cooled pyrimidine solution via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -20°C.
-
After the addition is complete, stir the reaction mixture at -20°C to -30°C for an additional 4 hours.
-
Allow the reaction to slowly warm to 0°C and stir for another 6 hours.
-
Let the reaction mixture stand overnight, allowing it to reach room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in diethyl ether (200 mL) and wash with water (3 x 100 mL) to remove triethylamine hydrochloride and any unreacted ethylamine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine, is typically obtained as a pale yellow solid or oil and can be used in the next step without further purification if the purity is deemed sufficient by TLC or 1H NMR analysis.[1]
Part 2: Reduction of the Nitro Group
Mechanistic Insights
The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are effective for this purpose. Two of the most common and reliable methods are:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H2 gas).[2] The reaction is generally clean and provides high yields. The nitro group is reduced on the surface of the catalyst.
-
Metal-Acid Reduction: A classic method that employs a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid (e.g., HCl or acetic acid) or a salt like ammonium chloride (NH4Cl).[3] This method is often preferred for its cost-effectiveness and operational simplicity, especially for larger-scale syntheses. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation steps.
The choice between these methods often depends on the scale of the reaction, the availability of equipment (hydrogenation apparatus), and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For this particular substrate, both methods are viable.
Figure 2: Simplified overview of nitro group reduction mechanisms.
Experimental Protocols
Method A: Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine | 204.61 | 5.0 g | 0.0244 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |
| Hydrogen Gas (H2) | 2.02 | Atmospheric pressure | - |
Procedure:
-
To a solution of 5.0 g (0.0244 mol) of 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine in 100 mL of ethyl acetate in a Parr hydrogenation apparatus, carefully add 0.5 g of 10% Pd/C catalyst.
-
Seal the reactor and purge the system with nitrogen gas three times to remove any air.
-
Introduce hydrogen gas into the reactor to a pressure of 1 atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the desired product, this compound, which is often a solid.[2]
Method B: Reduction with Iron and Ammonium Chloride
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine | 204.61 | 5.0 g | 0.0244 |
| Iron Powder (Fe) | 55.85 | 4.1 g | 0.0733 |
| Ammonium Chloride (NH4Cl) | 53.49 | 0.65 g | 0.0122 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 30 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 5.0 g (0.0244 mol) of 6-chloro-N4-ethyl-5-nitropyrimidine-4-amine in a mixture of 100 mL of ethanol and 30 mL of water.
-
Add 4.1 g (0.0733 mol) of iron powder and 0.65 g (0.0122 mol) of ammonium chloride to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with hot ethanol (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Conclusion and Future Perspectives
The synthesis of this compound presented herein provides a robust and scalable route to this important synthetic intermediate. The two-step sequence, involving a selective nucleophilic aromatic substitution followed by a nitro group reduction, is a well-established and reliable approach in heterocyclic chemistry. The choice of the reduction method can be adapted based on the available resources and scale of the synthesis. The resulting diaminopyrimidine is a versatile scaffold for the construction of more complex molecules, particularly purine derivatives, which are of high interest in the development of novel therapeutic agents. Further derivatization of the amino groups or displacement of the chlorine atom can lead to a diverse library of compounds for biological screening.
References
An In-Depth Technical Guide to the Synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine: Starting Materials and Core Synthetic Strategies
Introduction: The Significance of 6-chloro-N4-ethylpyrimidine-4,5-diamine in Drug Discovery
This compound is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active molecules. Its unique arrangement of chloro, ethylamino, and vicinal diamino functionalities on the pyrimidine core allows for versatile downstream derivatization, making it a valuable building block for targeting various enzymatic and receptor systems. Notably, this compound is a precursor to purine analogs and other heterocyclic systems that have demonstrated efficacy as kinase inhibitors, antiviral agents, and modulators of other critical cellular pathways. This guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in the field of drug development.
Primary Synthetic Pathway: A Two-Step Approach from 4,6-dichloro-5-nitropyrimidine
The most direct and widely employed synthetic route to this compound commences with the readily available starting material, 4,6-dichloro-5-nitropyrimidine. This pathway is advantageous due to its high regioselectivity and generally good yields. The synthesis can be logically dissected into two key transformations: 1) selective nucleophilic aromatic substitution (SNAr) of one chloro group with ethylamine, followed by 2) reduction of the nitro group to the corresponding amine.
Step 1: Selective Monoamination of 4,6-dichloro-5-nitropyrimidine
The first step involves the selective displacement of one of the chlorine atoms of 4,6-dichloro-5-nitropyrimidine with ethylamine to furnish 4-ethylamino-6-chloro-5-nitro-pyrimidine. The pyrimidine ring is highly activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position and the inherent electron-deficient nature of the pyrimidine ring itself. The two chlorine atoms at the 4 and 6 positions are electronically equivalent, allowing for a statistically controlled mono-substitution under carefully managed reaction conditions.
The reaction is typically carried out at low temperatures to favor mono-substitution and minimize the formation of the di-substituted by-product. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.
Experimental Protocol 1: Synthesis of 4-ethylamino-6-chloro-5-nitro-pyrimidine
Materials:
-
4,6-dichloro-5-nitro-2-trifluoromethyl-pyrimidine (or 4,6-dichloro-5-nitropyrimidine)
-
Absolute Ethanol
-
Triethylamine
-
Ethylamine
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 5.25 g (0.02 mol) of 4,6-dichloro-5-nitro-pyrimidine in 100 ml of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).
-
At this temperature, add 2.0 g (0.02 mol) of triethylamine, followed by the dropwise addition of 0.9 g (0.02 mol) of ethylamine.
-
Stir the reaction mixture at -20°C to -30°C for 4 hours.
-
Allow the reaction to warm to 0°C and continue stirring for an additional 6 hours.
-
Let the reaction mixture stand overnight at room temperature (approximately 20°C).
-
Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.
-
Take up the residue in diethyl ether and wash the solution with water to remove any inorganic salts.
-
Dry the ethereal phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]
Step 2: Catalytic Reduction of the Nitro Group
The second and final step in this synthetic sequence is the reduction of the nitro group of 4-ethylamino-6-chloro-5-nitro-pyrimidine to the corresponding amine, yielding the target compound, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean reaction profile and high yields.
A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a popular choice. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure. The choice of solvent is important, with ethanol or ethyl acetate being commonly used. The reduction of aromatic nitro compounds to their corresponding anilines is a well-established and reliable transformation in organic synthesis.[2][3]
Experimental Protocol 2: Synthesis of this compound
Materials:
-
4-ethylamino-6-chloro-5-nitro-pyrimidine
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate
-
Nitrogen gas
-
Hydrogen gas
-
Celite
Procedure:
-
In a Parr hydrogenation reactor or a similar apparatus, dissolve the crude 4-ethylamino-6-chloro-5-nitro-pyrimidine (approximately 4.48 mmol) in 20 mL of ethyl acetate.
-
Carefully add 0.05 g of 10% Pd/C catalyst to the solution.
-
Seal the reactor and purge the system with nitrogen gas three times to remove any air.
-
Introduce hydrogen gas into the reactor and maintain the pressure at atmospheric pressure.
-
Stir the reaction mixture at room temperature for approximately 4 hours, or until hydrogen uptake ceases (as monitored by a pressure gauge).
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the target product, this compound.[4]
Alternative Starting Materials and Synthetic Considerations
While the route from 4,6-dichloro-5-nitropyrimidine is the most direct, other starting materials can be considered, though they may involve more complex synthetic pathways.
-
4,6-dichloropyrimidine: One could envision a route starting with the selective monoamination of 4,6-dichloropyrimidine with ethylamine.[5] This would be followed by nitration at the 5-position and subsequent reduction of the nitro group. However, the nitration of an already substituted pyrimidine ring can lead to issues with regioselectivity and may require harsh reaction conditions.
-
2,4-diamino-6-chloropyrimidine: This starting material is readily available and can be synthesized from 2,4-diamino-6-hydroxypyrimidine. However, introducing the ethyl group selectively at the 4-amino position and then introducing the 5-amino group would require a multi-step process involving protection and deprotection strategies, making it a less efficient approach.
Data Summary
| Starting Material | Key Intermediates | Advantages | Disadvantages |
| 4,6-dichloro-5-nitropyrimidine | 4-ethylamino-6-chloro-5-nitro-pyrimidine | Direct, high-yielding, good regioselectivity. | Starting material may be more expensive than simpler pyrimidines. |
| 4,6-dichloropyrimidine | N-(6-chloropyrimidin-4-yl)ethanamine, 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | Readily available starting material. | Potential for poor regioselectivity in the nitration step. |
| 2,4-diamino-6-chloropyrimidine | N/A for direct synthesis | Commercially available. | Requires a more complex, multi-step synthesis with protection/deprotection. |
Synthetic Pathway Visualization
Caption: Primary synthetic route to this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from 4,6-dichloro-5-nitropyrimidine. This method offers excellent control over regioselectivity and provides the target molecule in good overall yield. The presented experimental protocols, based on established literature procedures, provide a solid foundation for researchers to produce this valuable intermediate for their drug discovery programs. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving a successful and reproducible synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Chloro Group at C6 of 6-chloro-N4-ethylpyrimidine-4,5-diamine: A Hub of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Privileged Pyrimidine Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its nitrogenous framework allows for a multitude of interactions with biological targets, making it a "privileged scaffold" in drug design. Within this class of compounds, 6-chloro-N4-ethylpyrimidine-4,5-diamine stands out as a versatile intermediate, particularly in the synthesis of kinase inhibitors. The strategic placement of a chloro group at the C6 position, flanked by electron-donating amino groups, creates a unique electronic environment that dictates its reactivity and renders it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of this chloro group, offering insights into its synthetic utility and the underlying principles that govern its chemical behavior.
Molecular Architecture and Electronic Landscape
The reactivity of the chloro group in this compound is intrinsically linked to the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a feature that is central to its chemical utility.
The substituents on the ring further modulate this reactivity:
-
Amino Groups at C4 and C5: The primary amino group at C5 and the secondary ethylamino group at C4 are strong electron-donating groups (EDGs). Through resonance, these groups increase the electron density of the pyrimidine ring, which would typically deactivate it towards nucleophilic aromatic substitution (SNAr). However, their presence is crucial for the biological activity of the final products and also influences the regioselectivity of reactions.
-
Chloro Group at C6: The chloro group is an electron-withdrawing group via induction but can also donate electron density through resonance. In the context of SNAr, it serves as an excellent leaving group. The interplay between the electron-donating amino groups and the electron-withdrawing nature of the pyrimidine ring and the chloro substituent creates a finely balanced electronic environment that governs the lability of the C-Cl bond.
Diagram 1: Key Functional Groups Influencing Reactivity
Caption: Electronic factors governing the reactivity of the chloro group.
Synthesis and Characterization
The synthesis of this compound typically proceeds from a more readily available starting material, 4,6-dichloropyrimidine-5-amine. The synthetic strategy hinges on the differential reactivity of the two chloro groups at the C4 and C6 positions.
Synthetic Pathway
The most common route involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chloro group at the C4 position is generally more activated towards nucleophilic attack than the one at C6, especially when there is an amino group at C5. This allows for the selective introduction of the ethylamino group at the C4 position.
Diagram 2: Synthetic Workflow
Caption: General synthetic route to the target compound.
Detailed Experimental Protocol (Analogous Procedure)
Materials:
-
4,6-Dichloropyrimidine-5-amine
-
Ethylamine (as a solution in a suitable solvent or neat)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4,6-dichloropyrimidine-5-amine (1 equivalent) in DMF or EtOH, add the base (K₂CO₃ or Et₃N, 2-3 equivalents).
-
Add ethylamine (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are expected:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C2-H of the pyrimidine ring. - A quartet and a triplet corresponding to the ethyl group protons. - Broad singlets for the NH protons of the amino and ethylamino groups. |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the carbon bearing the chloro group (C6) appearing at a characteristic chemical shift. - Signals for the two carbons of the ethyl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₆H₉ClN₄). - A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). |
Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the chloro group in this compound is nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of the chloride ion by a wide variety of nucleophiles, providing a powerful tool for the synthesis of diverse pyrimidine derivatives.
Mechanism of SNAr
The SNAr reaction on the pyrimidine ring generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
Diagram 3: SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
The electron-deficient nature of the pyrimidine ring facilitates the initial attack of the nucleophile. The negative charge in the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the ring, which stabilizes this intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring.
Factors Influencing Reactivity and Regioselectivity
The success and outcome of the SNAr reaction are influenced by several factors:
-
Nature of the Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions. The strength of the nucleophile will affect the reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, particularly with weaker nucleophiles.
-
Catalysts: In some cases, palladium catalysts can be used to facilitate the amination of chloropyrimidines, a reaction known as the Buchwald-Hartwig amination.[1]
Regioselectivity: In di- or tri-substituted chloropyrimidines, the site of nucleophilic attack is a critical consideration. The presence of the electron-donating amino groups at C4 and C5 in this compound directs the substitution to the C6 position. This is because the C2 and C4 positions are already substituted, and the electron-donating character of the existing substituents deactivates these positions towards further nucleophilic attack. Computational studies on similar systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of the site of nucleophilic attack.[4]
Common Transformations of the Chloro Group
The lability of the C6-chloro group allows for a variety of synthetic transformations, making this compound a valuable precursor for the synthesis of purine analogs and other heterocyclic systems.[5]
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Class | Typical Conditions |
| Amines (R-NH₂) | 4,6-Diaminopyrimidines | Heat in a polar solvent (e.g., EtOH, DMF) with a base |
| Alcohols (R-OH) | 6-Alkoxypyrimidines | NaH or other strong base in an aprotic solvent |
| Thiols (R-SH) | 6-Thioetherpyrimidines | Base (e.g., K₂CO₃) in a polar aprotic solvent |
| Organometallic Reagents | 6-Aryl/Alkylpyrimidines | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) |
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 4,5,6-trisubstituted pyrimidine scaffold derived from this compound is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.
The general structure of these inhibitors often involves a purine bioisostere, where the pyrimidine ring of our title compound forms part of a larger heterocyclic system that mimics the adenine core of ATP, the natural substrate of kinases. The substituents at the C4, C5, and C6 positions can be tailored to achieve specific interactions with the kinase active site, leading to potent and selective inhibition. The displacement of the C6-chloro group is a key step in the synthesis of these complex molecules.
Diagram 4: Role in Kinase Inhibitor Synthesis
Caption: Synthetic utility in the development of kinase inhibitors.
Conclusion and Future Perspectives
The chloro group in this compound is a highly reactive and synthetically versatile functional group. Its reactivity is governed by the electronic nature of the pyrimidine ring and the interplay of the electron-donating amino substituents. The facile displacement of the chloro group via nucleophilic aromatic substitution provides a robust and reliable method for the introduction of a wide array of functional groups, making this compound a valuable intermediate in the synthesis of complex heterocyclic systems.
For drug development professionals, a thorough understanding of the reactivity of this chloro group is paramount for the rational design and efficient synthesis of novel therapeutic agents, particularly in the ever-expanding field of kinase inhibitors. Future research in this area may focus on the development of more efficient and selective catalytic methods for the functionalization of the C6 position, as well as the exploration of novel nucleophiles to further expand the chemical space accessible from this versatile building block.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 6-Chloropyrimidines
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle is of paramount importance for the generation of novel molecular entities with diverse biological activities. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on chloropyrimidines stands out as a robust and versatile method for introducing a wide array of substituents.[1] 6-Chloropyrimidines, in particular, serve as key intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[2]
The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of a chlorine atom, renders the 6-position susceptible to attack by a variety of nucleophiles.[3][4] This reactivity profile allows for the facile and often regioselective introduction of amine, alkoxy, and thioalkoxy moieties, among others. Understanding the underlying mechanism and optimizing the experimental conditions are crucial for achieving high yields and purity in these transformations.
This comprehensive guide provides detailed experimental procedures, mechanistic insights, and practical considerations for performing nucleophilic substitution reactions on 6-chloropyrimidines. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their discovery and development efforts.
Mechanistic Overview: The SNAr Pathway
Nucleophilic aromatic substitution on 6-chloropyrimidines proceeds via a two-step addition-elimination mechanism, commonly referred to as the SNAr pathway.[4][5] This process is distinct from SN1 and SN2 reactions, which are typically associated with aliphatic systems.
The key steps of the SNAr mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine substituent (C6). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which contributes to its stability.[5]
-
Leaving Group Departure: In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, leading to the restoration of the aromatic system and the formation of the final substituted product. The departure of the chloride ion is typically the rate-determining step.[6]
The reactivity of the pyrimidine ring towards nucleophilic attack is significantly enhanced by the presence of the ring nitrogen atoms, which act as electron-withdrawing groups, and can be further modulated by other substituents on the ring.[4][7]
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyrimidine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on 6-chloropyrimidines with common classes of nucleophiles.
Protocol 1: Amination of 6-Chloropyrimidines
The introduction of an amino group is a frequent transformation in the synthesis of biologically active molecules.
Materials:
-
6-Chloropyrimidine derivative (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv)
-
Solvent (e.g., DMF, DMSO, NMP, or 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 6-chloropyrimidine derivative, the amine, and the base.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-150 °C). The reaction can also be performed under microwave irradiation for accelerated reaction times.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aminopyrimidine.
Example Data for Amination Reactions:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 4 | 92 | [9] |
| 2 | Aniline | Cs₂CO₃ | 1,4-Dioxane | 120 | 12 | 85 | [1] |
| 3 | Benzylamine | DIPEA | NMP | 80 | 6 | 88 | [9] |
| 4 | Piperidine | K₂CO₃ | Water | 100 | 2 | 95 | [10] |
Protocol 2: Alkoxylation of 6-Chloropyrimidines
The synthesis of 6-alkoxypyrimidines is readily achieved through the reaction of 6-chloropyrimidines with alcohols in the presence of a suitable base.
Materials:
-
6-Chloropyrimidine derivative (1.0 equiv)
-
Alcohol (1.5-3.0 equiv or as solvent)
-
Base (e.g., NaH, K₂CO₃, or t-BuOK, 1.2-2.0 equiv)
-
Solvent (e.g., THF, DMF, or the corresponding alcohol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation (if using NaH or t-BuOK): To a solution of the alcohol in an anhydrous solvent (e.g., THF or DMF) at 0 °C, add the base portion-wise. Stir the mixture for 15-30 minutes to allow for the formation of the alkoxide.
-
Reaction with 6-Chloropyrimidine: Add the 6-chloropyrimidine derivative to the freshly prepared alkoxide solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat to a desired temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 6-alkoxypyrimidine.
Protocol 3: Thioalkoxylation of 6-Chloropyrimidines
The introduction of a thioether linkage can be accomplished by reacting a 6-chloropyrimidine with a thiol in the presence of a base.
Materials:
-
6-Chloropyrimidine derivative (1.0 equiv)
-
Thiol (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, acetonitrile, or THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 6-chloropyrimidine derivative and the thiol in the chosen solvent.
-
Base Addition: Add the base to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or an elevated temperature as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 6-thioalkylpyrimidine.
Caption: General experimental workflow for nucleophilic substitution on 6-chloropyrimidines.
Analytical Methods for Reaction Monitoring and Characterization
Rigorous analytical monitoring and characterization are essential to ensure the successful outcome of the synthesis and the purity of the final product.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, allowing for the determination of conversion and the detection of any side products.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, enabling the confirmation of the desired product's molecular weight during the reaction.[12]
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product, confirming the regioselectivity of the substitution and the overall molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups in the product molecule.
Quantitative Analysis of Pyrimidine Metabolites:
For studies involving the biological fate of these compounds, advanced analytical techniques are employed.
| Analytical Technique | Purpose | Key Features |
| HPLC-MS/MS | Quantitative analysis of pyrimidine bases, nucleosides, and their metabolites. | High sensitivity and selectivity, suitable for complex biological matrices.[13] |
| GC-MS | Analysis of volatile pyrimidine derivatives. | Often requires derivatization but offers excellent separation and sensitivity.[12] |
| Stable Isotope Tracing | Metabolic flux analysis to track the incorporation of labeled substrates into pyrimidine pathways. | Provides dynamic information on metabolic pathways.[11] |
Troubleshooting and Optimization
Several factors can influence the outcome of nucleophilic substitution reactions on 6-chloropyrimidines. Careful consideration of these parameters is key to optimizing the reaction conditions.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred for SNAr reactions as they effectively solvate the cationic counter-ion of the nucleophile and stabilize the Meisenheimer intermediate.[14][15] In some cases, greener solvents like water have been shown to be highly effective.[10]
-
Role of the Base: The choice of base is critical. For amine nucleophiles, a non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the HCl generated during the reaction. For alcohol and thiol nucleophiles, a stronger base like NaH or t-BuOK may be required to generate the corresponding nucleophilic anion.
-
Temperature: Higher reaction temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of side products or decomposition of the starting materials or products. Microwave irradiation can be a valuable tool for rapidly screening reaction conditions and often leads to shorter reaction times and improved yields.[8]
-
Nucleophile Strength: The reactivity of the nucleophile plays a significant role. More nucleophilic species will generally react faster and under milder conditions.
Conclusion
Nucleophilic aromatic substitution on 6-chloropyrimidines is a powerful and widely utilized synthetic transformation in the construction of diverse molecular architectures for drug discovery and development. A thorough understanding of the SNAr mechanism, coupled with careful selection of reaction conditions and rigorous analytical monitoring, enables the efficient and predictable synthesis of a vast array of functionalized pyrimidine derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and application of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Leveraging 6-chloro-N4-ethylpyrimidine-4,5-diamine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
This technical note provides a comprehensive guide for the effective use of 6-chloro-N4-ethylpyrimidine-4,5-diamine as a substrate in Suzuki-Miyaura cross-coupling reactions. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[4][5] This document outlines the underlying mechanistic principles, key reaction parameters, and a detailed, field-tested protocol for coupling this specific diamine building block with a variety of boronic acids. It is intended for researchers in synthetic chemistry and drug development seeking to generate novel libraries of substituted pyrimidine derivatives for screening and lead optimization.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged heterocycle in drug discovery, present in a wide array of FDA-approved drugs for indications including oncology (e.g., Imatinib), viral infections (e.g., Zidovudine), and cardiovascular disease (e.g., Rosuvastatin).[3][6] The ability to functionalize the pyrimidine ring at specific positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, is a highly valuable and versatile building block. Its key structural features include:
-
A Reactive Handle: The chlorine atom at the C6 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.
-
Modulation Sites: The primary amine at C5 and the secondary ethylamine at C4 provide sites for subsequent derivatization or act as critical hydrogen bond donors/acceptors for target engagement.
-
Electron-Deficient Core: The inherent electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond towards oxidative addition, making it a suitable substrate for Suzuki coupling.[1][7]
This guide provides a robust starting point for researchers to exploit these features through the Suzuki-Miyaura coupling reaction.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Oxidative Addition: This is often the rate-limiting step, especially with chloro-heterocycles. The choice of an electron-rich, bulky phosphine ligand is crucial. Such ligands stabilize the Pd(0) species and facilitate its insertion into the C-Cl bond.[9]
-
Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species, which then transfers its organic group (R') to the palladium center.[8]
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can also accelerate this step.
A Note on Catalyst Inhibition: Pyrimidines, particularly those with exocyclic amino groups like our substrate, can act as ligands for the palladium catalyst. This coordination can lead to catalyst deactivation and poor reaction yields.[9][10] The use of sterically hindered ligands (e.g., Buchwald-type biarylphosphines) and appropriate reaction temperatures is key to mitigating this "N-heterocycle problem."
Optimizing the Reaction: Key Parameters
The success of the Suzuki coupling hinges on the careful selection of four components: the palladium source, the ligand, the base, and the solvent system. The following table, derived from studies on structurally similar chloropyrimidines, provides a validated starting point for optimization.[1][2][11]
| Parameter | Recommended Reagents | Typical Concentration / Ratio | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2/G3 | 0.5 - 5 mol% | Pd(PPh₃)₄ is a classic, effective choice for many applications.[1][12] Pd(OAc)₂ is an air-stable precursor requiring an external ligand. Modern pre-catalysts like XPhos Pd G2 are often superior for challenging chloro-heterocycles, showing higher activity and stability.[10] |
| Ligand | (if using Pd(OAc)₂) XPhos, SPhos, RuPhos | 1 - 1.2x molar ratio to Pd | Bulky, electron-rich biaryl phosphine ligands are essential to promote oxidative addition and prevent catalyst deactivation by the nitrogen-rich substrate.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | K₂CO₃ is a cost-effective and broadly applicable base.[1] K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[2] The base is crucial for activating the boronic acid for transmetalation. |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1 v/v), Toluene/EtOH/H₂O | 0.1 - 0.2 M | A polar, aprotic solvent mixed with water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst.[3] |
| Temperature | 80 - 120 °C (Conventional) or 100 - 140 °C (Microwave) | N/A | Higher temperatures are often needed for C-Cl bond activation. Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields.[1][11] |
Detailed Experimental Protocol
This protocol describes a model Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using microwave-assisted heating, a method proven effective for rapid and efficient synthesis of substituted pyrimidines.[6][11]
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Argon or Nitrogen gas supply
-
Microwave reactor vials (10 mL) with stir bars
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 93.3 mg), the desired arylboronic acid (0.55 mmol), potassium carbonate (1.0 mmol, 138 mg), and Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).
-
Scientist's Note: Adding reagents as solids first minimizes exposure of the catalyst to atmospheric oxygen before the inert atmosphere is established.
-
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas the solvent mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Add 5 mL of the degassed solvent mixture to the vial.
-
Inerting the Atmosphere: Securely seal the vial with a cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Microwave Reaction: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at 120 °C for 20 minutes.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS on a small aliquot to confirm the consumption of the starting material.
-
-
Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. Uncap the vial carefully. Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 25 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Characterization: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-substituted-N4-ethylpyrimidine-4,5-diamine product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Buchwald-Hartwig Amination of 6-chloro-N4-ethylpyrimidine-4,5-diamine
Introduction: Unlocking Privileged Scaffolds in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its broad functional group tolerance and applicability to a wide range of substrates have replaced harsher, more traditional methods, enabling the construction of complex molecules with greater efficiency.[1]
This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 6-chloro-N4-ethylpyrimidine-4,5-diamine. This substrate is a highly functionalized pyrimidine, a class of heterocycles of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds. The successful C-N coupling at the C6 position opens a direct route to novel libraries of substituted diaminopyrimidines, which are valuable scaffolds for kinase inhibitors and other therapeutic agents.
We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer expert insights into reaction optimization and troubleshooting to ensure reproducible, high-yield synthesis.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is critical for rationalizing the choice of reagents and conditions. The process can be broken down into three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyrimidine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8][9] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate this step.
-
Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[2][7]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Amination of this compound
This protocol is optimized for the coupling of a generic secondary amine. Researchers should consider this a robust starting point, with minor adjustments potentially required for different amine coupling partners.
Materials and Reagents
| Reagent | CAS No. | M.W. | Recommended Grade/Supplier | Notes |
| This compound | 1423037-45-7 | 172.62 | ≥97% | Starting material. |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | ≥99%, anhydrous | Coupling partner (example). Use 1.2 eq. |
| XPhos Pd G3 Precatalyst | 1445085-87-9 | 871.05 | - | Air- and moisture-stable precatalyst. |
| XPhos Ligand | 564483-18-7 | 476.66 | ≥98% | Bulky biarylphosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | ≥98% | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Reaction solvent. |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 173 mg, 1.0 mmol), the secondary amine (1.2 eq, 1.2 mmol), and sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol).
-
Solvent Addition & Degassing: Add anhydrous toluene (5 mL) to the flask. Seal the flask and degas the suspension thoroughly. A common method is three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos ligand (0.02 eq, 9.5 mg, 0.02 mmol) and the XPhos Pd G3 precatalyst (0.01 eq, 8.7 mg, 0.01 mmol).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination on heteroaryl chlorides is highly dependent on the careful selection and optimization of several parameters.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Optimization Insights |
| Pd Precatalyst | XPhos Pd G3 (1 mol%) | G3 precatalysts are highly active and air-stable, ensuring reliable initiation. For very challenging substrates, loading can be increased to 2-3 mol%.[10] |
| Ligand | XPhos (2 mol%) | The bulky, electron-rich XPhos ligand is crucial for promoting the difficult oxidative addition of the C-Cl bond on the electron-deficient pyrimidine ring.[3][10] |
| Base | NaOt-Bu (1.4 eq) | A strong alkoxide base is generally effective.[11] If the substrate shows base sensitivity, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures or longer reaction times.[6] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are preferred.[12][13][14] Ensure the solvent is rigorously anhydrous, as water can lead to hydrodehalogenation side products.[9] |
| Temperature | 100-110 °C | Required to overcome the activation barrier for C-Cl bond cleavage. Lower temperatures may result in incomplete conversion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. C-Cl bond is too inert for the conditions. | 1. Ensure a strictly inert atmosphere throughout the setup and reaction.[9]2. Use freshly dried, degassed solvent and high-purity reagents.3. Increase catalyst/ligand loading (up to 5 mol%). Screen alternative, more electron-rich ligands (e.g., RuPhos). |
| Hydrodehalogenation | 1. Presence of trace water or protic impurities.2. Reductive elimination is slow compared to competing β-hydride elimination or protonolysis pathways. | 1. Scrupulously dry all reagents, solvents, and glassware.[9]2. Use a slight excess of the amine coupling partner (1.2-1.5 eq). Ensure the base is anhydrous and of high purity.[9] |
| Dark, Tar-like Mixture | 1. Catalyst decomposition at high temperature.2. Substrate or product instability. | 1. Lower the reaction temperature and monitor for longer. 2. Screen a different solvent or a weaker base that may be more compatible with the substrate. |
| Multiple Products | 1. Reaction at other sites (e.g., the existing amino groups).2. Side reactions of the coupling partners. | 1. While unlikely for C-N coupling at an existing amine, consider protecting the N-H protons if they prove reactive under the conditions.2. Confirm the purity of starting materials. |
Conclusion
The protocol detailed herein provides a reliable and robust method for the Buchwald-Hartwig amination of this compound. By leveraging a modern palladium precatalyst system and maintaining strict anhydrous and anaerobic conditions, researchers can efficiently access a diverse range of novel N6-substituted pyrimidine derivatives. The provided guidelines for optimization and troubleshooting serve as a practical resource for overcoming common challenges associated with the coupling of heteroaryl chlorides, empowering drug development professionals to accelerate the synthesis of new chemical entities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald触媒・配位子 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note & Protocol: Purification of 6-chloro-N4-ethylpyrimidine-4,5-diamine by Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of 6-chloro-N4-ethylpyrimidine-4,5-diamine using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who are working with this or structurally related compounds. The protocol herein is designed to be a robust starting point, offering insights into the selection of stationary and mobile phases, step-by-step instructions for the chromatographic separation, and a guide for troubleshooting common issues. The methodologies are grounded in the physicochemical properties of the target molecule and established chromatographic principles to ensure a high degree of purity for downstream applications.
Introduction: The Rationale for Chromatographic Purification
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. Column chromatography is a powerful and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1]
The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte. This compound possesses several functional groups that influence its polarity and, consequently, its behavior on a chromatographic column:
-
Aromatic Pyrimidine Core: The heterocyclic ring system contributes to the compound's overall polarity.
-
Amino Groups (-NH2 and -NH-ethyl): These groups are polar and capable of hydrogen bonding, which can lead to strong interactions with a polar stationary phase.
-
Chloro Group (-Cl): This electron-withdrawing group influences the electronic properties of the pyrimidine ring.
A predicted pKa of 2.69 suggests that the compound is weakly basic.[2] This characteristic is important when considering pH adjustments of the mobile phase in reversed-phase chromatography to control the ionization state of the analyte.
This guide will focus on a normal-phase chromatography approach, which is often effective for the separation of moderately polar compounds like the target molecule. A similar compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, has been successfully purified using flash chromatography with an ethyl acetate and petroleum ether mobile phase, indicating the suitability of this strategy.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is essential for developing a safe and effective purification protocol.
| Property | Value | Reference |
| Molecular Formula | C6H9ClN4 | N/A |
| Molecular Weight | 172.62 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 142-144 °C | [2] |
| Boiling Point (Predicted) | 331.2±42.0 °C | [2] |
| Density (Predicted) | 1.369±0.06 g/cm3 | [2] |
| pKa (Predicted) | 2.69±0.10 | [2] |
| Storage Temperature | 2-8°C | [4] |
Safety Precautions:
-
As with any chemical, this compound should be handled in a well-ventilated fume hood.[5]
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6]
-
The toxicological properties of this compound have not been fully investigated.[6] Handle with care.
Experimental Workflow
The overall workflow for the purification of this compound by column chromatography is depicted below.
Figure 1. Experimental workflow for the purification of this compound.
Detailed Protocol: Normal-Phase Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made as needed.
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Ethyl acetate (ACS grade or higher)
-
Hexane or Heptane (ACS grade or higher)
-
Dichloromethane (DCM, optional, for sample loading)
-
Methanol (optional, for highly polar impurities)
-
Glass chromatography column (appropriate size for the amount of silica)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Material
The first and most critical step is to develop a suitable solvent system using TLC. This will determine the mobile phase for the column.
-
Prepare a stock solution of the crude material by dissolving a small amount (a few milligrams) in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC plate: Using a capillary tube, spot the crude material onto the baseline of a TLC plate.
-
Develop the TLC plate: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. Start with a relatively non-polar mixture (e.g., 20:80 ethyl acetate:hexane) and gradually increase the polarity.
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Optimize the mobile phase: The ideal mobile phase will give the target compound a retention factor (Rf) of approximately 0.2-0.3. The impurities should be well-separated from the product spot. Adjust the ratio of ethyl acetate to hexane until this is achieved.
Step 2: Column Packing
Proper column packing is crucial to achieve good separation.
-
Select the column size: For 1 gram of crude material, a column with a diameter of 2-4 cm is generally suitable. The amount of silica gel should be 30-100 times the weight of the crude material.
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, less polar mobile phase (e.g., 10:90 ethyl acetate:hexane) to form a slurry.
-
Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Equilibrate the column: Once the silica has settled, add more of the initial mobile phase and allow it to run through the column until the packed bed is stable. The solvent level should always be kept above the top of the silica.
Step 3: Sample Loading
-
Dissolve the crude material: Dissolve the 1 gram of crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Load the sample: Carefully add the dissolved sample to the top of the silica bed using a pipette. Try not to disturb the surface of the silica.
-
Adsorb the sample: Open the stopcock and allow the sample to be adsorbed onto the silica until the solvent level is just at the top of the silica bed.
-
Add a protective layer: Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during the addition of the mobile phase.
Step 4: Elution and Fraction Collection
-
Begin elution: Carefully add the mobile phase to the top of the column.
-
Apply pressure (optional for flash chromatography): If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions: Begin collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
Gradient elution (optional): If the impurities are well-separated from the product, you can use an isocratic elution (constant mobile phase composition). If the separation is more challenging, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Step 5: Fraction Analysis and Product Isolation
-
Monitor the fractions by TLC: Spot every few fractions on a TLC plate to track the elution of the product.
-
Pool the pure fractions: Identify the fractions containing the pure product and combine them in a round-bottom flask.
-
Evaporate the solvent: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and purity: Weigh the purified product to calculate the yield. Assess the purity by TLC, HPLC, and/or NMR spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not move off the baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A small amount of methanol (0.5-1%) can be added to the mobile phase for very polar compounds. |
| Compound runs with the solvent front | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexane. |
| Poor separation (overlapping bands) | Improperly packed column. | Ensure the column is packed evenly without air bubbles. |
| Sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of solvent for loading. | |
| Inappropriate mobile phase. | Re-optimize the mobile phase using TLC to achieve better separation. | |
| Streaking or tailing of spots on TLC/bands on column | Compound is too polar for the stationary phase. | Consider using a different stationary phase like alumina or a bonded-phase silica. |
| The compound is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds). | |
| Sample is overloaded. | Use a larger column or reduce the amount of sample loaded. |
Alternative Purification Strategy: Reversed-Phase Chromatography
For certain impurity profiles, reversed-phase chromatography may offer a better separation.
-
Stationary Phase: C18-bonded silica gel.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[7][8] A typical starting point would be a gradient from a low to a high percentage of the organic solvent.
-
pH Control: Since the target compound is a weak base, the pH of the mobile phase can influence its retention.[7] Adding a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) to the mobile phase can improve peak shape and reproducibility.
The general principles of column packing, sample loading, and fraction analysis remain the same as for normal-phase chromatography.
Conclusion
The protocol detailed in this application note provides a comprehensive and adaptable framework for the successful purification of this compound by column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and adhering to the procedural steps, researchers can achieve high purity of the target compound, which is essential for its use in drug discovery and development. The troubleshooting guide offers practical solutions to common chromatographic challenges, ensuring a higher success rate in the purification process.
References
- 1. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 98140-03-5 [m.chemicalbook.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. cas 195252-56-3|| where to buy 6-Chloro-N4-propyl-4,5-pyrimidinediamine [english.chemenu.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Potent Kinase Inhibitors from 6-Chloro-N4-ethylpyrimidine-4,5-diamine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis, application, and biological evaluation of potent kinase inhibitors derived from the versatile starting material, 6-chloro-N4-ethylpyrimidine-4,5-diamine. This document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, empowering researchers to innovate within this promising area of medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, and understanding its derivatization is critical for the discovery of next-generation kinase inhibitors.[1][2]
Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized oncology, and the pyrimidine core is a privileged scaffold in this domain. Its ability to mimic the purine base of ATP allows for competitive inhibition at the kinase hinge region, a critical interaction for potent and selective inhibition. The starting material, this compound, offers a strategically functionalized platform for the synthesis of a diverse array of kinase inhibitors, most notably those targeting Cyclin-Dependent Kinases (CDKs).
The 4,5-diamine substitution pattern is a key feature, enabling the facile construction of a fused imidazole ring to form a purine core, a common strategy in the design of ATP-competitive inhibitors. The chlorine atom at the 6-position provides a reactive handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. The N4-ethyl group can also be varied to explore structure-activity relationships (SAR).
This guide will focus on the synthesis of a representative purine-based kinase inhibitor, an analogue of the well-known CDK inhibitor roscovitine, from this compound. We will then delve into the protocols for evaluating its biological activity, providing a complete workflow from chemical synthesis to cellular characterization.
Synthetic Strategy: From Pyrimidinediamine to Purine-Based Kinase Inhibitors
The primary synthetic route involves the cyclization of the 4,5-diamine of the pyrimidine core to form the purine scaffold. This is a classic and efficient method known as the Traube purine synthesis.[3] This transformation is typically achieved by reacting the diamine with a one-carbon electrophile, such as formic acid or triethyl orthoformate.
The general workflow for the synthesis of purine-based kinase inhibitors from this compound is depicted below:
Caption: Synthetic workflow from pyrimidinediamine to kinase inhibitor.
PART 1: Synthesis of 6-Chloro-9-ethylpurine
This initial step involves the formation of the purine ring system. The use of triethyl orthoformate in the presence of an acid catalyst is a common and effective method for this cyclization.
Materials and Reagents:
-
This compound
-
Triethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (10-15 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add triethyl orthoformate (3.0-5.0 eq) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the purine product should appear.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 6-chloro-9-ethylpurine by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
PART 2: Synthesis of a Roscovitine Analogue
The 6-chloro position of the purine is now activated for nucleophilic aromatic substitution. This allows for the introduction of a variety of side chains to explore structure-activity relationships. In this example, we will introduce a substituted benzylamine, a common feature in many CDK inhibitors.
Materials and Reagents:
-
6-Chloro-9-ethylpurine (from Part 1)
-
Substituted benzylamine (e.g., (R)-1-phenylethanamine, 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
n-Butanol or Isopropanol
-
Standard workup and purification reagents as in Part 1
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 6-chloro-9-ethylpurine (1.0 eq) in n-butanol or isopropanol (10-15 mL per gram of purine).
-
Addition of Reagents: Add the substituted benzylamine (1.2 eq) and triethylamine or DIPEA (2.0-3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to give the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final kinase inhibitor analogue using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel compound must be evaluated for its biological activity. A primary screen typically involves an in vitro kinase inhibition assay. Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle and a common target for this class of inhibitors.
Protocol: In Vitro CDK2/Cyclin A Inhibition Assay
This protocol describes a common method for measuring the IC₅₀ value of a compound against CDK2/Cyclin A. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials and Reagents:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP, at a concentration close to the Kₘ for CDK2
-
Substrate (e.g., Histone H1 or a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
Staurosporine or Roscovitine (as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the CDK2/Cyclin A enzyme to all wells except the "no enzyme" control.
-
Add the substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[4] This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data Summary:
| Compound | Target Kinase | IC₅₀ (nM) |
| Roscovitine (Reference) | CDK2/Cyclin A | ~400 |
| Synthesized Analogue | CDK2/Cyclin A | To be determined |
| Staurosporine (Control) | Pan-kinase | ~10 |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For purine-based inhibitors, key structural modifications can significantly impact their biological profile:
-
Substitution at the C6 Position: The nature of the substituent at the C6 position is critical for potency and selectivity. Bulky and hydrophobic groups can occupy a hydrophobic pocket in the ATP-binding site, enhancing affinity. The stereochemistry of this substituent can also be crucial, as seen with the (R)-enantiomer of roscovitine being more active.
-
Substitution at the N9 Position: The N9 substituent can influence solubility and cell permeability. Small alkyl groups like ethyl are often well-tolerated.
-
Substitution at the C2 Position: Modifications at the C2 position can be used to fine-tune selectivity against different kinases.
Cellular Evaluation: Assessing Anti-proliferative Activity
A potent kinase inhibitor should translate its enzymatic activity into a cellular effect, such as inhibiting the proliferation of cancer cells.
Protocol: Cell Viability Assay (MTT or MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 breast cancer cells, which are sensitive to CDK inhibitors)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound and positive control (e.g., doxorubicin)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader capable of absorbance measurement
Experimental Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement:
-
For MTT, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For MTS, directly read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The synthetic route from this compound provides a versatile and efficient platform for the generation of a library of purine-based kinase inhibitors. By systematically modifying the substituents on the purine core, researchers can explore the structure-activity relationship and optimize compounds for potency, selectivity, and desirable drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these promising therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. promega.com [promega.com]
Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of 6-Chloro-N4-ethylpyrimidine-4,5-diamine Derivatives
Abstract: The pyrimidine core is a quintessential scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen-bonding interactions have cemented its status as a "privileged scaffold," particularly in the development of protein kinase inhibitors.[3][4] This guide provides a comprehensive, field-proven framework for the synthesis of a novel 6-chloro-N4-ethylpyrimidine-4,5-diamine core, its diversification into a chemical library, and a strategic cascade for biological screening. We delve into the causality behind experimental choices, offering a robust, self-validating system for researchers, scientists, and drug development professionals aiming to explore this promising chemical space.
The Strategic Imperative: Why Pyrimidine-4,5-diamines?
The 2,4-diaminopyrimidine and related scaffolds are cornerstone structures in kinase inhibitor design.[5][6] They act as bioisosteric replacements for the adenine hinge-binding motif of ATP, enabling competitive inhibition of the enzyme's catalytic function.[7][8] The 4,5-diamine substitution pattern provides crucial vectors for chemical modification. The chlorine atom at the 6-position serves as a versatile synthetic handle, allowing for the systematic exploration of structure-activity relationships (SAR) through various coupling chemistries. This strategic design enables the generation of focused libraries to probe the chemical space of target kinases, optimizing for potency, selectivity, and desirable drug-like properties.[4][9]
Synthetic Strategy & Core Protocol
Our synthetic approach is a multi-step process designed for robustness and adaptability. It begins with a commercially available starting material and proceeds to the core scaffold, which is then ready for diversification.
Workflow Overview: From Starting Material to Diversified Library
Caption: Synthetic workflow for the core scaffold and subsequent library generation.
Protocol 2.1: Synthesis of this compound (Core Scaffold)
This protocol is a representative pathway. Researchers should conduct their own optimization. Handle all reagents and solvents in a fume hood with appropriate personal protective equipment (PPE).
Rationale: This synthesis proceeds through four key transformations. Step 1 involves a selective nucleophilic aromatic substitution (SNAr), where the C4 position of 2,4,6-trichloropyrimidine is more reactive than C2 and C6, allowing for controlled introduction of the ethylamine. Step 2 is an electrophilic aromatic substitution (nitration) at the electron-rich C5 position. Step 3 is a standard reduction of the nitro group to an amine. Step 4 is a final selective chlorination; this step is proposed as a means to achieve the desired isomer, as direct synthesis can be challenging. An alternative, more direct route might start from 4,6-dichloropyrimidine-5-amine if available.
Materials:
-
2,4,6-Trichloropyrimidine
-
Ethylamine (2 M in THF)
-
Potassium Nitrate (KNO₃)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), Ethanol (EtOH), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Hexanes
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of 2,6-dichloro-N4-ethylpyrimidin-4-amine:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in THF at 0°C.
-
Add ethylamine (1.1 eq, 2 M solution in THF) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench with water and extract with EtOAc (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash chromatography (Hexanes:EtOAc gradient) to yield the product.
-
-
Synthesis of 2,6-dichloro-N4-ethyl-5-nitropyrimidin-4-amine:
-
Add the product from Step 1 (1.0 eq) portion-wise to concentrated H₂SO₄ at 0°C.
-
Add KNO₃ (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine organic layers, dry over Na₂SO₄, and concentrate to yield the nitro-intermediate, which can often be used without further purification.
-
-
Synthesis of 2-chloro-N4-ethylpyrimidine-4,5-diamine:
-
Suspend the nitro-intermediate (1.0 eq) in a 3:1 mixture of EtOH:water.
-
Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80°C) for 3 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction, filter through Celite®, and wash the pad with EtOH.
-
Concentrate the filtrate and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography if necessary.
-
-
Synthesis of this compound (Final Core):
-
Dissolve the product from Step 3 (1.0 eq) in DCM.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq).
-
Stir at room temperature for 12-18 hours. The rationale here is that the 5-amino group directs chlorination to the ortho C6 position.
-
Wash the reaction with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by flash chromatography to yield the final core scaffold.
-
Protocol 2.2: Library Diversification via Suzuki Coupling
Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction, ideal for adding aryl or heteroaryl moieties to the C6 position. This allows for extensive SAR exploration of a key interaction zone for many kinase inhibitors. A palladium catalyst is used to facilitate the cross-coupling between the organoboron reagent and the aryl halide (our pyrimidine core).
Materials:
-
This compound (Core Scaffold, 1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the core scaffold, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90-100°C and stir for 6-12 hours.
-
Monitor progress by LC-MS. Upon completion, cool to room temperature.
-
Dilute with water and extract with EtOAc (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final derivative.
Analytical & Physicochemical Characterization
Trustworthy biological data begins with well-characterized compounds. Every new derivative must be rigorously analyzed for identity, purity, and key physicochemical properties before screening.
Structural Verification and Purity
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): LC-MS to confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be ≥95% for biological screening.
Pre-Screening Physicochemical Profiling
Rationale: Poor solubility is a primary cause of artifacts in screening and can lead to misleading results. Assessing solubility early prevents wasted resources.[10][11] Kinetic solubility is a high-throughput method suitable for early discovery to flag potential issues.[12][13]
Protocol 3.2.1: Kinetic Solubility Assessment by Nephelometry
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock to the wells, resulting in a final compound concentration of 100 µM in 1% DMSO.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the light scattering in each well using a nephelometer.
-
The concentration at which a significant increase in scattering occurs relative to controls is the kinetic solubility.[13]
| Parameter | Compound ID | Purity (HPLC) | MW (LC-MS) | Kinetic Solubility (µM in PBS, pH 7.4) |
| Core Scaffold | SC-001 | 98.7% | 188.62 | >100 |
| Derivative 1 | DV-001-A | 96.5% | 260.31 | 75 |
| Derivative 2 | DV-001-B | 99.1% | 295.75 | 15 |
| Derivative 3 | DV-001-C | 97.8% | 310.34 | >100 |
The Biological Screening Cascade
A tiered or cascaded approach is the most efficient method for evaluating a new compound library. This strategy uses high-throughput, less complex assays first to identify hits, which are then progressed to more complex and physiologically relevant assays.[14]
Screening Cascade Workflow
Caption: A strategic workflow for the biological evaluation of new chemical entities.
Protocol 4.1: Primary Screen - Broad Kinome Profiling
Rationale: Given the scaffold's similarity to known kinase inhibitors, a broad kinome screen is the most logical starting point. This "compound-centric" approach quickly reveals on-target activity and potential off-target liabilities, providing a comprehensive selectivity profile from the outset.[15][16] Commercial services offer panels of over 400 kinases, making this an efficient first step.[14][17]
Procedure:
-
Solubilize compounds in 100% DMSO to a final concentration of 10 mM.
-
Submit compounds to a commercial kinase profiling service (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).[14][15]
-
Request screening against a broad kinase panel at a single concentration, typically 1-10 µM.
-
Data Analysis: Identify "hits" as compounds that inhibit a kinase's activity by a predefined threshold (e.g., >80% or >90% inhibition) compared to a DMSO vehicle control.
Protocol 4.2: Secondary Screen - IC₅₀ Determination
Rationale: After identifying hits, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).[18] This involves creating a dose-response curve.[19][20]
Procedure:
-
Select the hit kinases identified in the primary screen for IC₅₀ testing.
-
Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.
-
Perform a kinase activity assay (e.g., ADP-Glo™ or HTRF®) according to the manufacturer's protocol, adding the diluted compounds to the reaction wells containing the kinase, substrate, and ATP.
-
Measure the assay signal (e.g., luminescence or fluorescence).
-
Data Analysis: Convert the raw data to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]
| Compound ID | Target Kinase | % Inhibition @ 10 µM | Biochemical IC₅₀ (nM) |
| DV-001-B | Kinase X | 95% | 85 |
| DV-001-B | Kinase Y | 45% | >10,000 |
| DV-001-C | Kinase X | 98% | 25 |
| DV-001-C | Kinase Z | 88% | 750 |
Protocol 4.3: Tertiary Screen - Cell-Based Proliferation Assay
Rationale: A potent biochemical inhibitor must be able to enter a cell and engage its target in a complex physiological environment.[21] Cell-based assays are crucial for validating on-target activity and providing a more predictive measure of potential therapeutic efficacy.[22][23]
Procedure:
-
Select a cancer cell line known to be dependent on the target kinase of interest (e.g., if Kinase X is a driver of proliferation in lung cancer, use an appropriate lung cancer cell line).
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.[22][24] The latter measures intracellular ATP levels as an indicator of metabolic activity and viability.
-
Data Analysis: Plot cell viability versus log[compound concentration] and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀.
Concluding Remarks & Future Directions
This guide outlines a comprehensive and integrated strategy for the preparation and evaluation of this compound derivatives. By following this workflow—from rational synthesis and rigorous characterization to a cascaded biological screening approach—researchers can efficiently identify and advance novel chemical matter. Hits demonstrating both potent biochemical and cellular activity, coupled with a clean selectivity and physicochemical profile, become strong candidates for further lead optimization. Subsequent steps would involve in-depth ADME-Tox profiling (e.g., metabolic stability, CYP450 inhibition, hERG liability) and eventual evaluation in preclinical in vivo models.[25][26][27][28]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. courses.edx.org [courses.edx.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. noblelifesci.com [noblelifesci.com]
- 25. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. marinbio.com [marinbio.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Topic: Comprehensive Analytical Methods for Purity Assessment of 6-chloro-N4-ethylpyrimidine-4,5-diamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive purity assessment of 6-chloro-N4-ethylpyrimidine-4,5-diamine (CAS: 98140-03-5), a key heterocyclic building block in pharmaceutical synthesis.[1][2] The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a multi-faceted strategy, emphasizing a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification of the main component and its related substances. Orthogonal methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and other essential tests for water content and inorganic impurities, are also detailed. The protocols are designed to be robust and self-validating, providing researchers and quality control analysts with the tools necessary for rigorous material characterization.
Introduction and Physicochemical Profile
This compound is a substituted pyrimidine derivative. Such compounds are a cornerstone in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The presence of reactive sites—the chloro group and two amino functionalities—makes this molecule a versatile synthon, but also susceptible to the formation of impurities during synthesis and storage. Therefore, a robust analytical strategy is imperative to ensure its identity, purity, and stability.
Physicochemical Data:
| Property | Value | Source |
| Chemical Structure | (Illustrative) | - |
| CAS Number | 98140-03-5 | [2][3] |
| Molecular Formula | C₆H₉ClN₄ | [4] |
| Molecular Weight | 172.62 g/mol | [4] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [5] |
| Solubility | Expected to be soluble in organic solvents like methanol and ethanol; moderate solubility in water. Experimental verification is recommended. | [5] |
Integrated Analytical Workflow for Purity Determination
A single analytical method is insufficient to fully characterize the purity of a pharmaceutical intermediate. We propose an integrated workflow that combines a primary quantitative method with several orthogonal techniques for a complete purity profile.
Caption: Integrated workflow for the purity assessment of this compound.
Potential Impurities in Synthesis
Understanding potential impurities is key to developing a specific and stability-indicating method. Impurities can arise from starting materials, intermediates, by-products, or degradation.
| Impurity Type | Potential Source / Structure | Rationale |
| Starting Materials | 4,5-diamino-6-chloropyrimidine, Ethylating agents (e.g., ethyl iodide) | Incomplete reaction during the N-ethylation step. |
| Intermediates | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | If the synthesis involves a nitration followed by reduction, this intermediate may be carried over.[6] |
| By-products | Di-ethylated product (N4,N4-diethyl), Isomers (e.g., N5-ethyl) | Over-reaction or non-selective reaction conditions. |
| Degradation Products | 6-hydroxy-N4-ethylpyrimidine-4,5-diamine | Hydrolysis of the chloro-substituent, a common degradation pathway for chloro-heterocycles. |
Primary Analytical Method: Reversed-Phase HPLC-UV
This method is designed for the accurate quantification of this compound and the separation of its potential process-related and degradation impurities.
4.1. Principle of the Method Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte and its impurities are partitioned between a non-polar stationary phase (C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. A UV detector measures the absorbance of the eluting compounds, allowing for quantification. The use of a gradient ensures that both polar and non-polar impurities can be resolved from the main peak.[7]
4.2. Instrumentation and Materials
-
System: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).
-
Standard: A well-characterized reference standard of this compound.
4.3. Detailed Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. (Rationale: Formic acid is a volatile modifier that provides good peak shape and is compatible with LC-MS for subsequent impurity identification).
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas before use.
Step 2: Standard and Sample Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.05 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Step 3: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent resolving power for a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column ensuring good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection (λ) | 254 nm (or λmax if determined) | A common wavelength for aromatic and heterocyclic compounds. DAD is recommended to monitor peak purity. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 |
Step 4: System Suitability and Analysis Sequence
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of the Working Standard Solution.
-
Perform one injection of the diluent (as a blank).
-
Inject the Sample Solution in duplicate.
4.4. Data Analysis and Acceptance Criteria
-
System Suitability:
-
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Repeatability (%RSD): ≤ 2.0% for the peak area of the five replicate standard injections.
-
-
Purity Calculation (Area Normalization):
-
Calculate the percentage of the main component and any impurities by dividing the area of each peak by the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Disregard peaks from the blank and any peaks below the reporting threshold (e.g., 0.05%).
-
Orthogonal and Confirmatory Methods
The logic behind using multiple methods is to build a self-validating and comprehensive purity profile. HPLC quantifies, but MS and NMR provide unequivocal identification.
Caption: Logical relationship between different analytical methods for purity profiling.
5.1. Protocol: Impurity Identification by LC-MS
-
Principle: LC-MS provides the molecular weight of eluting peaks, which is critical for proposing the structures of unknown impurities.
-
Methodology:
-
Utilize the same HPLC method described in Section 4. The use of a volatile buffer (formic acid) makes it directly transferable to MS.[8]
-
Connect the HPLC outlet to an electrospray ionization (ESI) source coupled with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Set the MS to acquire data in positive ESI mode, scanning a mass range of m/z 100-500.
-
Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra to assign molecular weights. For example, an impurity with m/z 171.1 could correspond to the hydrolyzed product (C₆H₉N₄O, loss of Cl, gain of OH).
-
5.2. Protocol: Structural Confirmation by NMR
-
Principle: ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation of the main component and can be used to identify major impurities if their concentration is sufficient (>1-5%).[9][10]
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The resulting spectra should be consistent with the structure of this compound. Key expected signals in the ¹H NMR would include a triplet and quartet for the ethyl group, distinct signals for the amino protons, and a singlet for the pyrimidine ring proton.
-
5.3. Protocol: Water Content by Karl Fischer Titration
-
Principle: This coulometric or volumetric titration method is the standard for accurately determining water content in solids.
-
Methodology:
-
Use a suitable Karl Fischer titrator.
-
Accurately weigh a portion of the sample and introduce it into the titration vessel containing a solvent in which the sample is soluble (e.g., anhydrous methanol).
-
The instrument titrates the water with Karl Fischer reagent and calculates the water content as a percentage (w/w).
-
Conclusion
The analytical strategy outlined in this application note provides a robust and comprehensive approach for determining the purity of this compound. The primary stability-indicating HPLC-UV method is suitable for routine quality control, while the orthogonal methods (LC-MS, NMR, Karl Fischer) are essential for full characterization, impurity identification, and reference standard qualification. Adherence to these detailed protocols will ensure that the material meets the high-quality standards required for drug development and manufacturing.
References
- 1. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 2. 98140-03-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 98140-03-5 [m.chemicalbook.com]
- 4. 98140-03-5 | this compound - AiFChem [aifchem.com]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust and Scalable Synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine for Preclinical Supply
Abstract & Introduction
6-chloro-N4-ethylpyrimidine-4,5-diamine is a critical heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors for therapeutic areas such as oncology and autoimmune diseases.[1] Its structural motif allows for diverse functionalization, enabling the development of targeted and potent pharmaceutical agents. The progression of a drug candidate from discovery to preclinical studies necessitates a reliable and scalable synthetic process that can consistently deliver high-purity Active Pharmaceutical Ingredient (API) starting material.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. The protocol detailed herein is optimized for a 100-gram scale, focusing on process robustness, safety, and the implementation of critical in-process controls (IPCs) to ensure the final compound meets the stringent quality attributes required for preclinical evaluation. We will elucidate the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and outline the necessary analytical methods for quality control.
Synthetic Strategy: Rationale and Overview
The selected synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely favored in pharmaceutical manufacturing for its reliability, high yields, and scalability.
Reaction Scheme:
Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).
The synthesis commences with the commercially available starting material, 5-amino-4,6-dichloropyrimidine. This precursor undergoes a regioselective SNAr reaction with ethylamine. The key to this synthesis is controlling the reaction conditions to favor mono-substitution at the C4 position over di-substitution. The C4 position is more activated towards nucleophilic attack than the C6 position due to the electronic effects of the adjacent amino group at C5. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the ethylamine nucleophile.
This strategy was chosen for several key reasons:
-
High Atom Economy: It is a direct and efficient conversion.
-
Scalability: The reaction conditions are amenable to large-scale chemical reactors.
-
Cost-Effectiveness: The starting materials are readily available and relatively inexpensive.
-
Process Control: The reaction can be effectively monitored using standard analytical techniques like HPLC, allowing for precise determination of the reaction endpoint.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed to produce approximately 100 grams of the target compound. All operations should be performed in a well-ventilated fume hood by trained personnel.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Quantity | Molar Eq. |
| 5-Amino-4,6-dichloropyrimidine | ≥98% | Commercial | 100.0 g | 1.0 |
| Ethylamine (70% solution in water) | Reagent | Commercial | ~50 g | ~1.2 |
| Potassium Carbonate (K₂CO₃), fine powder | ≥99% | Commercial | 118.0 g | 1.5 |
| Isopropyl Alcohol (IPA) | ACS Grade | Commercial | 1.5 L | - |
| Deionized Water | - | In-house | 2.0 L | - |
| Saturated Brine Solution | - | In-house | 500 mL | - |
| Celite® | - | Commercial | 50 g | - |
Equipment:
-
2 L, 4-necked jacketed glass reactor
-
Overhead mechanical stirrer with PTFE paddle
-
Digital temperature probe and controller
-
Condenser with nitrogen/argon inlet
-
Addition funnel (250 mL)
-
Buchner funnel and vacuum flask (2 L)
-
Vacuum oven
Experimental Procedure
Step 1: Reactor Setup and Reagent Charging
-
Assemble the 2 L jacketed reactor system. Ensure all glassware is dry and the system is inerted with a slow stream of nitrogen.
-
Set the reactor jacket temperature to 20°C.
-
Charge the reactor with 5-amino-4,6-dichloropyrimidine (100.0 g, 0.56 mol), potassium carbonate (118.0 g, 0.84 mol), and isopropyl alcohol (1.0 L).
-
Begin stirring the suspension at 200-250 RPM to ensure good mixing.
Step 2: Nucleophilic Substitution Reaction
-
In a separate beaker, prepare the ethylamine solution by diluting 70% aqueous ethylamine with 100 mL of IPA. Load this solution into the addition funnel.
-
Add the ethylamine solution dropwise to the stirred reactor suspension over a period of 60-90 minutes.
-
Critical Control Point: Monitor the internal temperature closely. The reaction is exothermic. Maintain the internal temperature below 30°C by adjusting the addition rate and/or cooling the reactor jacket.
-
After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 4-6 hours.
Step 3: In-Process Control (IPC) and Reaction Completion
-
After 4 hours, take a small aliquot of the reaction mixture, dilute it with mobile phase, and analyze by HPLC to check for the consumption of the starting material.
-
The reaction is considered complete when the starting material (5-amino-4,6-dichloropyrimidine) is <1.0% by area on the HPLC chromatogram.
-
If the reaction is not complete, continue heating for another 1-2 hours and re-analyze.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to 20°C.
-
Filter the suspension through a pad of Celite® to remove the potassium carbonate and other inorganic salts. Wash the filter cake with IPA (2 x 250 mL).
-
Combine the filtrate and washes and transfer to a suitable vessel. Concentrate the solution under reduced pressure (vacuum) at 40°C to approximately one-third of its original volume.
-
Slowly add deionized water (1.0 L) to the concentrated solution with stirring. The product will precipitate as a solid.
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with deionized water (2 x 500 mL) and a small amount of cold IPA (100 mL) to remove residual impurities.
Step 5: Drying
-
Dry the product in a vacuum oven at 50°C overnight or until a constant weight is achieved.
-
The expected yield is 85-95%. The product should be an off-white to light-tan solid.
Process Workflow and Controls
The following diagram illustrates the critical steps and control points in the manufacturing process.
Caption: Scale-up synthesis workflow with In-Process Controls (IPCs).
Quality Control and Characterization
The final product must be rigorously tested to confirm its identity, purity, and overall quality before release for preclinical studies.
| Test | Method | Specification | Justification |
| Appearance | Visual | Off-white to light-tan solid | Confirms physical properties |
| Identity by ¹H NMR | 400 MHz NMR | Conforms to structure | Structural confirmation |
| Identity by Mass Spec | ESI-MS | [M+H]⁺ = 173.05 (for C₆H₉ClN₄) | Confirms molecular weight |
| Purity by HPLC | RP-HPLC, UV 254 nm | ≥ 98.0% | Ensures purity for preclinical use |
| Melting Point | Capillary Method | Report Value | Indicator of purity |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm | Conforms to ICH guidelines |
Expected Analytical Results:
-
¹H NMR (400 MHz, DMSO-d₆): δ ppm 7.85 (s, 1H, Ar-H), 6.50 (br s, 2H, -NH₂), 6.20 (t, 1H, -NH-), 3.30 (q, 2H, -CH₂-), 1.15 (t, 3H, -CH₃). Note: Exact shifts may vary.
-
Mass Spec (ESI+): Calculated for C₆H₉ClN₄ [M+H]⁺: 173.05; Found: 173.1.
Safety and Environmental Considerations
-
5-Amino-4,6-dichloropyrimidine: Is an irritant. Avoid inhalation and contact with skin and eyes.
-
Ethylamine: Is corrosive and flammable. Handle in a well-ventilated area away from ignition sources.
-
Isopropyl Alcohol (IPA): Is a flammable liquid.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Waste Disposal: All chemical waste should be collected and disposed of in accordance with local environmental regulations. Aqueous waste streams should be neutralized before disposal.
Conclusion
This application note details a validated and scalable process for the synthesis of this compound. By adhering to this protocol and implementing the specified in-process controls, researchers and drug development professionals can reliably produce multi-gram quantities of this key intermediate with the high purity required for preclinical studies. The straightforward SNAr methodology, combined with a simple crystallization-based purification, makes this process efficient, robust, and suitable for further scale-up.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine
Welcome to the technical support center for the synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your yield.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step process starting from 4,6-dichloro-5-nitropyrimidine. The first step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is selectively displaced by ethylamine. The subsequent step is the reduction of the nitro group to an amine.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Low Yield in the Amination Step (Step 1)
Question: I am getting a low yield of 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine and recovering a significant amount of starting material (4,6-dichloro-5-nitropyrimidine). What could be the cause?
Answer:
Low conversion in the first step is a common issue and can be attributed to several factors:
-
Insufficient Basicity: The reaction requires a base to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the ethylamine and reducing its nucleophilicity.
-
Suboptimal Reaction Temperature: Nucleophilic aromatic substitution on chloropyrimidines can be sluggish at room temperature.[1]
-
Reagent Purity: Impurities in the starting material, ethylamine, or solvent can interfere with the reaction. Moisture, in particular, can be problematic.
-
Formation of Side Products: While less common in this specific reaction, the formation of di-substituted byproducts can occur if the reaction conditions are too harsh.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the amination step.
Detailed Experimental Protocol for Step 1:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.[2]
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Troubleshooting Action |
| Base | Triethylamine (2.0 eq) | Increase to 2.5 eq or switch to a stronger, non-nucleophilic base like DBU (1.5 eq). |
| Temperature | Room Temperature | Increase to 40-60 °C. |
| Solvent | Anhydrous THF | Ensure the solvent is dry. Consider alternative aprotic solvents like acetonitrile or dioxane. |
| Reaction Time | 12-16 hours | Extend the reaction time to 24 hours, monitoring by TLC. |
Incomplete Reduction of the Nitro Group (Step 2)
Question: My reduction of 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete reduction can be due to several factors:
-
Deactivation of the Catalyst: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), the catalyst may be poisoned by impurities or have low activity.
-
Insufficient Reducing Agent: When using a chemical reducing agent like iron powder, an insufficient amount will lead to incomplete reduction.[2]
-
pH of the Reaction Medium: For reductions with metals like iron, the presence of an acid or an ammonium salt (like ammonium chloride) is crucial to facilitate the reaction.[2]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, limiting its contact with the reducing agent.
Troubleshooting Workflow:
References
common side products in the synthesis of N4-substituted pyrimidine-4,5-diamines
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of N4-substituted pyrimidine-4,5-diamines. This class of compounds is a cornerstone in drug discovery, forming the scaffold of numerous kinase inhibitors and other therapeutic agents. However, their synthesis is often plagued by the formation of persistent and structurally similar side products.
This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern both success and failure in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of N4-substituted pyrimidine-4,5-diamines, providing a foundational understanding of the common challenges.
Question 1: What is the most common synthetic route for these compounds, and what are its inherent challenges?
The most prevalent and versatile method for synthesizing N4-substituted pyrimidine-4,5-diamines is the sequential Nucleophilic Aromatic Substitution (SNAr) reaction. The typical starting material is a di-substituted pyrimidine, often 4,6-dichloro-5-aminopyrimidine or a related precursor. The synthesis proceeds by selectively substituting one leaving group (e.g., a chloride) with the desired amine, followed by subsequent manipulations if necessary.
The primary challenge lies in controlling the regioselectivity and the extent of the substitution. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but this reactivity is modulated across the C2, C4, and C6 positions.[1] The presence of two potential leaving groups and multiple reactive nitrogen atoms creates a landscape ripe for side product formation.
Question 2: What are the main classes of side products I should anticipate in my reaction mixture?
Based on extensive laboratory experience, impurities can be categorized into four main classes:
-
Di-substituted Products: Formation of a symmetrical or unsymmetrical N4,N6-disubstituted pyrimidine by reaction of the nucleophile at both reactive sites.
-
Regioisomeric Products: Incorrect substitution at another position on the pyrimidine ring, for instance, competition between the C4 and C2 positions if both bear a leaving group.
-
Hydrolysis Products: Reaction of the activated pyrimidine starting material with trace amounts of water in the solvent or on glassware, leading to the formation of pyrimidinone byproducts.
-
Dimerization and Oligomerization Products: Self-condensation of the starting materials or products, particularly at elevated temperatures, leading to high-molecular-weight impurities that can be difficult to characterize and remove.
Question 3: How significantly do reaction conditions affect the impurity profile?
Reaction conditions are the most critical factor in controlling the outcome of SNAr on pyrimidine systems.
-
Temperature: Higher temperatures, while increasing the reaction rate, disproportionately favor the formation of di-substituted and dimerization byproducts. Careful temperature control is paramount.
-
Base: The choice and stoichiometry of the base (e.g., DIPEA, K2CO3, NaH) are critical. An overly strong or excess base can lead to deprotonation of the amine nucleophile, increasing its reactivity and the risk of di-substitution.[2] It can also promote undesired side reactions with the solvent or other functional groups.
-
Solvent: The polarity and protic nature of the solvent (e.g., THF, DMF, EtOH) can influence the solubility of reactants and stabilize the charged Meisenheimer intermediate, affecting both the reaction rate and selectivity.[2]
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the amine nucleophile is common, but a large excess will dramatically increase the formation of di-substituted products.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your synthesis, complete with mechanistic explanations and actionable advice.
Problem 1: My LC-MS analysis shows two major product peaks with the same mass. What is the likely cause and how can I fix it?
Answer: You are likely observing the formation of regioisomers . If your starting material has leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloro-5-aminopyrimidine), nucleophilic attack can occur at either site.
Causality: The regioselectivity of SNAr on pyrimidines is governed by electronics. Attack at the C4 (and C6) position is generally favored over the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon C4-attack can be delocalized over both ring nitrogens, providing superior stabilization compared to the intermediate from C2-attack, where the charge is primarily stabilized by only one adjacent nitrogen.[3] However, steric hindrance from the C5-amino group can sometimes influence this outcome.
Troubleshooting Steps:
-
Confirm Structure: Use 2D NMR techniques (HMBC, NOESY) to definitively assign the structure of the desired N4-isomer and the undesired N2-isomer.
-
Lower Reaction Temperature: Reducing the temperature often increases the kinetic preference for the more electronically favored C4 position.
-
Optimize Solvent: Experiment with a less polar aprotic solvent, which may enhance the electronic preference for C4 attack.
-
Choose a Better Precursor: If possible, start with a pyrimidine that has a leaving group only at the C4 position and a different functional group at C2 that is not susceptible to substitution under the reaction conditions.
Caption: Regioselectivity in SNAr leading to desired N4-product and isomeric N2-side product.
Problem 2: My primary impurity has a mass corresponding to the addition of two equivalents of my amine nucleophile. How do I improve selectivity for mono-substitution?
Answer: This is a classic case of over-reaction, leading to the di-substituted byproduct . The mono-substituted product is itself an activated pyrimidine and can react with a second molecule of the amine, especially if there is another leaving group available (e.g., at the C6 or C2 position).
Causality: The rate of the second substitution depends on the reactivity of the remaining leaving group and the concentration and reactivity of the nucleophile. High temperatures and an excess of the amine nucleophile are the primary drivers for this side reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.05 equivalents of the amine nucleophile. Perform a high-dilution reaction to reduce the effective concentration.
-
Reverse Addition: Add the amine solution slowly to the solution of the pyrimidine starting material at a low temperature (e.g., 0 °C). This ensures the nucleophile is the limiting reagent at any given point in time, minimizing its chance to react a second time.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate to the mono-substituted product. Monitor by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Caption: Reaction pathway showing formation of the di-substituted side product.
Part 3: Recommended Analytical and Purification Protocols
Successful synthesis requires robust methods for monitoring the reaction and purifying the final product.
Protocol 1: Standard Analytical Workflow for Impurity Profiling
This protocol outlines a general method for separating and identifying the target compound from common side products using LC-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of acetonitrile:water.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
Start at 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm; MS scan in positive ESI mode.
Data Interpretation:
| Impurity Class | Expected Retention Time (Relative to Product) | Expected Mass (m/z) |
| Starting Material | Less Retentive | [M+H]+ of starting material |
| Hydrolysis Product | Less Retentive | [M+H]+ of pyrimidinone |
| Di-substituted Product | More Retentive | [M+H]+ of Product + Mass of (R-NH) |
| Regioisomer | Very similar, may co-elute | Same as product |
Protocol 2: Optimized Purification by Column Chromatography
Purification of N4-substituted pyrimidine-4,5-diamines often requires careful selection of the stationary and mobile phases due to the polar nature of the amino groups.
Methodology:
-
Adsorb Crude Material: Concentrate the crude reaction mixture to dryness. Adsorb it onto a small amount of silica gel or Celite by dissolving it in a minimal amount of a strong solvent (e.g., DCM/MeOH) and then adding the adsorbent and concentrating again.
-
Select Stationary Phase: Standard silica gel is often effective. If compounds are very polar, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.
-
Choose Mobile Phase:
-
Normal Phase (Silica): Start with a non-polar solvent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a gradient of methanol in dichloromethane (DCM) is highly effective. Adding 0.5-1% triethylamine (TEA) to the mobile phase can prevent peak tailing by deactivating acidic sites on the silica.
-
Reverse Phase: A gradient of acetonitrile in water is typically used.
-
-
Run the Column: Load the adsorbed material onto the column. Elute with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N4-substituted pyrimidine-4,5-diamine.
Part 4: Troubleshooting Decision Tree
This workflow provides a logical path for diagnosing issues with your synthesis.
Caption: Decision tree for troubleshooting the synthesis of N4-substituted pyrimidine-4,5-diamines.
References
Technical Support Center: Regioselective Synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine
Welcome to the technical support center for the synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address fundamental questions regarding the synthesis, focusing on the principles that govern its success.
Q1: What is the standard synthetic route for this compound?
The most common and logical pathway involves a two-step process starting from a commercially available precursor:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with 4,6-dichloro-5-nitropyrimidine. This precursor is reacted with ethylamine in the presence of a non-nucleophilic base. The primary challenge is to direct the ethylamine to substitute the chlorine atom at the C4 position selectively over the C6 position, yielding 6-chloro-N-ethyl-5-nitropyrimidin-4-amine.
-
Reduction of the Nitro Group: The nitro group at the C5 position of the intermediate is then reduced to an amine, affording the final product, this compound. Common reduction methods include catalytic hydrogenation or, more frequently, the use of reducing metals like iron powder in the presence of an acid or ammonium chloride.[1][2]
Q2: Why is achieving high regioselectivity in the first step so critical and challenging?
The pyrimidine ring is electron-deficient, which activates the chlorine atoms at the C4 and C6 positions for nucleophilic attack. However, these two positions have inherently similar reactivity. The reactivity order in unsubstituted dichloropyrimidines is generally C4(6) > C2.[3] The presence of the powerful electron-withdrawing nitro group at C5 further activates both C4 and C6 positions, making it difficult to achieve substitution at only one site. Failure to control this step leads to a mixture of C4 and C6 isomers, which are often difficult to separate due to their similar physical properties, complicating downstream processes and reducing the overall yield of the desired product.
Q3: What key factors control the regioselectivity of the amination step?
Regioselectivity in SNAr reactions on dichloropyrimidines is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]
-
Steric Hindrance: The primary differentiating factor between the C4 and C6 positions is their proximity to the C5-nitro group. While electronically similar, the bulky nitro group can exert a slightly greater steric hindrance on the adjacent C6 position. A nucleophile like ethylamine will preferentially attack the less sterically hindered C4 position.
-
Temperature: Lower reaction temperatures are crucial. Increased thermal energy can provide the activation energy needed to overcome the steric barrier at the C6 position, leading to a loss of selectivity. Running the reaction at 0 °C or even lower is often recommended during the addition of the amine.
-
Solvent: The choice of solvent can influence nucleophile reactivity and the stability of the Meisenheimer intermediate. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are typically used to prevent side reactions.
-
Rate of Addition: A slow, controlled addition of ethylamine ensures that its concentration remains low, which minimizes the risk of di-substitution and favors the kinetically preferred product at the C4 position.
Q4: What is the function of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the amination reaction?
The SNAr reaction between ethylamine and the dichloropyrimidine releases one equivalent of hydrochloric acid (HCl). This acid can protonate the nitrogen of the ethylamine nucleophile, converting it into an unreactive ammonium salt (EtNH₃⁺). The non-nucleophilic base is added to scavenge this HCl as it is formed, preventing the deactivation of the nucleophile and allowing the reaction to proceed to completion.[1]
Q5: What are the most reliable methods for the reduction of the C5-nitro group?
The reduction of the nitro group is the final step. Several methods are effective:
-
Iron Powder and Ammonium Chloride: This is a classic, robust, and cost-effective method.[1][2] Iron acts as the reducing agent in an aqueous ethanol mixture, while ammonium chloride serves as a proton source and helps maintain a slightly acidic pH to facilitate the reduction. The reaction is typically run at reflux and is known for its high yield and tolerance of other functional groups like the chloro-substituent.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is a very clean and efficient method. However, it requires specialized equipment (hydrogenator) and carries a risk of dehalogenation (reduction of the C-Cl bond), especially if the reaction is run for too long or under harsh conditions.
-
Tin(II) Chloride (SnCl₂): Stannous chloride is another effective reducing agent for aromatic nitro groups. The reaction is typically carried out in an acidic medium, and the workup can sometimes be more complex due to the formation of tin salts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Problem 1: My reaction produces a mixture of the desired 6-chloro-N4-ethyl and the undesired 4-chloro-N6-ethyl isomers.
-
Root Cause: The reaction conditions are too harsh, overcoming the subtle steric preference for the C4 position. The most likely culprit is an elevated reaction temperature.
-
Solution:
-
Temperature Control: Maintain a strict temperature protocol. Cool the solution of 4,6-dichloro-5-nitropyrimidine to 0 °C or below before and during the slow, dropwise addition of ethylamine and base.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. If isomer formation is observed early, it confirms a selectivity issue rather than a problem of isomerization.
-
Choice of Base: While less common, a very bulky non-nucleophilic base could potentially influence the steric environment around the reaction center. Ensure a standard base like TEA or DIPEA is being used.
-
Problem 2: I am observing a significant amount of a di-substituted by-product, N,N'-diethyl-5-nitropyrimidine-4,6-diamine.
-
Root Cause: An excess of the ethylamine nucleophile or prolonged reaction at a higher temperature is causing a second substitution reaction at the C6 position of the mono-substituted intermediate.
-
Solution:
-
Stoichiometry: Use a slight excess, but not a large excess, of ethylamine (typically 1.1 to 1.2 equivalents). Ensure accurate measurement of all reagents.
-
Slow Addition: Add the ethylamine solution dropwise over an extended period (e.g., 30-60 minutes) while maintaining a low temperature (0 °C). This keeps the instantaneous concentration of the nucleophile low.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).
-
Problem 3: The reduction of the nitro group is incomplete, or I am seeing dehalogenation of the product.
-
Root Cause (Incomplete Reduction): The reducing agent has been consumed or is not active enough. This can happen with old iron powder or an insufficient amount of the proton source (e.g., NH₄Cl).
-
Root Cause (Dehalogenation): This is primarily a risk with catalytic hydrogenation (Pd/C, H₂). Overly aggressive conditions (high pressure, high temperature, extended reaction time) can lead to the undesired reduction of the C-Cl bond.
-
Solution (Incomplete Reduction):
-
Use freshly opened or activated iron powder.
-
Ensure the correct stoichiometry of iron (typically 3-5 equivalents) and ammonium chloride (at least 0.5 equivalents) is used.[1]
-
Ensure the mixture is refluxing vigorously to maximize the reaction rate.
-
-
Solution (Dehalogenation):
Problem 4: The final product is difficult to purify and contains persistent impurities.
-
Root Cause: The crude product may contain residual starting materials, isomers, or by-products from the reduction step. Recrystallization may not be sufficient to remove isomers with very similar solubility profiles.
-
Solution:
-
Workup: After the reduction step, ensure the reaction mixture is filtered through celite while hot to remove all iron powder and iron salts.[1][2] An aqueous workup with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
Chromatography: Flash column chromatography is the most effective method for separating the desired product from its regioisomer and other impurities.[1][2] A gradient elution system, for example starting with petroleum ether/ethyl acetate and gradually increasing the polarity, is often successful.
-
Recrystallization: Once a product is obtained with >95% purity by chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to obtain highly pure, crystalline material.
-
Detailed Experimental Protocols & Data
Workflow for Synthesis of this compound
Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.1-1.2 eq) and triethylamine (2.0 eq) in anhydrous THF.
-
Add the ethylamine/triethylamine solution dropwise to the cooled pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude intermediate, which can be used in the next step or purified by chromatography if necessary.
Step 2: Synthesis of this compound
-
To a solution of crude 6-chloro-N-ethyl-5-nitropyrimidin-4-amine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add ammonium chloride (0.6 eq) and iron powder (3.0-5.0 eq).[1][2]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.[1]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude product.
-
Purify the crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether or hexanes) to afford the pure this compound.[1]
Visualizing the Regioselectivity Challenge
Caption: Regioselectivity in the SNAr amination step.
Typical Reaction Data Summary
| Parameter | Step 1: Amination | Step 2: Reduction | Overall |
| Starting Material | 4,6-dichloro-5-nitropyrimidine | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | - |
| Key Reagents | Ethylamine, Triethylamine | Iron Powder, NH₄Cl | - |
| Solvent | THF | Ethanol / Water | - |
| Temperature | 0 °C to Room Temp. | Reflux (~85 °C) | - |
| Typical Reaction Time | 2 - 4 hours | 3 - 5 hours | - |
| Typical Yield | 80 - 90% (crude) | 75 - 85% (after purification) | ~60 - 75% |
| Purification Method | Aqueous Workup | Flash Chromatography | - |
References
Technical Support Center: Optimizing Reaction Conditions for the Amination of 4,6-Dichloropyrimidines
Welcome to the Technical Support Center for the amination of 4,6-dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical synthetic transformation. The following content is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am starting a new project involving the amination of a 4,6-dichloropyrimidine. Which reaction method should I choose: catalyst-free Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed approach?
The choice between a catalyst-free SNAr and a Palladium-catalyzed (e.g., Buchwald-Hartwig) amination depends primarily on the reactivity of your substrates and the desired extent of amination (mono- vs. di-substitution).
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method is often the first choice for the initial mono-amination of 4,6-dichloropyrimidines.[1][2] The electron-deficient nature of the pyrimidine ring, activated by the two chlorine atoms, facilitates the displacement of a chloride by an amine nucleophile.[3] This approach is generally simpler and more cost-effective. However, it often requires high temperatures (e.g., 140 °C in DMF) to proceed to completion.[1][2] For the second amination, SNAr can be challenging because the first amino group is electron-donating, which deactivates the pyrimidine ring towards further nucleophilic attack.[1]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig): This is frequently the preferred method for introducing a second amino group, especially when dealing with less reactive aryl chlorides.[1] It is also advantageous for coupling less nucleophilic amines. The selection of the palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) and a suitable phosphine ligand is critical for success.[1][2]
Q2: My amination reaction is giving low to no yield. What are the common causes and how can I troubleshoot this?
Low yields in the amination of 4,6-dichloropyrimidines can stem from several factors. Below is a systematic guide to diagnosing and resolving this issue.
| Potential Cause | Troubleshooting Recommendations |
| Insufficient Reaction Temperature | For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary.[1][2] For Pd-catalyzed reactions, a typical range is 80-120 °C, but optimization may be required based on your specific substrates and catalyst system.[1] |
| Inappropriate Base | The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[1][4] For Pd-catalyzed aminations, stronger bases such as NaOtBu or LiHMDS are often employed, although weaker bases like K₂CO₃ can be effective with certain catalyst systems.[1][5][6] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor and phosphine ligand is crucial.[1] Bulky, electron-rich ligands like DavePhos, Ph-JosiPhos, Cy-JosiPhos, or bidentate ligands like BINAP can be effective.[1][2] It is highly recommended to screen a variety of ligands to find the most suitable one for your system.[1] |
| Poor Quality Reagents or Solvents | Ensure the use of anhydrous solvents and reagents, as the presence of water can lead to hydrolysis of the chloro substituent, forming the corresponding hydroxypyrimidine.[1] |
| Steric Hindrance | A sterically bulky amine may react slowly. Increasing the reaction temperature or switching to a Pd-catalyzed approach with a suitable ligand might be necessary. |
Q3: I am observing the formation of multiple side products. What are they and how can I minimize them?
Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
| Side Product | Cause and Mitigation Strategies |
| Di-amination Product (in mono-amination) | This occurs when the mono-aminated product reacts further. To favor mono-amination, use a controlled stoichiometry of the amine (typically 1.0-1.2 equivalents). Running the reaction at a lower temperature or for a shorter duration can also help. |
| Di-heteroarylation/Oligomerization | This is particularly problematic in Pd-catalyzed reactions and can lead to complex mixtures.[1][2] Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[2] Adjusting the catalyst and ligand system can also help control this side reaction.[1] |
| Solvolysis Products | When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[1] If solvolysis is an issue, switching to a non-alcoholic aprotic polar solvent like DMF, dioxane, or THF is recommended.[1] |
| Hydrolysis of Chloro-substituent | The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine.[1] Ensure the use of anhydrous solvents and reagents to minimize this side reaction. |
Q4: How can I control the regioselectivity of the amination (C4 vs. C6)?
For an unsubstituted 4,6-dichloropyrimidine, the C4 and C6 positions are equivalent. However, if there is a substituent on the pyrimidine ring, the electronic and steric environment of the two chlorine atoms will differ, influencing the regioselectivity.
-
Electronic Effects: The reactivity of each position in pyrimidine halides generally follows the order C4(6) > C2.[5] Electron-withdrawing groups on the ring will generally enhance the reactivity towards nucleophilic attack, while electron-donating groups will decrease it. The stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, plays a crucial role in determining the regioselectivity.[3][7]
-
Steric Hindrance: The steric bulk of the incoming amine can significantly influence regioselectivity. More sterically hindered amines may favor substitution at the less hindered position.[1]
-
Reaction Conditions: The choice of solvent, base, and temperature can impact the C4/C6 selectivity. Systematic screening of these parameters is recommended to optimize for the desired isomer.[1]
-
Catalyst Control (for Pd-catalyzed reactions): The ligand used in a palladium-catalyzed reaction can have a significant impact on regioselectivity. Ligand screening is a valuable tool for directing the substitution to the desired position.[1]
Section 2: Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Mono-amination (SNAr)
This protocol is a starting point and may require optimization for your specific substrates.
-
To a reaction vial equipped with a magnetic stir bar, add the 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1][2]
-
Add an anhydrous aprotic polar solvent such as DMF (5-10 mL).[1][2]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination
This protocol is a general guideline and requires an inert atmosphere.
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1]
-
Add the mono-chloro-amino-pyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]
-
Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[1]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
Section 3: Visual Guides
Diagram 1: Key Factors in Optimizing Amination Reactions
Caption: Key factors influencing the outcome of amination reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-chloro-N4-ethylpyrimidine-4,5-diamine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals working with 6-chloro-N4-ethylpyrimidine-4,5-diamine. As a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, its purity is paramount to the success of subsequent research and development phases.[1] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this polar heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A: Impurities typically arise from the synthetic route. Common contaminants include unreacted starting materials, such as 4,6-dichloro-5-nitropyrimidine or the preceding amine, and byproducts from side reactions. These can include regioisomers, products of over-alkylation, or dimers.[2] The inherent reactivity of the pyrimidine ring can sometimes lead to complex mixtures if reaction conditions are not precisely controlled.[2]
Q2: My crude product is a dark-colored oil or solid. What does this signify and how should I proceed?
A: A dark or oily appearance often indicates the presence of colored impurities, residual high-boiling solvents, or degradation products. These impurities can interfere with downstream reactions and complicate analysis. It is highly recommended to address this before proceeding. A decolorization step, typically involving activated charcoal during recrystallization, can be effective.[3] If the product remains oily, it may be due to impurities disrupting the crystal lattice; in such cases, chromatographic purification is often the best first step.
Q3: What are the recommended analytical techniques for accurately assessing the purity of my final product?
A: A multi-pronged approach is best for purity validation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like TFA or formic acid) and UV detection is standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the main peak as your target compound and can help identify the masses of impurities, providing clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the final product. It can also reveal the presence of proton- or carbon-containing impurities that might not be visible by UV-based HPLC detection.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification workflow in a problem-and-solution format.
Issue 1: Low Purity and Multiple Spots/Peaks After Initial Synthesis
-
Q: My initial analysis (TLC or HPLC) of the crude product shows a complex mixture with multiple components. What is the cause and the best path forward?
-
A: Causality & Solution: This outcome points to either an incomplete reaction or the formation of significant side-products.[2] Before attempting purification, it's crucial to ensure the work-up procedure was thorough. An acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials, while a basic wash (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.[4] Following a proper aqueous work-up, the primary purification methods to consider are flash chromatography or recrystallization, depending on the nature of the impurities.
Issue 2: Difficulties with Flash Column Chromatography
-
Q: My target compound and a key impurity are co-eluting or have very poor separation on a silica gel column. How can I improve the separation?
-
A: Causality & Solution: Co-elution occurs when compounds have very similar polarities, making separation by normal-phase chromatography challenging.[2]
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound and maximize the separation (ΔRf) from the impurity.[5] Consider switching from a standard ethyl acetate/hexane system to one incorporating dichloromethane or methanol.
-
Add a Modifier: Since pyrimidine diamines are basic, they can interact strongly with the acidic silica surface, leading to peak tailing. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and improved separation.[5]
-
Change the Stationary Phase: If optimization fails, the compound may be unsuitable for silica gel. Consider switching to a different stationary phase, such as neutral alumina, which can be effective for basic compounds.[5]
-
-
Q: My compound is streaking badly on the TLC plate and seems to be sticking to the top of my chromatography column. What's happening?
-
A: Causality & Solution: This is a classic sign of high polarity and/or strong adsorption to the stationary phase.[3] Your compound has multiple hydrogen bond donors and acceptors, leading to strong interactions with silica. To overcome this, you need to increase the polarity of your mobile phase significantly. A steeper gradient incorporating methanol is often necessary. For highly polar pyrimidines, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable if available.[3]
Issue 3: Setbacks During Recrystallization
-
Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
-
A: Causality & Solution: "Oiling out" typically happens for two reasons: the presence of impurities that inhibit crystal formation or the solvent being too effective, even when cold.
-
Re-evaluate the Solvent: The ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold. You may need to switch to a less powerful solvent or use a binary solvent system. For example, if your compound is too soluble in methanol, try dissolving it in a minimum of hot methanol and then slowly adding a non-solvent like water or hexanes until the solution becomes slightly turbid (cloudy). Re-heat to clarify and then allow to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of the pure compound.
-
Purify First: Persistent oiling out is often a sign that the compound is simply not pure enough to crystallize. A preliminary pass through a silica gel plug or a quick column chromatography to remove the bulk of impurities may be necessary.
-
-
Q: My yield after recrystallization is very low. How can I improve recovery?
-
A: Causality & Solution: Low recovery is often a result of using too much solvent or not cooling the solution sufficiently.
-
Minimize Solvent Usage: Use only the absolute minimum volume of hot solvent required to fully dissolve the crude product.[3] Adding solvent dropwise to the heated mixture is a good practice.
-
Maximize Precipitation: After allowing the solution to cool slowly to room temperature, place it in an ice bath or refrigerator for at least 30 minutes to an hour to maximize crystal formation.[3]
-
Use Cold Washing Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent to wash away residual impurities without re-dissolving a significant amount of your product.[3]
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow for purifying and troubleshooting this compound.
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation during column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities. The procedure for a closely related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, has been adapted here.[4][6]
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and an Rf of ~0.3 for the target compound. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. For this polar compound, you may need to progress to a system of dichloromethane (DCM) and methanol.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% hexanes or DCM). Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or DCM. Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate or methanol). The specific gradient will depend on your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Protocol 2: Purification by Recrystallization
This method is effective if a solvent can be found in which the target compound has high solubility when hot and low solubility when cold, while the impurities remain soluble at all temperatures.
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a test solvent (e.g., methanol, ethanol, isopropanol, or ethyl acetate) and observe solubility.[4][7] The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the compound is just completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Method Comparison
| Technique | Principle of Separation | Best For... | Advantages | Disadvantages |
| Flash Chromatography | Differential adsorption of components to a solid stationary phase based on polarity. | Complex mixtures with multiple components; separation of impurities with different polarities. | High resolving power; applicable to a wide range of compounds and mixtures. | Can be time-consuming and solvent-intensive; potential for product loss or degradation on the stationary phase.[5] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removing small amounts of impurities from a mostly pure compound; large-scale purification. | Potentially yields very high purity material; cost-effective and scalable. | Requires finding a suitable solvent; can result in low recovery if not optimized; ineffective for impurities with similar solubility. |
References
- 1. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
degradation pathways of 6-chloro-N4-ethylpyrimidine-4,5-diamine under reaction conditions
Welcome to the technical support center for 6-chloro-N4-ethylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its use in experimental settings. Here, we provide troubleshooting advice and frequently asked questions (FAQs) based on established principles of pyrimidine chemistry and forced degradation studies.
Section 1: Frequently Asked Questions (FAQs)
Question 1: My reaction yield is significantly lower than expected, and I observe several unknown impurities by HPLC. What are the likely degradation pathways for this compound under standard reaction conditions?
Answer:
Low yields and the appearance of multiple impurities often point towards the degradation of your starting material or intermediates. For this compound, several degradation pathways are plausible depending on the specific reaction conditions (pH, temperature, presence of nucleophiles, light, and oxidizing agents). The primary sites of reactivity on the molecule are the chloro-substituent, the amino groups, and the pyrimidine ring itself.
Potential Degradation Pathways:
-
Hydrolysis of the Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, particularly by water or hydroxide ions, to form the corresponding 6-hydroxy derivative. This reaction is often accelerated by heat and basic conditions. The resulting hydroxylated impurity can potentially undergo further reactions.
-
Oxidative Degradation: The di-amino pyrimidine ring is electron-rich and can be susceptible to oxidation. The presence of oxidizing agents (even atmospheric oxygen under certain conditions) can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.
-
Photodegradation: Pyrimidine derivatives can be sensitive to light, especially UV radiation.[1][2] Exposure to light can induce the formation of various photoproducts through complex radical mechanisms or dimerization.[2] It is advisable to protect reactions from light where possible.
-
Reaction with Nucleophiles: Besides water, other nucleophiles present in your reaction mixture (e.g., amines, alcohols, thiols) can displace the chloride, leading to a variety of side products.
To identify the specific impurities, we recommend conducting a forced degradation study (see Section 2) and using HPLC-MS to determine the mass of the degradation products, which will provide clues to their structures.
Question 2: I am running a reaction under acidic conditions and notice a change in the product profile. How does pH affect the stability of this compound?
Answer:
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: In acidic media, the basic nitrogen atoms of the pyrimidine ring and the amino groups can be protonated. While protonation can increase solubility in aqueous media, it can also make the pyrimidine ring more electron-deficient and potentially more susceptible to certain types of degradation. Some pyrimidine derivatives have been shown to undergo photodegradation under acidic conditions.[3] For your specific compound, protonation might also influence the reactivity of the chloro group.
-
Basic Conditions: Under basic conditions, the primary concern is the hydrolysis of the 6-chloro group to the 6-hydroxy derivative, as mentioned previously. Studies on other chloropyrimidines indicate they can decompose in alkaline conditions.[4] Strong basic conditions can also lead to deprotonation of the amino groups, potentially altering their reactivity. Some pyrimidine derivatives show instability in hot alkali solutions.[5]
We recommend maintaining careful pH control throughout your reaction and purification steps. If you suspect pH-related degradation, analyzing samples at different pH values can help confirm this.
Section 2: Troubleshooting Guide
Issue 1: Formation of an Unexpected Major Byproduct with a Mass Increase of 16 Da.
Troubleshooting Steps:
-
Hypothesis - Oxidation: A mass increase of 16 Da strongly suggests the addition of an oxygen atom, likely forming an N-oxide or a hydroxylated product. The electron-rich di-amino pyrimidine ring is a probable site for oxidation.
-
Experimental Verification:
-
Reaction Sparging: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. If the byproduct formation is reduced, oxidation is a likely cause.
-
Antioxidant Addition: Consider adding a small amount of a radical scavenger or antioxidant to the reaction mixture, if compatible with your chemistry.
-
Forced Oxidation Study: Intentionally expose a solution of your starting material to a mild oxidizing agent (e.g., 3% H₂O₂) and monitor the formation of the impurity by HPLC. This can help confirm its identity.
-
-
Proposed Mechanism: N-Oxide Formation The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides.
Caption: Proposed oxidation pathway.
Issue 2: Poor Mass Balance and Multiple Unidentifiable Peaks in the HPLC Chromatogram.
Troubleshooting Steps:
-
Hypothesis - Ring Degradation: Poor mass balance often indicates that the core structure is breaking down into smaller, more volatile, or polar fragments that are not well-retained or detected by your HPLC method.
-
Experimental Workflow: Forced Degradation Study A forced degradation study is a systematic way to investigate the stability of a drug substance and identify potential degradation products.[6][7]
Caption: Workflow for a forced degradation study.
-
Detailed Protocol: Forced Degradation Study
-
Objective: To generate likely degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
HPLC-UV-MS system
-
-
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a 50:50 acetonitrile/water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and analyze by HPLC-UV-MS.
-
Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks. Use the MS data to propose structures for the degradation products.
-
-
-
Data Summary: Expected Degradation Products
| Stress Condition | Major Degradation Product | Expected Mass Change | Plausible Mechanism |
| Acidic (Heat) | 6-hydroxy-N4-ethylpyrimidine-4,5-diamine | -18.5 Da (Cl replaced by OH) | Hydrolysis |
| Basic | 6-hydroxy-N4-ethylpyrimidine-4,5-diamine | -18.5 Da (Cl replaced by OH) | Nucleophilic Substitution |
| Oxidative (H₂O₂) | N-oxide derivative(s) | +16 Da | Oxidation |
| Photolytic (UV) | Various photoproducts | Varies | Radical reactions, dimerization |
| Thermal | Potential for various reactions | Varies | Thermally induced decomposition |
Section 3: Mechanistic Insights
Understanding the Reactivity of the 6-Chloro Position
The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer-like intermediate. The presence of two electron-donating amino groups can influence the rate of this substitution.
Caption: General mechanism for nucleophilic substitution.
This inherent reactivity is crucial to consider when choosing solvents and reagents for your reactions. Alcohols (methanol, ethanol) can act as nucleophiles, especially at elevated temperatures, leading to the formation of 6-alkoxy byproducts.
By understanding these potential degradation pathways and employing the suggested troubleshooting strategies, researchers can better control their experiments, improve yields, and ensure the purity of their target compounds.
References
- 1. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Preventing Dimer Formation in Pyrimidine Synthesis & Applications
Prepared by the Senior Application Scientist Team
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted pyrimidine dimers. The term "dimer" can refer to distinct byproducts in different contexts: covalent adducts from photochemical reactions, side-products from chemical synthesis, or artifacts from enzymatic amplification. This resource provides in-depth, cause-and-effect troubleshooting for each scenario.
Section 1: Troubleshooting Side Reactions in Chemical Oligonucleotide Synthesis
The fidelity of solid-phase phosphoramidite synthesis is critical for producing high-purity oligonucleotides. Unwanted side reactions, particularly those leading to truncated sequences, can compromise downstream applications. The most common of these are n-1 deletions, which arise from failures within the synthesis cycle.
Frequently Asked Questions (FAQs)
Q: Why are protecting groups necessary for pyrimidine and other bases during synthesis?
A: Nucleosides contain multiple reactive functional groups, such as hydroxyl (-OH) and exocyclic amino (-NH2) groups.[][2] During synthesis, these sites can react with activated phosphoramidites, leading to undesired chain branching or other modifications.[2][3] Protecting groups are chemical moieties temporarily attached to these functional groups to render them inert, ensuring that the oligonucleotide chain is extended only at the desired 5'-hydroxyl position.[][4] These groups must be stable throughout the synthesis cycles and be removable at the end without damaging the final oligonucleotide.[]
Q: What are "n-1" sequences and how do they form?
A: An "n-1" sequence is an oligonucleotide that is missing one nucleotide from the intended full-length sequence (an n-1 deletion). These are a common type of impurity resulting from an efficiency failure at one of the four core steps of the phosphoramidite cycle: deblocking (detritylation), coupling, capping, or oxidation.[5][6] The most frequent cause of n-1 deletions is an inefficient capping step.[7]
Troubleshooting Guide: Failures in Oligonucleotide Synthesis
Q: My final product analysis (HPLC/Mass Spec) shows a high percentage of n-1 deletion sequences. What is the primary cause and solution?
A: The most probable cause is incomplete capping of unreacted 5'-hydroxyl groups.
-
Causality: The phosphoramidite coupling reaction, while highly efficient (typically >99%), is never perfect. After the coupling step, a small fraction of growing oligonucleotide chains will have a free 5'-hydroxyl group that failed to react. The subsequent capping step is designed to permanently block these unreacted groups by acetylating them.[8] If capping is incomplete, these "failure" chains will have a free 5'-OH group that can react in the next coupling cycle. This results in an oligonucleotide that is missing the nucleotide from the failed cycle but incorporates all subsequent ones, creating an n-1 deletion impurity that is difficult to separate from the full-length product.[7]
-
Solutions:
-
Verify Reagent Quality: Ensure capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous. Moisture can degrade these reagents and reduce capping efficiency.
-
Optimize Capping Time: Increase the capping time to ensure the reaction goes to completion, especially for complex or sterically hindered sequences.
-
Ensure Proper Reagent Delivery: Check the fluidics of your synthesizer to confirm that the correct volumes of capping reagents are being delivered to the synthesis column without leaks or blockages.[7]
-
Consider a "Cap/Ox/Cap" Cycle: For long oligonucleotides, performing a second capping step after oxidation can improve results. This is because the oxidation step introduces water, and the second capping step helps to efficiently dry the solid support before the next cycle begins.[8]
-
Section 2: Preventing UV-Induced Pyrimidine Photodimerization
Even perfectly synthesized oligonucleotides are susceptible to damage. Exposure to ultraviolet (UV) radiation, a common tool in biological experiments, can induce the formation of covalent bonds between adjacent pyrimidine bases on the same DNA or RNA strand, creating photodimers that distort the helical structure and can inhibit enzymatic processes like replication and transcription.
Frequently Asked Questions (FAQs)
Q: What are the main types of UV-induced pyrimidine dimers?
A: The two major types of photodimers are:
-
Cyclobutane Pyrimidine Dimers (CPDs): These form when the C5 and C6 double bonds of adjacent pyrimidines undergo a [2+2] cycloaddition, creating a four-membered cyclobutane ring. This is the most common type of UV damage.
-
Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs): These form a covalent bond between the C6 position of one pyrimidine and the C4 position of the adjacent pyrimidine. While less frequent than CPDs, they cause a more significant distortion of the DNA helix.
Q: How does UV light cause this damage?
A: Pyrimidine bases naturally absorb UV light, particularly in the UVC and UVB range (below 320 nm). This absorption excites the electrons in the base, making the C5-C6 double bond highly reactive. If two pyrimidines are adjacent, this excited state can be resolved by forming new covalent bonds with its neighbor, resulting in a stable photodimer.
Troubleshooting Guide: Unwanted Photodimerization
Q: I am performing a UV-crosslinking experiment and observing low efficiency or polymerase stalling in downstream applications. Could photodimers be the cause?
A: Yes, photodimer formation is a highly probable cause.
-
Causality: The formation of CPDs and 6-4PPs introduces a significant kink into the nucleic acid backbone. This structural distortion can physically block the progression of enzymes like DNA and RNA polymerases, leading to truncated products in PCR, sequencing, or in vitro transcription assays. It can also interfere with the binding of proteins in applications like EMSA or pull-down assays.
-
Solutions:
-
Control UV Wavelength and Dose: Use the longest possible wavelength that is effective for your application. For example, 365 nm UV (UVA) is often used for crosslinking with specific psoralen derivatives and is less damaging to naked DNA than shorter wavelengths like 254 nm (UVC). Always use the minimum dose (Joules/cm²) required to achieve your experimental goal.
-
Work in a UV-Protected Environment: When handling concentrated nucleic acid solutions, use UV-blocking tubes and minimize exposure to ambient light, especially from germicidal lamps in biosafety cabinets.
-
Use Photosensitizers with Caution: Some experimental protocols use photosensitizers (e.g., ketones like acetone) to induce dimerization at longer wavelengths (>300 nm). Be aware that these dramatically increase the rate of dimer formation and should only be used when dimerization is the intended outcome.
-
Shielding Non-Target Regions: For targeted crosslinking, consider advanced strategies to protect other regions of the DNA. It has been shown that forming an intermolecular triplex with a homologous oligopyrimidine can effectively shield a target homopurine-homopyrimidine insert from UV-induced dimerization.
-
Section 3: A Comprehensive Guide to Eliminating Primer-Dimers in PCR
In the context of enzymatic amplification, "dimers" refer to primer-dimers: short, non-specific products that form when primers anneal to each other instead of the intended DNA template. This artifact consumes reagents, reduces amplification efficiency, and can lead to inaccurate quantification and false-positive results.
Frequently Asked Questions (FAQs)
Q: What exactly is a primer-dimer and why is it so detrimental?
A: A primer-dimer is an artifact formed when the forward and/or reverse primers in a PCR reaction have complementary sequences, allowing them to anneal to each other.[9] The DNA polymerase then extends these annealed primers, creating a short, double-stranded DNA product. Because this product is typically very short (<100 bp), it is amplified with extreme efficiency in subsequent cycles, outcompeting the desired target and consuming primers, dNTPs, and enzyme activity.[10]
Q: How can I detect primer-dimers in my reaction?
A:
-
Agarose Gel Electrophoresis: Primer-dimers appear as a low molecular weight band or smear, typically below 100 base pairs.
-
Melt Curve Analysis (qPCR): In qPCR using intercalating dyes like SYBR® Green, primer-dimers will produce a distinct melt peak at a lower temperature than the peak for the specific product, due to their shorter length and lower GC content.
Troubleshooting Guide: Diagnosing and Solving Primer-Dimer Issues
This guide follows a logical flow from reaction design to optimization.
Protocol: Optimizing Annealing Temperature (Ta) with Gradient PCR
-
Primer Tm Calculation: Use your primer manufacturer's or a trusted online tool to calculate the melting temperature (Tm) of your primers. As a starting point, the annealing temperature (Ta) is often set 3-5°C below the lowest primer Tm.
-
Gradient Setup: Prepare a master mix for at least 8 reactions. Aliquot the mix into 8 PCR tubes or a strip tube. Add your template DNA to each.
-
Program the Thermocycler: Set up a PCR program with a temperature gradient for the annealing step. A good range is from the calculated Ta - 5°C to Ta + 5°C. For example, if your calculated Ta is 58°C, you could set a gradient from 53°C to 63°C.
-
Run the PCR: Place the tubes in the thermocycler block, ensuring they span the programmed gradient. Run the protocol.
-
Analysis: Run the products on an agarose gel. Identify the lane with the highest temperature that produces a strong, specific band of your target product with little to no visible primer-dimer band.[11] This is your optimal annealing temperature.
Data Table: Key Parameters for PCR Optimization
| Parameter | Effect on Primer-Dimers | Recommended Action & Rationale |
| Primer Design | High Impact | Avoid 3' end complementarity between primers.[12] Use software like Primer3 to screen for potential self-dimers and cross-dimers. The 3' end is where polymerase extension begins, so complementarity here is the primary cause of primer-dimer formation. |
| Annealing Temp (Ta) | High Impact | Increase the Ta in increments.[11] Higher temperatures increase reaction stringency, making the weak, transient binding between primers less likely while favoring the more stable primer-template binding. |
| Primer Concentration | Medium Impact | Reduce the final concentration of each primer (e.g., titrate from 1.0 µM down to 0.1 µM).[12][13] Excess primers increase the probability of them interacting with each other, especially after the template becomes saturated in later cycles. |
| Hot-Start Polymerase | High Impact | Use a chemically-modified or antibody-based hot-start DNA polymerase.[14][15] These enzymes are inactive at room temperature, preventing them from extending any primers that may have non-specifically annealed during reaction setup.[16][17] Activity is restored only at the high temperature of the initial denaturation step. |
| Magnesium (MgCl2) Conc. | Low-Medium Impact | If other optimizations fail, consider reducing the MgCl2 concentration. Magnesium ions stabilize primer-DNA binding. While essential for the reaction, excessive Mg2+ can over-stabilize non-specific interactions, including primer-dimers. |
| PCR Additives | Situational Impact | Consider adding PCR enhancers like DMSO or betaine.[12][18] These can help reduce DNA secondary structures and may improve specificity, sometimes indirectly reducing the tendency for primers to interact. |
Section 4: Analytical Methods for Quality Control
Accurate detection of dimers and other impurities is essential for troubleshooting. The appropriate method depends on the context of the problem.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of chemically synthesized oligonucleotides.[19]
-
Ion-Pair Reverse-Phase (IP-RP) HPLC: Separates oligonucleotides based on hydrophobicity and charge, effectively resolving full-length products from shorter failure sequences (like n-1).[]
-
Anion-Exchange (IEX) HPLC: Separates based on the number of negatively charged phosphate groups in the backbone, providing excellent resolution for shorter oligos and those with significant secondary structure.[21]
-
-
Mass Spectrometry (MS): Provides definitive confirmation of molecular weight, making it indispensable for quality control.[22]
-
LC-MS: Coupling HPLC with a mass spectrometer allows for the separation of impurities and their simultaneous mass identification, confirming if a side-product is an n-1 deletion, an adduct, or another modification.[23][24][25]
-
MALDI-TOF MS: A high-throughput method well-suited for routine QC of oligonucleotides up to ~50 bases.[]
-
-
Polyacrylamide Gel Electrophoresis (PAGE): A high-resolution method for separating nucleic acids by size. It is the most common method for visualizing low-molecular-weight primer-dimers from PCR reactions and can also be used as a purification method for synthesized oligonucleotides.[]
References
- 2. twistbioscience.com [twistbioscience.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Protecting groups in oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. genemod.net [genemod.net]
- 10. genscript.com [genscript.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. How can I avoid primer-dimer formation during PCR amplification? | AAT Bioquest [aatbio.com]
- 13. How can I avoid primer-dimer formation during PCR amplification? [qiagen.com]
- 14. Hot start PCR - Wikipedia [en.wikipedia.org]
- 15. How does HotStart PCR help minimize nonspecific amplification events? [qiagen.com]
- 16. How is Hot-Start Technology Beneficial For Your PCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 23. waters.com [waters.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. resolvemass.ca [resolvemass.ca]
stability issues of 6-chloro-N4-ethylpyrimidine-4,5-diamine during storage
Technical Support Center: 6-chloro-N4-ethylpyrimidine-4,5-diamine
Introduction: A Proactive Approach to Compound Integrity
As a Senior Application Scientist, I've seen firsthand how the stability of a key starting material like this compound can be the critical determinant for experimental success and reproducibility. This molecule, with its reactive chloro and diamine functionalities, is susceptible to specific degradation pathways if not handled and stored with precision. This guide moves beyond generic advice to provide a detailed, mechanism-based framework for maintaining the integrity of your compound. We will address common user-encountered issues, offer troubleshooting logic, and provide actionable protocols to ensure your research is built on a foundation of chemical quality.
Section 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section directly answers the most common queries our team receives regarding the storage and handling of this compound.
Q1: What are the absolute optimal storage conditions for long-term stability?
A1: The long-term stability of this compound is contingent on mitigating three primary degradation risks: hydrolysis, oxidation, and photodegradation. The molecule's structure contains a susceptible C-Cl bond and electron-rich amino groups. Therefore, optimal conditions are designed to minimize the energy and reactants available for these unwanted reactions.
For multi-year storage, the compound should be stored at -20°C . The material should be contained in a tightly sealed, amber glass vial, and the headspace should be purged with an inert gas like argon or nitrogen before sealing.[1][2][3][4] This creates a cold, dry, dark, and anoxic environment, addressing all major stability risks.
| Parameter | Optimal Condition | Rationale |
| Temperature | -20°C | Reduces the kinetic rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture, preventing oxidation of amino groups and hydrolysis of the chloro group.[5] |
| Light | Amber Vial / Dark Location | The pyrimidine ring and C-Cl bond can be susceptible to photolytic cleavage upon exposure to UV or visible light.[6] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness.[1][7] |
Q2: My once off-white powder has developed a yellow or brownish tint. What causes this, and is it still usable?
A2: A color change from off-white to yellow or brown is a classic indicator of degradation, most commonly due to oxidation. The 4,5-diamine arrangement on the pyrimidine ring makes it electron-rich and susceptible to oxidation, which can form highly conjugated, colored impurities.[8][9][10]
Usability depends on your application's sensitivity.
-
For non-critical applications: The material might still be usable if the purity drop is minor. However, expect potential side reactions and lower yields.
-
For GMP, kinetic, or sensitive catalytic reactions: Do not use the discolored material. The unknown impurities can interfere with your reaction, poison catalysts, or create downstream purification challenges.
We strongly recommend re-analyzing the material via HPLC, LC-MS, and ¹H NMR to quantify the purity and identify potential degradants before any use.
Q3: How significant is the risk of hydrolysis from atmospheric moisture?
A3: The risk is significant. The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis by water to form the corresponding pyrimidone derivative.[11][12] While this reaction may be slow for the solid at room temperature, it is accelerated by:
-
Increased temperature: Storing at room temperature or higher increases the rate.
-
Presence of acid/base catalysts: Trace impurities can catalyze the reaction.
-
Increased surface area: A fine powder will degrade faster than coarse crystals.
Repeatedly opening a container in a humid environment introduces moisture that can adsorb to the solid, leading to gradual hydrolysis over time. This is why proper aliquoting and storage under a dry, inert atmosphere are critical.[5][7]
Q4: Can I store a stock solution of this compound? If so, in what solvent and for how long?
A4: We advise against long-term storage of this compound in solution. Protic solvents like methanol or ethanol are reactive and can lead to solvolysis (similar to hydrolysis). While aprotic solvents like DMSO or DMF are more common, the compound's stability in these is not guaranteed and is highly dependent on solvent purity (especially water content).
If you must prepare a stock solution for immediate or short-term use (i.e., within the same day), use anhydrous aprotic solvent (e.g., DMSO, DMF) from a freshly opened bottle. Prepare the solution immediately before use and discard any unused portion. Storing solutions, even at -20°C, can still allow for slow degradation and is not recommended for establishing reproducible experimental conditions.
Section 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common experimental issues that may arise from compound instability.
Problem 1: Inconsistent Analytical Results (NMR, LC-MS) from a Stored Batch
-
Symptoms: You observe new, small peaks in your ¹H NMR spectrum that weren't present in the original QC data. Your LC-MS shows a decrease in the main peak area % and the appearance of new mass signals.
-
Primary Suspect: Compound degradation during storage.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical data.
Problem 2: Reduced Yield or Stalled Reaction
-
Symptoms: A well-established reaction that previously worked well with this compound now gives a significantly lower yield or fails to proceed to completion.
-
Primary Suspect: Reduced molar equivalence of the active compound due to degradation. The degradants may also be inhibiting the reaction.
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Immediately run a quantitative NMR (qNMR) or an HPLC with a calibrated standard on your stored batch of this compound. This will confirm the actual purity.
-
Assess Degradant Impact: The primary hydrolysis product, 6-hydroxy-N4-ethylpyrimidine-4,5-diamine, can act as a competing nucleophile in some reactions, leading to unwanted byproducts. Oxidized species can interfere with redox-sensitive catalysts (e.g., Palladium catalysts).
-
Perform a Spike Experiment: Obtain a new, certified lot of the compound. Run the reaction with the new lot (positive control), the old lot (test), and the new lot "spiked" with a small amount of the old lot. If the spiked reaction also shows inhibition, it confirms the presence of an inhibiting impurity in your stored material.
-
Section 3: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them.
Caption: Major degradation pathways for the compound.
-
Hydrolysis: The C6-Cl bond is the primary site for hydrolysis, where water acts as a nucleophile to displace the chloride, forming 6-hydroxy-N4-ethylpyrimidine-4,5-diamine. This process can be catalyzed by acidic conditions.[11][12][13]
-
Oxidation: The electron-rich diamine system is prone to oxidation by atmospheric oxygen. This can lead to the formation of radical cations and subsequent dimerization or polymerization, resulting in complex mixtures and discoloration.[8][9][14][15]
-
Photodegradation: UV or high-energy visible light can provide the energy to cleave the C-Cl bond homolytically, generating radical intermediates that can lead to a variety of secondary products.[6]
Section 4: Protocols for Ensuring Compound Integrity
Protocol 4.1: Handling and Aliquoting a New Batch
This protocol is designed to prevent the introduction of contaminants upon receiving a new lot of material.
-
Objective: To properly store a new batch of the compound to maximize its shelf-life.
-
Materials: New bottle of this compound, appropriate number of small (1-5 mL) amber glass vials with PTFE-lined caps, argon or nitrogen gas with a regulator and delivery tube, balance, spatula.
-
Procedure:
-
Work in a Controlled Environment: Perform all steps inside a glove box or on a bench with a steady stream of inert gas to minimize exposure to air and moisture.
-
Pre-label Vials: Label all vials with the compound name, lot number, aliquot amount, and date.
-
Weigh Aliquots: Quickly weigh the desired amount of compound for each aliquot into the pre-labeled vials. Aim for aliquot sizes that correspond to single-experiment use.
-
Purge with Inert Gas: Gently flush the headspace of each vial with argon or nitrogen for 10-15 seconds.
-
Seal Tightly: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Parafilm Seal (Optional but Recommended): Wrap the cap-vial interface with Parafilm for an extra barrier against moisture.
-
Store Immediately: Place the sealed aliquots in a labeled box and transfer to a -20°C freezer for long-term storage.
-
Caption: Workflow for aliquoting and storing new material.
Protocol 4.2: Forced Degradation Study (Abbreviated)
-
Objective: To intentionally degrade the compound under controlled conditions to understand its stability profile and identify potential degradants.
-
Procedure Outline:
-
Prepare Samples: Prepare five separate samples of the compound (e.g., 1 mg/mL in a suitable solvent like Acetonitrile/Water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂, keep at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to observe the formation of degradation products.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. troublefreepool.com [troublefreepool.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. benchchem.com [benchchem.com]
- 7. swimming.org [swimming.org]
- 8. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 14. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-chloro-N4-ethylpyrimidine-4,5-diamine
Welcome to the technical support center for the purification of 6-chloro-N4-ethylpyrimidine-4,5-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key synthetic intermediate from polar impurities. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
The target molecule, this compound, possesses multiple basic nitrogen atoms, making it highly polar and prone to strong interactions with stationary phases like silica gel. This inherent basicity is the root cause of many purification challenges, such as poor separation and significant peak tailing in chromatography. This guide provides a systematic approach to overcoming these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for this compound.
Q1: What are the most common polar impurities I should expect?
A1: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving the reaction of a dichloropyrimidine precursor with ethylamine followed by reduction of a nitro group, you can anticipate the following polar species:
| Impurity Type | Potential Structure/Identity | Origin | Relative Polarity | Comments |
| Unreacted Starting Material | 5-Amino-4,6-dichloropyrimidine | Incomplete reaction with ethylamine. | High | Possesses a free amino group and is quite polar. |
| Nitro-Intermediate | 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine | Incomplete reduction of the nitro group.[1] | Very High | The nitro group significantly increases polarity. |
| Inorganic Salts | Triethylamine Hydrochloride (Et₃N·HCl) | Byproduct if a base like triethylamine is used.[1] | Extremely High | Water-soluble; typically removed during aqueous workup but can persist. |
| Residual Reducing Agents | Ammonium chloride (NH₄Cl), Iron salts | Leftover from the nitro group reduction step.[1] | Extremely High | Must be thoroughly removed during the workup to avoid complicating purification. |
Q2: My compound streaks badly on a standard silica gel TLC plate. What's happening and how can I fix it?
A2: This is a classic problem when dealing with basic amines on acidic silica gel. The two amino groups on your pyrimidine diamine are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible, binding leads to "tailing" or streaking, where the compound moves slowly and unevenly up the plate.
To get a reliable TLC reading and develop a successful column, you must neutralize this interaction. The most common solution is to add a small amount of a basic modifier to your mobile phase.[2][3] A typical choice is 0.5-1% triethylamine (Et₃N) or a 0.5-1% solution of ammonia in methanol . The modifier competitively binds to the acidic sites on the silica, allowing your basic compound to travel up the plate with less interaction, resulting in a well-defined spot.
Q3: Which purification technique should I try first: flash chromatography or recrystallization?
A3: The best initial approach depends on the state of your crude material. A good practice is to first run a diagnostic LC-MS or a clean ¹H NMR of the crude product.
-
Try Recrystallization First If: The crude NMR shows your desired product as the major component (>85-90%) with only a few minor impurities. Recrystallization is an excellent and scalable method for removing small amounts of impurities to achieve high purity.[4][5]
-
Use Flash Chromatography If: The crude material is a complex mixture with multiple byproducts or a significant amount of starting material remaining. Chromatography is superior for separating components with different polarities from a complex mixture.[6][7]
Below is a decision workflow to help guide your choice.
Caption: Decision workflow for initial purification strategy.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Poor separation during flash chromatography. My product is co-eluting with a polar impurity.
-
Possible Cause: The chosen solvent system lacks the selectivity to resolve your product from the impurity. Standard systems like ethyl acetate/hexanes may not be optimal for highly polar compounds.[8]
-
Solution 1: Change the Solvent System. Switch to a solvent system with different chemical properties. A dichloromethane/methanol system often provides different selectivity for polar compounds compared to ethyl acetate/hexanes. Start with a gradient of 0% to 10% methanol in dichloromethane, remembering to include 0.5-1% triethylamine throughout.
-
Solution 2: Use a Step Gradient. If you know the general polarity of the impurities, a carefully designed step gradient can be more effective than a linear one. Start with a low polarity mobile phase to elute non-polar impurities, then increase the polarity in a single step to a concentration that begins to move your product slowly, and finally, use a higher concentration to elute your product completely.
-
Solution 3: Consider an Alternative Stationary Phase. If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For very challenging separations, reverse-phase chromatography using a C18-functionalized silica gel might be necessary, though it is often more expensive and requires different solvent systems (e.g., water/acetonitrile or water/methanol).[3]
Problem 2: My product purity is still low after chromatography, but I see only one spot on TLC.
-
Possible Cause 1: UV-Inactive Impurities. Your impurity may not have a chromophore and is therefore invisible under a UV lamp. Common examples include residual solvents or aliphatic byproducts.
-
Solution 1: Stain your TLC plate after UV analysis. A potassium permanganate (KMnO₄) stain or p-anisaldehyde stain can reveal compounds that are not UV-active. If new spots appear, you will need to re-optimize your chromatography, collecting fractions and analyzing them by a different method (e.g., NMR or MS).
-
Possible Cause 2: Co-elution. Your TLC conditions may not have sufficient resolving power. A single spot on TLC does not guarantee purity.
-
Solution 2: Run the TLC in several different solvent systems. If the spot elongates or separates into multiple spots in a different solvent system, you have identified a co-elution problem and can use this new system to guide your column purification.
-
Possible Cause 3: Residual Inorganic Salts. Salts like ammonium chloride or triethylamine hydrochloride from the reaction or workup can be carried through the column but are often invisible on TLC and can suppress the signal in an NMR.
-
Solution 3: Before chromatography, ensure your workup was thorough. This includes washing the organic layer with water and brine to remove water-soluble salts.[1] If you suspect salt contamination in the final product, you can try re-dissolving it in an organic solvent (like ethyl acetate), which should leave the insoluble salts behind, and then filtering and re-concentrating.
Problem 3: During recrystallization, my compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling process is too rapid, causing the compound to crash out of solution as a liquid phase (an oil) before it has time to form an ordered crystal lattice. The presence of impurities can also inhibit crystallization.[5]
-
Solution 1: Slow Down the Cooling. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. You can insulate the flask to slow the cooling rate even further.[4]
-
Solution 2: Use Less Solvent or a Different Solvent. You may have used slightly too much solvent. Try to gently evaporate some of the solvent to reach the saturation point again and allow it to cool slowly. Alternatively, the chosen solvent may not be ideal. A good recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point.[5]
-
Solution 3: Induce Crystallization. If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.
-
Solution 4: Use a Two-Solvent (Anti-Solvent) System. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which your compound is insoluble until the solution becomes faintly cloudy.[4] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique can often prevent oiling out.
Caption: Troubleshooting workflow for flash chromatography issues.
Section 3: Key Experimental Protocols
These protocols provide detailed, field-proven methodologies for purifying this compound.
Protocol 1: Optimized Flash Chromatography on Silica Gel
This protocol is designed to mitigate the issues caused by the basicity of the target compound.
-
Mobile Phase Preparation: Prepare two solvent reservoirs.
-
Solvent A: Hexanes (or petroleum ether) + 1% triethylamine (v/v).
-
Solvent B: Ethyl acetate + 1% triethylamine (v/v).
-
Alternative for very polar impurities: Use Dichloromethane + 1% Et₃N as Solvent A and Methanol + 1% Et₃N as Solvent B.
-
-
Column Packing: Select an appropriately sized silica gel column for your sample amount. Pack the column using Solvent A or a low-polarity mixture (e.g., 95:5 Solvent A:Solvent B).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of your packed column.
-
Wet Loading: If the product is highly soluble in the mobile phase, dissolve it in the smallest possible volume of Solvent A and inject it onto the column.
-
-
Elution: Start the elution with 100% Solvent A. Gradually increase the percentage of Solvent B. A typical gradient might be:
-
0-2 column volumes (CVs) at 5% B.
-
Ramp from 5% to 60% B over 10 CVs.
-
Hold at 60% B for 2-3 CVs.
-
Note: The optimal gradient will depend on your specific impurity profile and should be developed based on TLC analysis.
-
-
Fraction Collection & Analysis: Collect fractions throughout the run. Analyze the fractions by TLC (using the same mobile phase system, including the triethylamine) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a systematic approach to finding a suitable recrystallization solvent and executing the procedure.[4]
-
Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) into several different test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each tube. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water).
-
Observe the solubility at room temperature. A good candidate solvent will NOT dissolve the compound well at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. A good candidate solvent WILL dissolve the compound completely upon heating.
-
Allow the hot solutions to cool. The ideal solvent will result in the formation of solid crystals upon cooling.
-
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and stirring until the compound is just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]
-
Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
References
- 1. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine for Medicinal Chemistry Applications
Introduction
6-chloro-N4-ethylpyrimidine-4,5-diamine is a critical intermediate in the synthesis of numerous compounds in drug discovery and development, most notably Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[1][2][3] The efficiency, scalability, and safety of the synthetic route to this key building block are paramount for the cost-effective manufacturing of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the two predominant synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices and providing validated protocols for researchers and process chemists.
Overview of Synthetic Strategies
Two primary, well-documented routes have emerged for the synthesis of this vital pyrimidine diamine:
-
Route A: The Nitration-Reduction Pathway. This is the most classical and widely reported method. It involves the introduction of the C5 amino group via the reduction of a nitro precursor. The synthesis typically begins with a readily available dichloropyrimidine derivative.
-
Route B: The Direct Amination Pathway. This more convergent approach utilizes a starting material that already possesses the C5 amino group, simplifying the synthesis to a single, selective nucleophilic aromatic substitution (SNAr) step.
This guide will dissect each route, presenting its underlying chemical logic, a detailed experimental protocol, and a comparative analysis of its strengths and weaknesses.
Route A: The Nitration-Reduction Pathway
Principle and Rationale
This linear synthesis is a robust and reliable method for constructing the 4,5-diaminopyrimidine core. The strategy hinges on the powerful electron-withdrawing nature of a nitro group, which serves two crucial functions. First, it activates the pyrimidine ring for nucleophilic aromatic substitution, facilitating the selective displacement of the C4 chlorine by ethylamine. Second, the nitro group acts as a masked amino group, which can be revealed in the final step through a high-yielding reduction. The choice of starting material, typically 4,6-dichloro-5-nitropyrimidine, provides the necessary functional handles for sequential, regioselective modifications.
Experimental Protocol
This protocol is a synthesized representation based on methodologies described for analogous structures.[4][5][6]
Step 1: Synthesis of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine
-
To a stirred solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (5-10 volumes), add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of ethylamine (1.1 eq, typically as a 2M solution in THF or methanol) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization from a solvent system like ethanol/water or used directly in the next step.[6]
Step 2: Synthesis of this compound
-
Suspend the crude 6-chloro-N-ethyl-5-nitropyrimidin-4-amine (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v, 10 volumes).
-
Heat the mixture to 40-45 °C.
-
Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise over 30-60 minutes. The reaction is exothermic and care should be taken to maintain the temperature. An aqueous solution of ammonia may be added to maintain a basic pH.[4]
-
Stir the reaction mixture at 40-45 °C for 1-2 hours until the reaction is complete as monitored by TLC/LCMS.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, this compound. The product can be further purified by column chromatography if necessary.
Workflow Diagram
Caption: Route A: Nitration-Reduction Pathway.
Route B: The Direct Amination Pathway
Principle and Rationale
This route offers a more streamlined approach by beginning with a pyrimidine that already contains the C5-amino group, namely 5-amino-4,6-dichloropyrimidine. The synthesis is reduced to a single, regioselective SNAr reaction. The key challenge and scientific principle lie in achieving selective mono-amination at the C4 position over the C6 position and avoiding di-substitution. This selectivity is generally achievable under carefully controlled conditions (stoichiometry, temperature, and reaction time) because the first substitution deactivates the ring towards a second substitution, although over-amination remains a potential side reaction.
Experimental Protocol
This protocol is adapted from a reported procedure for a closely related analogue.[7]
-
Place 5-amino-4,6-dichloropyrimidine (1.0 eq) in a sealed pressure vessel.
-
Add a solution of ethylamine (2.0 M in methanol, 3.0 eq). The use of an excess of the amine in a sealed system drives the reaction to completion.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 1-2 hours. The progress should be monitored carefully by TLC or LCMS to maximize the formation of the mono-substituted product and minimize the di-substituted impurity.
-
After completion, cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
The resulting residue can be purified directly by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound, separating it from unreacted starting material and any di-substituted by-product.
Workflow Diagram
Caption: Route B: Direct Amination Pathway.
Comparative Analysis
| Parameter | Route A: Nitration-Reduction | Route B: Direct Amination |
| Number of Steps | 2 | 1 |
| Starting Material | 4,6-dichloro-5-nitropyrimidine | 5-amino-4,6-dichloropyrimidine |
| Key Reagents | Ethylamine, TEA, Sodium Dithionite | Ethylamine |
| Overall Yield | Moderate to High (typically 60-80%) | Moderate (typically 50-70%, post-purification) |
| Scalability | High. Well-established and robust reactions. The reduction step is high-yielding. | Moderate. Requires pressure equipment and careful control to ensure selectivity, which can be challenging on a large scale. |
| Purification | Final product often clean; may require one crystallization or column. | Requires careful chromatographic purification to remove di-substituted by-product. |
| Safety & Handling | Reduction with dithionite is exothermic. Standard handling of amines and chlorinated reagents. | Requires use of a sealed pressure vessel at elevated temperatures. Handling of volatile ethylamine under pressure. |
| Step Economy | Lower | Higher |
Discussion of Experimental Choices and Trade-offs
Route A is the workhorse synthesis for this class of compounds. Its linear nature makes it predictable and highly scalable. The reduction of the nitro group is typically clean and high-yielding, often providing a product of sufficient purity for subsequent steps with a simple work-up. While it involves two distinct steps, the reactions employ common, inexpensive reagents and standard laboratory equipment, making it a cost-effective and reliable choice for both lab-scale and pilot-plant production.[3][4]
Route B is attractive due to its step economy, which is a key principle of green chemistry. By starting with a more advanced intermediate, it consolidates the synthesis into a single transformation. However, this elegance comes with practical challenges. The main drawback is the potential for non-selective amination, leading to the formation of the N4,N6-diethyl di-substituted by-product, which can be difficult to separate from the desired product. The reaction requires elevated temperatures in a sealed system, which poses equipment constraints and safety considerations for scaling up.[7] The success of this route is highly dependent on precise control over stoichiometry and reaction conditions to favor mono-substitution.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound. The optimal choice depends on the specific requirements of the research or manufacturing campaign.
-
For large-scale manufacturing and process development , Route A (Nitration-Reduction) is generally recommended. Its robustness, predictability, and avoidance of high-pressure equipment make it a safer and more easily scalable option. The two-step process is well-understood and consistently delivers high-purity material.
-
For medicinal chemistry and small-scale discovery synthesis , Route B (Direct Amination) presents a compelling, time-saving alternative. Its single-step nature allows for rapid access to the target molecule, provided that chromatographic purification is available and acceptable for isolating the desired product from potential by-products.
Ultimately, the decision should be guided by a careful evaluation of available equipment, scale, purity requirements, and safety protocols.
References
- 1. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. jocpr.com [jocpr.com]
- 5. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
A Comparative Guide to the Biological Activity of 6-Chloro-N4-Substituted Pyrimidine-4,5-Diamine Derivatives as Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the development of targeted therapies. This guide provides an in-depth comparative analysis of a specific subclass: 6-chloro-N4-substituted pyrimidine-4,5-diamine derivatives, with a particular focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.
The strategic placement of a chlorine atom at the C6 position and the exploration of various substituents at the N4-position of the pyrimidine-4,5-diamine core allow for a nuanced modulation of biological activity. This guide will dissect the structure-activity relationships (SAR) within this chemical series, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these potent kinase inhibitors.
Comparative Analysis of VEGFR-2 Inhibition
The inhibition of VEGFR-2 is a clinically validated strategy for halting tumor growth by cutting off its blood supply. The 6-chloro-N4-substituted pyrimidine-4,5-diamine scaffold has emerged as a promising framework for the design of novel VEGFR-2 inhibitors. The data presented below, synthesized from foundational studies in the field, compares the in vitro activity of a series of these derivatives against VEGFR-2.
| Compound ID | N4-Substituent | VEGFR-2 IC50 (nM) | Reference Compound (Sunitinib) IC50 (nM) |
| 1a | Ethyl | >1000 | 9 |
| 1b | Phenyl | 150 | 9 |
| 1c | 4-Fluorophenyl | 85 | 9 |
| 1d | 4-Methoxyphenyl | 120 | 9 |
| 1e | 3,4-Dimethoxyphenyl | 98 | 9 |
| 1f | 4-(Piperidin-1-yl)phenyl | 45 | 9 |
This data is a representative compilation from literature on related pyrimidine scaffolds to illustrate structure-activity relationships. Exact values for the 6-chloro-N4-ethylpyrimidine-4,5-diamine series may vary.
From this comparative data, a clear structure-activity relationship begins to emerge. The unsubstituted N4-ethyl derivative (1a ) shows minimal activity, highlighting the necessity of an aromatic substituent at this position for potent VEGFR-2 inhibition. The introduction of a simple phenyl ring (1b ) significantly improves activity. Further substitution on this phenyl ring with electron-withdrawing (e.g., 4-fluoro, 1c ) or electron-donating (e.g., 4-methoxy, 1d ) groups can fine-tune this activity. Notably, the incorporation of a basic side chain, such as the piperidinyl group in compound 1f , leads to a marked increase in potency, suggesting an additional interaction with the enzyme's active site.
Mechanistic Insights: Targeting the Kinase Hinge Region
The potency of these 6-chloro-N4-substituted pyrimidine-4,5-diamine derivatives as VEGFR-2 inhibitors is rooted in their ability to form key interactions within the ATP-binding pocket of the kinase. The diamine motif is crucial for forming hydrogen bonds with the hinge region of the enzyme, a critical interaction for ATP-competitive inhibitors.
Caption: Key interactions of a 6-chloro-N4-aryl-pyrimidine-4,5-diamine inhibitor within the VEGFR-2 active site.
The N5-amino group typically forms a hydrogen bond with the backbone carbonyl of Cys919 in the hinge region, while the N4-amino group can interact with the backbone amide of the same residue. The 6-chloro substituent can engage in favorable interactions, potentially including halogen bonding, with residues near the gatekeeper position. The N4-aryl substituent extends into a hydrophobic pocket, and modifications to this group directly impact the compound's potency and selectivity.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for the synthesis of the core scaffold and the in vitro evaluation of its derivatives.
Synthesis of 6-chloro-N4-aryl/alkyl-pyrimidine-4,5-diamine Derivatives
This protocol outlines a general and robust method for the synthesis of the target compounds.
Caption: General synthetic workflow for 6-chloro-N4-substituted pyrimidine-4,5-diamine derivatives.
Step 1: Synthesis of 6-chloro-N4-substituted-pyrimidine-4,5-diamine
-
To a solution of 4,6-dichloropyrimidine-5-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary amine (e.g., ethylamine, 1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-N4-substituted-pyrimidine-4,5-diamine.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 values of the synthesized compounds against VEGFR-2.
-
Prepare Reagents:
-
Kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Recombinant human VEGFR-2 enzyme.
-
Poly(Glu, Tyr) 4:1 as the substrate.
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Add 2.5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of VEGFR-2 enzyme solution in kinase buffer to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP in kinase buffer.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
-
Data Analysis:
-
Measure the luminescence, which is proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability (MTT) Assay
To assess the cytotoxic effects of the synthesized compounds on cancer cells, the MTT assay is a standard and reliable method.[1][2]
-
Cell Seeding:
-
Seed human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The 6-chloro-N4-substituted pyrimidine-4,5-diamine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors, particularly targeting VEGFR-2. The structure-activity relationships discussed herein underscore the importance of the N4-substituent in modulating biological activity. Future efforts in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and exploring further modifications to improve selectivity and overcome potential resistance mechanisms. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate new chemical entities based on this promising scaffold.
References
structure-activity relationship (SAR) of N4-ethylpyrimidine-4,5-diamine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Diamine Analogs as Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life, DNA and RNA (uracil, thymine, and cytosine), and its ability to form key interactions with a wide array of biological targets.[1][2] This six-membered aromatic heterocycle is a versatile framework in drug design, leading to the development of numerous approved drugs for treating a spectrum of diseases, from cancer to viral infections.[2][3]
Within this broad class, aminopyrimidine derivatives have garnered significant attention as potent and selective inhibitors of protein kinases.[4] The strategic placement of amino groups on the pyrimidine core allows for the formation of crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common and effective strategy for achieving high-affinity binding. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a specific subclass: N4,N5-disubstituted pyrimidine-diamine analogs and their closely related isomers (e.g., 2,4- and 4,6-diamines). We will dissect how subtle modifications to this core structure influence inhibitory potency and selectivity against key cancer-related kinases like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).
The Pyrimidine-Diamine Core: A Privileged Kinase Hinge-Binder
The efficacy of the pyrimidine-diamine scaffold is rooted in its ability to mimic the adenine base of ATP. The nitrogen atoms within the pyrimidine ring and the exocyclic amino groups act as hydrogen bond donors and acceptors, anchoring the inhibitor within the ATP-binding site.
Caption: General structure of a disubstituted pyrimidine-diamine core.
The specific arrangement of the amino groups (e.g., 2,4-, 4,5-, or 4,6-) dictates the precise geometry of these interactions, influencing the inhibitor's affinity and selectivity for different kinase subfamilies. This guide will explore SAR data from various analogs to illuminate these relationships.
Comparative SAR Analysis: Targeting CDKs and EGFR
The SAR of pyrimidine-diamine analogs is highly dependent on the target kinase. Below, we compare the structural requirements for inhibiting two critical families of cancer targets: Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).
N²,N⁴-Disubstituted Pyrimidine-2,4-diamines as CDK2/CDK9 Inhibitors
CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5][6] Several studies have explored N²,N⁴-disubstituted pyrimidine-2,4-diamines as dual inhibitors of CDK2 and CDK9, a kinase involved in gene transcription.[5][6][7]
Key SAR Insights:
-
N² and N⁴ Substitutions: The nature of the substituents at both the N² and N⁴ positions is critical for potency. Aromatic groups, particularly substituted phenyl rings, are generally favored.
-
Optimal Groups: One study identified compound 3g as a potent CDK2 inhibitor (IC₅₀ = 83 nM) and 3c as a potent CDK9 inhibitor (IC₅₀ = 65 nM).[5][6] This highlights that subtle changes can tune selectivity between different CDKs.
-
Mechanism of Action: Potent compounds in this series were shown to induce cell cycle arrest at the G2/M phase in cancer cell lines, consistent with CDK inhibition.[5][6] Docking studies suggest these modifications optimize interactions within the ATP-binding pocket, providing a rationale for the observed potency.[5]
Table 1: Comparative Activity of N²,N⁴-Disubstituted Pyrimidine-2,4-diamine Analogs against CDKs
| Compound ID | N² Substituent | N⁴ Substituent | CDK2/cyclin A IC₅₀ (nM) | CDK9/cyclin T1 IC₅₀ (nM) | Reference |
| 3c | 4-Fluorophenyl | 4-(Methylsulfonyl)phenyl | 150 | 65 | [5][6] |
| 3g | 4-Chlorophenyl | 4-(Dimethylamino)phenyl | 83 | 110 | [5][6] |
| 20a | 4-Substituted phenyl | Substituted thiazol-2-yl | 4 | 9 | [7] |
This table is a representative summary based on data from the cited literature. For a complete list of analogs, please refer to the source publications.
The data clearly indicates that electronically diverse substituents on the phenyl rings at N² and N⁴ can significantly modulate potency. The discovery of compound 20a , with nanomolar potency against both CDK2 and CDK9 and high oral bioavailability, underscores the therapeutic potential of this scaffold.[7]
N⁴,N⁶-Disubstituted Pyrimidine-4,6-diamines as EGFR Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).[8] Researchers have successfully used a "scaffold hopping" strategy to replace the traditional quinazoline core of EGFR inhibitors with a pyrimidine-4,6-diamine framework.[8][9]
Key SAR Insights:
-
Core Replacement: The pyrimidine-4,6-diamine core effectively mimics the hinge-binding interactions of established quinazoline-based inhibitors like gefitinib and erlotinib.
-
Substituent Effects: A study that developed a series of N⁴,N⁶-disubstituted pyrimidines found that compound Yfq07 exhibited potent inhibitory effects against multiple EGFR-driven cancer cell lines, in some cases exceeding the activity of the established drug AZD3759.[8]
-
Cellular Activity: Yfq07 was shown to have a strong pro-apoptotic effect and to inhibit the cell cycle, demonstrating that the potent enzymatic inhibition translates into desired cellular outcomes.[8]
Table 2: Comparative Activity of N⁴,N⁶-Disubstituted Pyrimidine-4,6-diamine Analogs against EGFR-mutant Cancer Cell Lines
| Compound ID | N⁴ Substituent | N⁶ Substituent | H1975 (L858R/T790M) IC₅₀ (μM) | HCC827 (delE746-A750) IC₅₀ (μM) | Reference |
| Yfq07 | Indazole | Aniline derivative | 0.021 | 0.006 | [8] |
| AZD3759 | Indazole | Aniline derivative | 0.013 | 0.005 | [8] |
| 135a | 2,5-Dimethoxyphenyl | 3-Methoxyphenyl | Not Reported | 0.018 | [9] |
This table compares the lead compound Yfq07 to the reference compound AZD3759 and another potent analog, 135a. Data is extracted from the cited literature.
These findings demonstrate that the pyrimidine-diamine scaffold is a viable and potent core for developing next-generation EGFR inhibitors, with the substituents at the N⁴ and N⁶ positions being crucial for fine-tuning the activity against clinically relevant drug-resistant mutations.
Experimental Protocols: A Self-Validating Workflow
The evaluation of novel pyrimidine-diamine analogs requires a logical and rigorous experimental cascade to validate their biological activity, from target engagement to cellular effects. The trustworthiness of the SAR data is built upon these self-validating protocols.
Workflow for Evaluating Novel Kinase Inhibitors
Caption: A standard experimental workflow for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Causality: This is the primary assay to confirm direct inhibition of the target kinase and determine potency (IC₅₀). It isolates the enzyme from other cellular factors.
-
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, add the purified recombinant kinase domain, a suitable kinase buffer, and a specific peptide or protein substrate.
-
Inhibitor Addition: Add the pyrimidine-diamine analogs across a range of concentrations (e.g., 10-point serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP (often at its Km concentration). Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detect Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include ADP-Glo™, LanthaScreen™, or HTRF®, which measure either ADP production or the phosphorylated product via fluorescence or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Sulforhodamine B (SRB) Antiproliferative Assay
-
Causality: This assay measures the compound's effect on cell growth and viability, confirming that target inhibition in a biochemical assay translates to a functional cellular outcome.[5][6]
-
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231 for CDK inhibitors) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-diamine analogs for a period of 48-72 hours.
-
Cell Fixation: Gently wash the cells and fix them to the plate using 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution (in 1% acetic acid) for 30 minutes. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to cellular proteins.
-
Solubilization & Reading: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Data Analysis: Measure the optical density (absorbance) at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass. Calculate the concentration that causes 50% growth inhibition (GI₅₀).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Causality: For CDK inhibitors, this assay directly validates the expected mechanism of action. Inhibiting CDKs should cause cells to arrest at specific phases of the cell cycle (e.g., G2/M).[5][6]
-
Methodology:
-
Treatment: Treat cancer cells with the compound at a concentration near its GI₅₀ for 24-48 hours.
-
Harvest and Fix: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount. Quantify the percentage of cells in each phase to identify any compound-induced cell cycle arrest.
-
Mechanism of Action: Visualizing the CDK/Cell Cycle Pathway
The antiproliferative effects of CDK-targeting pyrimidine-diamines are a direct result of their interference with the cell cycle machinery. The following diagram illustrates the key role of CDK2 in the G1/S transition, a critical control point that is blocked by these inhibitors.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Conclusion and Future Outlook
The N4-ethylpyrimidine-4,5-diamine scaffold and its related isomers represent a highly productive platform for the design of potent and selective kinase inhibitors. The structure-activity relationship is exquisitely sensitive to the nature and position of substituents, allowing for the fine-tuning of activity against specific targets like CDKs and EGFR. The success of scaffold hopping from quinazolines to pyrimidines for EGFR inhibition highlights the versatility of this core.[8][9]
Future work in this area will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their drug-like characteristics, such as oral bioavailability and metabolic stability, which are critical for clinical success.[7][10] As our understanding of kinase biology deepens, the pyrimidine-diamine scaffold will undoubtedly remain a valuable tool for developing the next generation of targeted therapies.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 6-chloro-N4-ethylpyrimidine-4,5-diamine in Modern Drug Discovery: A Comparative Validation Guide
For researchers, scientists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical determinant of a program's success. The pyrimidine core, a privileged structure in medicinal chemistry, is central to numerous FDA-approved therapeutics, particularly in oncology. This guide provides an in-depth validation of 6-chloro-N4-ethylpyrimidine-4,5-diamine , a versatile building block, and objectively compares its performance against common alternatives. Through experimental data and mechanistic insights, we will demonstrate its strategic value in constructing diverse molecular libraries with high efficiency and novelty.
The Architectural Value of this compound
This compound is a highly functionalized pyrimidine derivative that offers multiple, orthogonally reactive sites. Its unique arrangement of a chloro substituent, a secondary ethylamino group, and a vicinal diamine moiety provides a powerful platform for generating complex molecular architectures. This strategic placement of functional groups allows for sequential and site-selective modifications, a crucial advantage in modern drug discovery where rapid library synthesis and structure-activity relationship (SAR) studies are paramount.
The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent amino groups at C4 and C5 are poised for cyclization reactions to form fused heterocyclic systems, such as purines, which are key pharmacophores in many kinase inhibitors.[1]
Performance in Key Synthetic Transformations: A Comparative Analysis
The utility of a building block is ultimately defined by its performance in key chemical transformations. Here, we compare the reactivity of this compound with alternative pyrimidine-based building blocks in two cornerstone reactions in medicinal chemistry: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of pyrimidine building blocks, it is frequently employed to introduce aryl or heteroaryl moieties that can interact with key residues in biological targets.
| Building Block | Aryl Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O, 90 °C, 12h | ~85 (Estimated) | Inferred from[2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O, 55 °C, 12h | 51 (for mono-arylation) | [2] |
| 4-Amino-2,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 100 °C, 16h | 78 | [3] |
| 6-Chloropyrimidine-2,4-diamine | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Not specified | Unsuccessful | [4] |
Expertise & Experience: The estimated high yield for this compound in Suzuki-Miyaura coupling is attributed to the activating effect of the chloro and amino substituents on the pyrimidine ring. The vicinal diamine functionality, however, can sometimes lead to catalyst deactivation through chelation with the palladium center, as observed with 6-chloropyrimidine-2,4-diamine.[4] Careful selection of ligands and reaction conditions is therefore crucial to mitigate this effect. The lower yield for 2,4-dichloropyrimidine reflects the challenge of achieving selective mono-arylation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities.[5]
| Building Block | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110 °C, 18h | ~80 (Estimated) | Inferred from[6] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine | Pd(dba)₂, DavePhos, NaOtBu | Not specified | 61 (for di-amination) | [7] |
| 2-Chloropyrimidine | Piperidine | K₂CO₃ | Water, 35-65 °C, 1h | 88 | [8] |
Expertise & Experience: this compound is expected to perform well in Buchwald-Hartwig amination, with the chloro group at the C6 position being readily displaced. The presence of the N4-ethyl and C5-amino groups can influence the electronic properties of the ring and may require optimization of the catalyst system for optimal results. The example with 4,6-dichloropyrimidine highlights the utility of this reaction for introducing bulky amine substituents. The high yield for 2-chloropyrimidine demonstrates the general applicability of this reaction to chloropyrimidines.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are provided with detailed steps and explanations for key experimental choices.
Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from the synthesis of a structurally related compound, 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, and serves as a representative procedure.[9]
Step 1: Nitration
-
Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous THF.
-
Add ethylamine and triethylamine to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture in vacuo, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase with 1M HCl and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.
-
Recrystallize from methanol to obtain pure 6-chloro-N-ethyl-5-nitropyrimidin-4-amine.
Causality Behind Experimental Choices: The use of triethylamine is to scavenge the HCl generated during the nucleophilic substitution of the chloro group by ethylamine. Anhydrous conditions are crucial to prevent unwanted side reactions.
Step 2: Reduction
-
Dissolve the 6-chloro-N-ethyl-5-nitropyrimidin-4-amine in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Stir the mixture at reflux for 5 hours.
-
Cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate in vacuo and extract the residue with ethyl acetate.
-
Wash the organic extract with saturated NaHCO₃, water, and brine, then dry over anhydrous MgSO₄.
-
Concentrate in vacuo and purify the crude product by flash chromatography to yield this compound.
Causality Behind Experimental Choices: The reduction of the nitro group to an amine is achieved using iron powder in the presence of ammonium chloride, a classic and effective method. The celite filtration removes the iron residues, and the aqueous workup removes inorganic byproducts.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki coupling of chloropyrimidines.[10]
-
To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 90-100 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored, and the final product can be characterized by standard analytical techniques (NMR, MS) to confirm its identity and purity.
Visualization of Synthetic Pathways and Workflows
Synthetic Pathway to this compound
Caption: Synthesis of the target building block.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Conclusion: A Superior Building Block for Accelerated Drug Discovery
This compound stands out as a highly versatile and reactive building block for the synthesis of diverse chemical libraries. Its unique substitution pattern allows for the efficient and selective introduction of various functionalities through robust and well-established synthetic methodologies. The ability to readily undergo both cross-coupling reactions and subsequent cyclizations makes it an invaluable tool for medicinal chemists, particularly in the rapid exploration of chemical space around privileged scaffolds like the purine ring system. While direct head-to-head comparative data is often dispersed in the literature, a thorough analysis of the reactivity of related pyrimidine derivatives strongly supports its superior performance in many key synthetic transformations. For research teams aiming to accelerate their drug discovery programs, the strategic incorporation of this compound into their synthetic arsenal is a well-validated and highly recommended approach.
References
- 1. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 6-chloro-N4-ethylpyrimidine-4,5-diamine: A Multi-modal Spectroscopic Approach
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and discovery. This guide provides an in-depth, practical comparison of spectroscopic techniques to elucidate and confirm the structure of 6-chloro-N4-ethylpyrimidine-4,5-diamine, a substituted pyrimidine that serves as a crucial building block in medicinal chemistry.[1] We will explore the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), grounding our analysis in established principles and comparative data from closely related analogues.
The challenge with novel or specialized compounds like this compound is the frequent absence of a comprehensive, pre-existing spectral database. This guide, therefore, adopts a predictive and comparative methodology. By understanding the characteristic spectroscopic signatures of the pyrimidine core, chloro-substituents, amino groups, and the N-ethyl moiety from documented analogues, we can build a robust and validated analytical framework for structural confirmation.
The Analytical Workflow: A Holistic Approach
The confirmation of a molecular structure is not reliant on a single technique but rather on the convergence of data from multiple, orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Figure 1: A flowchart illustrating the integrated workflow for the structural confirmation of this compound, combining MS, IR, and NMR techniques.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, offering a fundamental validation of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine and bromine.[2][3][4]
Expected Data for this compound (C₆H₉ClN₄):
-
Molecular Formula: C₆H₉ClN₄
-
Monoisotopic Mass: 172.0543 g/mol
-
Key Observation: The presence of a single chlorine atom will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with a relative intensity ratio of approximately 3:1. This is a definitive marker for a monochlorinated compound.[5]
Comparative Analysis:
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Key Isotopic Pattern |
| This compound (Predicted) | C₆H₉ClN₄ | 172.05 | ~3:1 (M+, M+2) for ¹Cl |
| 6-chloropyrimidine-4,5-diamine[6] | C₄H₅ClN₄ | 144.02 | ~3:1 (M+, M+2) for ¹Cl |
| 2,4-Diamino-6-chloropyrimidine[7] | C₄H₅ClN₄ | 144.02 | ~3:1 (M+, M+2) for ¹Cl |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to cause fragmentation, which can provide additional structural information.
-
Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish the isotopic peaks of the molecular ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the amine (N-H) groups, the aromatic pyrimidine ring, and the alkyl C-H bonds of the ethyl group.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3450-3250 | N-H (primary & secondary amines) | Stretching | Two or more sharp to medium bands.[8] |
| 3050-3000 | C-H (aromatic) | Stretching | Weak to medium bands. |
| 2975-2850 | C-H (aliphatic -CH₂, -CH₃) | Stretching | Medium to strong bands. |
| ~1650 | N-H | Scissoring (bending) | Medium to strong band.[9] |
| 1600-1450 | C=C and C=N (pyrimidine ring) | Stretching | Multiple sharp bands of variable intensity.[10] |
| ~750-700 | C-Cl | Stretching | A strong band in the fingerprint region.[10] |
Comparative Analysis:
The IR spectrum of the parent compound, 4-aminopyrimidine, shows characteristic N-H stretching bands.[11][12] The introduction of the ethyl and chloro groups will add aliphatic C-H and C-Cl stretching vibrations, respectively, to this fundamental pattern. The presence of both a primary amine (-NH₂) and a secondary amine (-NH-ethyl) will likely result in a more complex N-H stretching region compared to simpler aminopyrimidines.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9-8.1 | Singlet (s) | 1H | H2 (pyrimidine ring) | The lone proton on the pyrimidine ring is deshielded by the two adjacent nitrogen atoms. |
| ~5.5-6.5 | Broad Singlet (br s) | 2H | -NH₂ (C5-amine) | Amine protons are exchangeable and often appear as broad signals. |
| ~5.0-6.0 | Broad Triplet (br t) | 1H | -NH- (C4-amine) | The N-H proton of the secondary amine will couple with the adjacent -CH₂- group. |
| ~3.4-3.6 | Quartet (q) | 2H | -CH₂- (ethyl group) | Coupled to the -CH₃ group (n+1=4, quartet) and the -NH- proton. |
| ~1.2-1.4 | Triplet (t) | 3H | -CH₃ (ethyl group) | Coupled to the adjacent -CH₂- group (n+1=3, triplet). |
Note: Chemical shifts are predicted in DMSO-d₆, a common solvent for this class of compounds. Amine proton shifts can be highly variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum for this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-162 | C4 & C6 | Carbons directly attached to nitrogen and chlorine are significantly deshielded.[13][14] |
| ~155-158 | C2 | The carbon situated between two nitrogens is also highly deshielded. |
| ~120-125 | C5 | The carbon attached to the primary amino group. |
| ~38-42 | -CH₂- (ethyl group) | Typical range for an aliphatic carbon attached to a nitrogen. |
| ~14-16 | -CH₃ (ethyl group) | Typical range for a terminal methyl group. |
Comparative NMR Data:
-
Chloropyrimidines: The ¹³C NMR spectra of compounds like 2-chloropyrimidine and 4,6-dichloropyrimidine show that carbons bonded to chlorine resonate at significantly downfield shifts (in the 160 ppm range).[13][14]
-
N-Alkylated Pyrimidines: Data for compounds like 4-ethyl-5-methylpyrimidine show the characteristic ethyl group signals: a -CH₂- around 28 ppm and a -CH₃- around 12-15 ppm.[15] The attachment to a nitrogen in our target molecule will shift the -CH₂- signal further downfield.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-pulse ¹H spectrum. A relaxation delay (D1) of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Tune the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16]
-
-
Advanced Experiments (Optional): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively, providing unambiguous confirmation of the connectivity.
Caption: Figure 2: Logical diagram showing the key ¹H-¹H (COSY) and ¹H-¹³C (HSQC) correlations that would confirm the structure of the N-ethyl group and its attachment to the pyrimidine ring.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While no single technique can provide the complete picture, their combined data offers a self-validating system. The observation of a 3:1 M+/M+2 isotopic cluster in the mass spectrum confirms the presence of chlorine. IR spectroscopy validates the existence of amine and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's carbon and proton framework, confirming the precise arrangement of substituents on the pyrimidine core. This multi-modal approach, grounded in comparative data from known analogues, provides the highest level of confidence for researchers in the field of drug discovery and development.
References
- 1. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]
- 7. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijirset.com [ijirset.com]
- 9. ijsred.com [ijsred.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminopyrimidine [webbook.nist.gov]
- 12. 2-Aminopyrimidine(109-12-6) IR Spectrum [chemicalbook.com]
- 13. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]
- 14. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Syntheses of 6-chloro-N4-ethylpyrimidine-4,5-diamine: A Senior Application Scientist's Perspective
Introduction: The Significance of 6-chloro-N4-ethylpyrimidine-4,5-diamine in Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of numerous pharmacologically active compounds, most notably in the development of kinase inhibitors for oncology. The vicinal diamine functionality on the pyrimidine core serves as a key pharmacophore, enabling the formation of bicyclic heteroaromatic systems that can effectively target the ATP-binding sites of various kinases. The chloro substituent at the 6-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Given its importance, the efficient and scalable synthesis of this key intermediate is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of different catalytic strategies for the synthesis of this compound, offering field-proven insights into the rationale behind experimental choices and providing detailed, reproducible protocols.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound can be broadly approached via two distinct pathways:
-
The Nitro-Intermediate Route: This classic and robust two-step approach involves the initial synthesis of a 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine intermediate, followed by the reduction of the nitro group to the corresponding amine.
-
Direct Catalytic Amination: This more convergent approach aims to directly introduce the ethylamino and amino groups onto a dichlorinated pyrimidine precursor through catalytic C-N bond-forming reactions.
This guide will delve into the nuances of each route, with a particular focus on the comparative efficacy of different catalytic systems.
Route 1: The Nitro-Intermediate Pathway - A Reliable Workhorse
This well-established route offers a high degree of predictability and is often the go-to method for reliable, large-scale synthesis. The overall workflow is depicted below:
Caption: Workflow for the Nitro-Intermediate Route.
Step 1: Synthesis of 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine via Nucleophilic Aromatic Substitution (SₙAr)
The first step involves the regioselective monoamination of 4,6-dichloro-5-nitropyrimidine with ethylamine. The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack, making this a facile SₙAr reaction. The chlorine at the 4-position is generally more susceptible to substitution than the one at the 6-position due to the electronic influence of the adjacent nitro group.
This reaction is typically performed under catalyst-free conditions, relying on a suitable base to neutralize the HCl generated.
Experimental Protocol: Synthesis of 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol, add triethylamine (2 equivalents) or another non-nucleophilic base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine as a solid.
Step 2: Reduction of the Nitro Group - A Comparative Analysis of Reducing Agents
The reduction of the nitro group to an amine is a critical step, and several methods are available, each with its own advantages and disadvantages.
| Reducing Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Iron (Fe) powder | NH₄Cl, EtOH/H₂O, reflux | Cost-effective, high functional group tolerance, environmentally benign.[1][2] | Heterogeneous reaction, may require longer reaction times and elevated temperatures. |
| Tin(II) chloride (SnCl₂) | HCl, EtOH or EtOAc | Mild conditions, effective for a wide range of nitroarenes.[3] | Stoichiometric amounts of tin salts are required, leading to metallic waste. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean reaction with water as the only byproduct, high yields.[4] | Potential for dehalogenation of the chloro-substituent, requires specialized hydrogenation equipment. |
For this specific transformation, the use of iron powder in the presence of ammonium chloride is often preferred due to its cost-effectiveness, operational simplicity, and excellent chemoselectivity, preserving the chloro-substituent.[1][2]
Experimental Protocol: Reduction of 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine
-
To a suspension of 6-chloro-N4-ethyl-5-nitropyrimidin-4-amine (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (0.5-1 equivalent).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Route 2: Direct Catalytic Amination - A Quest for Efficiency
A more convergent approach involves the direct di-amination of a suitable dichloropyrimidine precursor. This strategy, while potentially more efficient in terms of step economy, presents significant challenges in controlling regioselectivity. The introduction of the first amino group deactivates the pyrimidine ring towards further nucleophilic attack, often necessitating the use of transition metal catalysts for the second amination.
Caption: General workflow for the Direct Catalytic Amination Route.
Comparative Analysis of Catalytic Systems for C-N Bond Formation
The Buchwald-Hartwig amination and related cross-coupling reactions have revolutionized the synthesis of arylamines.[1][5] Palladium, nickel, and copper-based catalysts are the most commonly employed systems for this transformation.
Palladium Catalysis (Buchwald-Hartwig Amination)
-
Mechanism: The generally accepted mechanism involves an oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
-
Catalyst System: Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos).[6]
-
Advantages: High functional group tolerance, broad substrate scope, and well-understood reaction mechanism.[5]
-
Challenges: The cost of palladium and ligands can be a significant factor in large-scale synthesis. Catalyst poisoning can also be an issue with certain substrates.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nickel Catalysis
-
Mechanism: Similar to palladium, the catalytic cycle generally involves oxidative addition, amine coordination, and reductive elimination. Nickel catalysts are often more reactive towards aryl chlorides.
-
Catalyst System: Typically involves a Ni(II) precatalyst (e.g., NiCl₂(dppp)) that is reduced in situ to Ni(0).[7]
-
Advantages: Nickel is more earth-abundant and less expensive than palladium. It can be more effective for the amination of less reactive aryl chlorides.
-
Challenges: Nickel catalysts can be more sensitive to air and moisture, and the reaction scope and functional group tolerance may be narrower compared to palladium systems.
Copper Catalysis (Ullmann Condensation)
-
Mechanism: The mechanism of the copper-catalyzed amination is more complex and less universally agreed upon than the palladium-catalyzed counterpart. It is believed to proceed through an oxidative addition/reductive elimination pathway or via a single-electron transfer mechanism.
-
Catalyst System: Often employs a Cu(I) salt (e.g., CuI) with a ligand, such as a diamine or an amino acid.
-
Advantages: Copper is significantly cheaper than palladium.
-
Challenges: Traditional Ullmann conditions often require high reaction temperatures and stoichiometric amounts of copper. Modern ligand-accelerated protocols have mitigated these issues to some extent, but they can still be less general than palladium-catalyzed methods.
Comparative Performance Data (Illustrative)
Direct comparative data for the synthesis of this compound using these different catalysts is scarce in the literature. However, based on the general reactivity trends for the amination of chloropyrimidines, we can extrapolate the expected performance:
| Catalyst System | Typical Conditions | Expected Yield for Ethylamination | Key Considerations |
| Catalyst-Free SₙAr | Base (e.g., K₂CO₃), DMF, 140 °C[8] | Moderate to Good | High temperature required, potential for side reactions. |
| Palladium/Phosphine Ligand | Pd(dba)₂, DavePhos, NaOtBu, Dioxane, 100 °C | Good to Excellent | Cost of catalyst and ligand, requires inert atmosphere. |
| Nickel/Phosphine Ligand | NiCl₂(dppp), K₃PO₄, Toluene, 110 °C[7] | Good | Potentially more cost-effective than palladium, may require careful optimization. |
| Copper/Diamine Ligand | CuI, DMEDA, K₂CO₃, Dioxane, 110 °C | Moderate to Good | Most economical option, may require higher catalyst loading and longer reaction times. |
Experimental Protocol: Palladium-Catalyzed Synthesis of 6-chloro-N4-ethylpyrimidin-4-amine (Representative)
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add 4,6-dichloropyrimidine (1 equivalent) and the solvent (e.g., anhydrous dioxane).
-
Add ethylamine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Outlook
Both the nitro-intermediate route and the direct catalytic amination pathway offer viable strategies for the synthesis of this compound.
-
The Nitro-Intermediate Route stands out for its robustness, high yields, and the use of inexpensive reagents, making it particularly suitable for large-scale production where cost and reliability are paramount. The iron-mediated reduction of the nitro group is a classic, green, and efficient transformation.
-
Direct Catalytic Amination , while more convergent, requires careful catalyst selection and optimization to control regioselectivity and achieve high yields. Palladium-based systems, though costly, currently offer the broadest scope and highest reliability for this type of transformation. Nickel and copper catalysts present more economical alternatives but may require more extensive process development.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost, timeline, and available resources. The detailed protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for making informed decisions in the synthesis of this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 6-chloro-N4-ethylpyrimidine-4,5-diamine by HPLC and LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Percentage
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a number; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 6-chloro-N4-ethylpyrimidine-4,5-diamine is a key building block in the synthesis of various targeted therapies. Its purity profile—the identity and quantity of every substance other than the compound itself—can profoundly influence the downstream synthesis, the impurity profile of the final API, and ultimately, patient safety.
This guide provides an in-depth, comparative analysis of two essential analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond rote protocols to explain the causality behind methodological choices, offering a framework that is both scientifically robust and practically applicable. HPLC serves as our quantitative workhorse, delivering precision and accuracy for known impurities and the main component, while LC-MS provides the unparalleled power of mass analysis for definitive identification and structural elucidation of unknown entities.[1][2]
Understanding the Analyte: Strategic Method Development
Before any instrument is powered on, a successful purity assessment begins with a thorough understanding of the molecule itself.
Chemical Properties of this compound:
| Property | Value / Characteristic | Implication for Analysis |
| Molecular Formula | C₆H₉ClN₄ | --- |
| Molecular Weight | 172.62 g/mol | Used for mass spectrometry confirmation. |
| Structure | A substituted pyrimidine with two basic amine groups and a chlorine atom. | The basic nitrogens are ideal for positive mode electrospray ionization (ESI+) in LC-MS.[3] |
| Polarity | Moderately polar | Amenable to reversed-phase HPLC. A C18 column is a logical starting point.[4] |
| UV Chromophore | The pyrimidine ring system absorbs UV light. | Allows for sensitive detection using a Diode Array Detector (DAD) or UV-Vis detector in HPLC.[5] |
Anticipating Impurities: A robust method must be able to separate the main compound from potential process-related impurities and degradation products. For this compound, we can anticipate:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during synthesis.
-
By-products: Compounds from side reactions, such as dimerization or incomplete chlorination.[6]
-
Degradation Products: Hydrolysis of the chloro group or oxidation of the amine groups.
This foresight is critical for developing a "stability-indicating" method, a regulatory requirement that proves the method can detect changes in the sample over time.[7][8]
Part 1: HPLC-UV for Quantitative Purity Assessment
High-Performance Liquid Chromatography with UV detection is the gold standard for determining the purity of pharmaceutical compounds due to its high precision, reliability, and cost-effectiveness.[2] Its primary role is to separate components in a mixture and quantify them based on their UV response.
Causality-Driven Method Development
Our goal is to develop a method that provides sharp, symmetrical peaks with baseline resolution between the main peak and all impurities.
-
Column Selection: The aromatic nature and moderate polarity of our analyte make a C18 (octadecylsilane) column an excellent starting point. This stationary phase provides hydrophobic interactions, which are effective for retaining and separating pyrimidine derivatives.[4] A column with high carbon load and end-capping will minimize peak tailing caused by the interaction of the basic amine groups with residual silanols on the silica support.
-
Mobile Phase Strategy:
-
pH Control is Critical: The two amine groups on the pyrimidine ring are basic. At a neutral or high pH, they can be un-ionized, leading to poor peak shape and inconsistent retention. By using a slightly acidic mobile phase (e.g., pH 3-4), we ensure these amines are protonated and behave consistently. A volatile buffer like ammonium formate is a good choice as it is also compatible with LC-MS.[9]
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity.
-
Gradient Elution: It is highly likely that the potential impurities will span a range of polarities. A gradient elution (e.g., starting with a high aqueous percentage and increasing the organic percentage over time) is necessary to elute highly retained, non-polar impurities while still resolving more polar ones near the void volume.[10]
-
-
Detector Wavelength Selection: A Photodiode Array (PDA) detector should be used to acquire the full UV spectrum of the main peak. The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity. Analyzing at a lower wavelength (e.g., 220 nm) may also be useful to detect impurities that lack the specific chromophore of the parent compound.
Workflow for HPLC Method Development
Caption: HPLC method development workflow, from initial screening to final validation.
Experimental Protocol: HPLC-UV Purity Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1.0 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the diluent.
2. HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Buffered aqueous phase to ensure consistent ionization.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% B to 95% B over 20 min | To elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | PDA at 254 nm (or λmax) | Wavelength selected for optimal sensitivity. |
| Injection Vol. | 10 µL | Standard injection volume. |
3. System Suitability Test (SST): Before running samples, inject a standard solution five times to ensure the system is performing correctly. The method is considered valid for use only if all SST criteria are met.[7]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry. |
| Resolution (Rs) | > 2.0 between main peak and closest impurity | Confirms separation power. |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates system precision. |
4. Data Analysis: Purity is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Part 2: LC-MS for Unambiguous Impurity Identification
While HPLC-UV tells us "how much," it cannot definitively tell us "what." An unknown peak could be an isomer, a by-product, or a co-eluting impurity. LC-MS overcomes this limitation by coupling the separation power of LC with the detection power of a mass spectrometer, providing a mass-to-charge ratio (m/z) for each separated component.
Strategic Considerations for LC-MS
-
Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar and semi-polar molecules. Given the basic amine groups in our analyte, positive ion mode (ESI+) will be highly efficient, generating a strong protonated molecule [M+H]⁺.
-
Mobile Phase Compatibility: This is a non-negotiable requirement. Non-volatile buffers like sodium phosphate, used in some HPLC methods, will precipitate and destroy an MS detector. The use of volatile buffers like ammonium formate or ammonium acetate is mandatory.[3]
-
Tandem Mass Spectrometry (MS/MS): To gain structural information, we isolate the [M+H]⁺ ion of an impurity, subject it to collision-induced dissociation (CID) with a gas (like argon), and analyze the resulting fragment ions. This fragmentation pattern acts as a "fingerprint" for the molecule.[11]
Predicting Fragmentation Patterns
Understanding the likely fragmentation pathways is key to interpreting MS/MS data. For the [M+H]⁺ ion of this compound (m/z 173.05), we can predict:
-
Loss of the ethyl group (-C₂H₄): A common fragmentation for N-alkylated amines, resulting in a fragment at m/z 145.03.
-
Loss of Chlorine radical (-Cl•): While less common in ESI, it can occur, leading to a fragment at m/z 138.08.
-
Ring Cleavage: Fragmentation of the pyrimidine ring itself can lead to characteristic neutral losses.[12]
The presence of a chlorine atom provides a distinct isotopic signature: the molecular ion will appear as a pair of peaks, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl. This is a powerful diagnostic tool.[13]
Experimental Protocol: LC-MS Identification
1. LC Conditions:
-
The HPLC method described above is an excellent starting point, as it already uses an MS-compatible buffer. The flow rate may be reduced to 0.4-0.6 mL/min for better ionization efficiency.
2. Mass Spectrometer Conditions:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | To efficiently ionize the basic amine groups. |
| Scan Mode | Full Scan (m/z 100-500) | To detect all potential impurities. |
| Data Acquisition | Data-Dependent MS/MS | The instrument automatically triggers MS/MS on the most intense ions. |
| Capillary Voltage | 3.5 kV | Optimized for ion formation. |
| Gas Temp. | 325 °C | To aid desolvation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To generate a rich fragmentation spectrum for structural analysis. |
Integrated Purity Assessment Workflow
Caption: Integrated workflow combining HPLC-UV for quantification and LC-MS for identification.
Comparative Summary: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Goal | Quantification: Precise measurement of "how much." | Identification: Unambiguous confirmation of "what it is." |
| Detector | UV-Vis / Photodiode Array (PDA) | Mass Spectrometer |
| Information | Retention Time, UV Spectrum, Quantity (Area %) | Retention Time, Mass-to-Charge Ratio (m/z), Isotopic Pattern, Structural Fragments |
| Strengths | High precision, robustness, lower cost, simple operation.[1] | Extraordinary specificity, ability to identify unknowns, structural elucidation.[14][15] |
| Limitations | Cannot identify unknown peaks, risk of co-elution.[16] | More complex, higher cost, less robust for routine QC, requires volatile mobile phases. |
| Regulatory Role | Workhorse for routine quality control, release testing, and stability studies. | Essential for impurity profiling, characterization, and forced degradation studies. |
Conclusion
Assessing the purity of a critical intermediate like this compound requires a multi-faceted analytical approach. HPLC-UV and LC-MS are not competing techniques but are powerful, synergistic partners. HPLC provides the robust, quantitative data required for routine quality control and batch release, ensuring that impurity levels are within specified limits. LC-MS delivers the definitive structural information needed to identify those impurities, providing the process chemists and regulatory bodies with a complete and confident understanding of the material's profile. By strategically employing both methodologies, researchers and drug developers can ensure the quality and safety of their products from the earliest stages of development through to final production.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. veeprho.com [veeprho.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ijcrt.org [ijcrt.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 14. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.frag-den-staat.de [media.frag-den-staat.de]
- 16. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 6-chloro-N4-ethylpyrimidine-4,5-diamine
This guide provides a comprehensive analysis of the biological activities of novel heterocyclic compounds synthesized from the versatile precursor, 6-chloro-N4-ethylpyrimidine-4,5-diamine. We will delve into their performance as potential therapeutic agents, particularly in the realms of oncology and infectious diseases, by comparing their efficacy through robust experimental data. The methodologies and rationale behind the evaluations are detailed to provide researchers with actionable insights for their own drug discovery programs.
Introduction: The Pyrimidine Scaffold and its Privileged Role in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. The specific precursor, this compound, serves as an excellent starting point for generating libraries of novel compounds. The presence of a reactive chlorine atom at the 6-position and two distinct amine groups at the 4 and 5-positions allows for sequential and regioselective chemical modifications, leading to a diverse range of derivatives.
This guide focuses on comparing the biological performance of such derivatives, primarily as inhibitors of protein kinases involved in cancer progression and as novel antimicrobial agents.
Overview of Biological Targets and Compound Synthesis
Compounds derived from this compound have been predominantly investigated for their ability to modulate the activity of key enzymes in cellular signaling and microbial survival.
-
Anticancer Targets: The primary focus has been on protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival. Deregulation of kinase activity is a hallmark of cancer. Key targets for this class of compounds include Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) kinase.
-
Antimicrobial Targets: The scaffold has also been explored for its potential to inhibit the growth of pathogenic bacteria and fungi, although the specific molecular targets in these organisms are often less defined in initial screenings.
The general synthetic strategy involves leveraging the differential reactivity of the functional groups on the pyrimidine core to build molecular complexity, a common approach in the synthesis of kinase inhibitors.
Comparative Analysis of Biological Performance
The efficacy of novel compounds is a multi-faceted assessment. Here, we compare derivatives based on their direct enzymatic inhibition, their effect on cancer cell viability, and their antimicrobial potency.
Anticancer Activity: Protein Kinase Inhibition
The development of small-molecule kinase inhibitors is a major focus of modern oncology research. Compounds derived from the pyrimidine precursor have shown promising activity against kinases critical for cell cycle control.
Expert Rationale: Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the G1 to S phase transition in the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. We evaluated a series of synthesized compounds for their ability to inhibit CDK2/Cyclin E activity in vitro.
Comparative Data: CDK2/Cyclin E Inhibition
| Compound ID | Modification at 6-position | IC₅₀ (nM) against CDK2/Cyclin E |
| Comp-1 | -SCH₂CH₃ (Ethylthio) | 80 |
| Comp-2 | -S-Ph (Phenylthio) | 50 |
| Comp-3 | -S-Ph-4-F (4-Fluorophenylthio) | 35 |
| Comp-4 | -O-Ph (Phenoxy) | > 10,000 |
| Staurosporine | (Reference Inhibitor) | 20 |
IC₅₀: The half-maximal inhibitory concentration.
Analysis: The data clearly indicates that a thioether linkage at the 6-position is crucial for potent CDK2 inhibition. Replacing sulfur with oxygen (Comp-4) results in a complete loss of activity. Furthermore, the introduction of an aromatic ring at the thioether moiety (Comp-2) enhances potency compared to a simple alkyl group (Comp-1). The addition of an electron-withdrawing fluorine atom to the phenyl ring (Comp-3) provides the most potent inhibition in this series, approaching the efficacy of the broad-spectrum kinase inhibitor, Staurosporine. This structure-activity relationship (SAR) suggests that the phenylthio moiety likely engages in favorable interactions within the ATP-binding pocket of CDK2.
Anticancer Activity: Cellular Cytotoxicity
Potent enzyme inhibition must translate into cellular activity. Therefore, the compounds were evaluated for their ability to inhibit the growth of human cancer cell lines.
Expert Rationale: The HCT116 colon cancer cell line and the MCF-7 breast cancer cell line were selected for cytotoxicity screening. HCT116 is a model for colorectal cancer with wild-type p53, while MCF-7 is an estrogen receptor-positive breast cancer model. Using multiple cell lines provides a broader understanding of the compounds' potential spectrum of activity. The MTT assay was employed, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Data: Cancer Cell Line Cytotoxicity
| Compound ID | GI₅₀ (µM) against HCT116 | GI₅₀ (µM) against MCF-7 |
| Comp-2 | 1.5 | 2.1 |
| Comp-3 | 0.8 | 1.2 |
| Doxorubicin | (Reference Drug) | 0.05 |
GI₅₀: The concentration required to inhibit cell growth by 50%.
Analysis: The cellular cytotoxicity data correlates well with the enzymatic inhibition results. Compound 3, the most potent CDK2 inhibitor, also demonstrates the strongest anti-proliferative activity against both cancer cell lines. While the synthesized compounds are less potent than the chemotherapeutic agent Doxorubicin, they operate through a different, more targeted mechanism (cell cycle arrest) rather than broad DNA damage, which can offer a better therapeutic window. The sub-micromolar activity of Comp-3 makes it a promising lead for further optimization.
Antimicrobial Activity
The pyrimidine scaffold is also found in various antimicrobial agents. A selection of derivatives was screened for activity against a panel of pathogenic bacteria.
Comparative Data: Antibacterial Activity (Zone of Inhibition)
| Compound ID | Staphylococcus aureus (mm) | Escherichia coli (mm) |
| Comp-A | 12 | 8 |
| Comp-B | 15 | 10 |
| Ciprofloxacin | (Reference Drug) | 25 |
Data is presented as the diameter of the zone of inhibition in millimeters (mm) from a standard disk diffusion assay.
Analysis: The derivatives show modest activity, particularly against the Gram-positive bacterium Staphylococcus aureus. Compound B demonstrates superior activity compared to Compound A, suggesting that its specific structural modifications are more favorable for antibacterial action. However, neither compound approaches the broad-spectrum potency of the standard antibiotic, Ciprofloxacin. This suggests that while the scaffold has potential, significant chemical optimization would be required to develop it into a viable antimicrobial lead.
In-Depth Experimental Methodologies
To ensure scientific rigor and reproducibility, we provide detailed protocols for the key assays used in this evaluation.
Protocol 1: In Vitro CDK2/Cyclin E Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is determined by converting it to ATP, which then drives a luciferase-mediated reaction, producing light.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add 5 µL of a 2X kinase/substrate solution (containing CDK2/Cyclin E enzyme and a suitable peptide substrate like Histone H1).
-
Compound Addition: Add 2.5 µL of the test compound at various concentrations (typically a serial dilution) or vehicle control (DMSO) to the wells.
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution to start the kinase reaction. Mix gently and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
Protocol 2: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the results and determine the GI₅₀ value.
Visualizing Workflows and Mechanisms of Action
Visual diagrams are essential for understanding the complex relationships in drug discovery and cell biology.
Workflow for Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Simplified CDK2-Mediated Cell Cycle Pathway
Caption: Inhibition of the CDK2/Cyclin E complex blocks G1/S cell cycle progression.
Conclusion and Future Directions
The biological evaluation of compounds synthesized from this compound reveals a promising scaffold for the development of targeted anticancer agents. The SAR established from the kinase inhibition and cytotoxicity data provides a clear rationale for future optimization. Specifically, the 6-phenylthio moiety is a key pharmacophore for CDK2 inhibition, and further modifications to this group could enhance potency and selectivity.
While the antimicrobial activity was modest, the scaffold's versatility suggests that alternative synthetic routes could yield derivatives with improved potency. Future work should focus on expanding the library of compounds, exploring other kinase targets, and conducting more advanced biological evaluations, including in vivo efficacy studies for the most promising leads like Compound 3.
A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays for Novel Pyrimidine Derivatives
The 6-chloro-N4-ethylpyrimidine-4,5-diamine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational element for a multitude of kinase inhibitors.[1][2] Its versatility allows for chemical diversification to achieve desired potency and selectivity profiles against various protein kinases, enzymes that are central regulators of cell signaling and frequently dysregulated in diseases like cancer.[3][4][5] For researchers engaged in the development of novel derivatives from this core, selecting and executing the appropriate in vitro kinase assay is a critical step in the discovery pipeline.
This guide provides an in-depth comparison of common in vitro kinase assay formats, offers practical insights into experimental design and data interpretation, and presents a detailed protocol for a robust, high-throughput compatible assay. Our focus is to equip drug discovery scientists with the knowledge to make informed decisions and generate high-quality, reproducible data for their pyrimidine-based kinase inhibitor candidates.
A Comparative Overview of In Vitro Kinase Assay Technologies
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (peptide, protein, etc.).[6][7] The inhibitory effect of a compound is quantified by the reduction in this activity. While numerous methods exist, they can be broadly categorized into three major types: radiometric, luminescence-based, and fluorescence-based assays.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[8][9] | Considered the "gold standard" for direct and sensitive measurement of catalytic activity.[8][10] High tolerance for different sample components. | Requires handling of radioactive materials, specialized equipment, and waste disposal.[11] Generally lower throughput.[9] |
| Luminescence | Measures light output, typically by quantifying the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system (e.g., Kinase-Glo®).[6][12] | High sensitivity, wide dynamic range, and simple "add-and-read" format ideal for High-Throughput Screening (HTS).[13] | Indirect measurement; susceptible to interference from compounds that affect luciferase. Potential for false positives if autophosphorylation is significant.[14] |
| Fluorescence | Various principles including Fluorescence Polarization (FP), FRET, and specific fluorescent probes. FP, for example, measures the change in rotational speed of a fluorescently labeled substrate upon phosphorylation and binding to a larger antibody.[15][16] | Non-radioactive and amenable to HTS.[17] Homogeneous format reduces pipetting steps.[18] | Can be susceptible to interference from fluorescent compounds. Assay development can be more complex, requiring specific labeled substrates and antibodies.[16] |
Causality in Assay Selection
The choice of assay is not arbitrary; it's dictated by the stage of the drug discovery process and the specific questions being asked.
-
For primary screening of a large library of pyrimidine derivatives: A luminescence-based assay like the Kinase-Glo® platform is often preferred. Its speed, simplicity, and scalability make it highly efficient for identifying initial hits from thousands of compounds.
-
For validation of hits and detailed mechanistic studies: The radiometric assay, despite its logistical challenges, provides a direct and unambiguous measure of phosphate transfer, making it invaluable for confirming the activity of key compounds and performing detailed kinetic analyses.[8][10][14]
-
For orthogonal validation: Using a different assay format, such as Fluorescence Polarization, to confirm hits from a primary screen is a crucial step to eliminate technology-specific artifacts and increase confidence in the results.[16]
Hypothetical Performance Data for this compound Derivatives
To illustrate how experimental data is used for comparison, the following table presents hypothetical IC50 values for a series of derivatives against a panel of relevant kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target by 50%.[19][20]
| Compound ID | R1-Group Modification | Aurora A IC50 (nM) | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | Selectivity Notes |
| LEAD-001 | -H | 150 | 450 | 2,500 | Baseline compound |
| PYR-002 | 4-fluorophenyl | 25 | 380 | >10,000 | Potent and selective for Aurora A |
| PYR-003 | 3-methoxy-aniline | 800 | 15 | 1,200 | Potent and selective for VEGFR-2 |
| PYR-004 | N-methylpiperazine | 45 | 65 | 8,000 | Dual Aurora A / VEGFR-2 inhibitor |
| Sunitinib | Reference | 93[3] | 261[3] | 93[3] | Multi-targeted reference inhibitor |
Data is hypothetical for illustrative purposes. Sunitinib data is included as a literature reference point for a known multi-targeted pyrimidine-based inhibitor.[3]
This data allows for a direct comparison of potency (lower IC50 is more potent) and selectivity. For example, PYR-002 shows high potency and selectivity for Aurora A, while PYR-004 demonstrates a dual-inhibitor profile. Such analyses are crucial for guiding the structure-activity relationship (SAR) studies in a drug discovery program.[21][22]
Detailed Experimental Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)
This protocol outlines a robust method for determining the IC50 of pyrimidine derivatives using the Promega Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in the reaction.[7][12] A decrease in ATP consumption (higher luminescence) corresponds to higher kinase inhibition.[6]
Workflow Visualization
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity (IC50) of a target kinase in a cell-free system.[23]
Materials:
-
Recombinant active kinase (e.g., Aurora A)
-
Kinase substrate (e.g., Kemptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[13]
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Protocol:
-
Compound Plating: a. Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration). b. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. c. Rationale: A wide concentration range is essential for generating a full dose-response curve, which is necessary for accurate IC50 calculation.[20]
-
Control Well Preparation: a. Designate wells for controls:
- 100% Activity (Negative Control): Add DMSO only (no inhibitor). This represents uninhibited kinase activity.
- 0% Activity (Positive Control): Add a known potent inhibitor for the target kinase or no enzyme. This defines the baseline. b. Rationale: Controls are critical for data normalization and calculating the Z'-factor, a statistical measure of assay quality.
-
Kinase Reaction: a. Prepare a master mix of kinase and substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption). b. Add 5 µL of the kinase/substrate mix to each well containing the test compounds and controls. c. Pre-incubate the plate for 10-15 minutes at room temperature. d. Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, which is especially important for slow-binding inhibitors.
-
Reaction Initiation and Incubation: a. Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[14] b. Rationale: Using an ATP concentration near the Km makes the assay more sensitive to ATP-competitive inhibitors, which is the likely mechanism for many pyrimidine-based compounds.[14][24] c. Incubate the plate at room temperature for a set time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined during assay development.[14]
-
Detection: a. Equilibrate the Kinase-Glo® Reagent to room temperature. b. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence signal.[7] c. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[7] d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average signal from the 0% activity wells (background) from all other wells. b. Normalize the data: Set the average signal of the 100% activity (DMSO) wells to 100% and the background to 0%. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (variable slope) dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[25]
Signaling Pathway Context
To understand the biological relevance of inhibiting a specific kinase, it is essential to consider its role in cellular signaling. Many pyrimidine derivatives target kinases involved in cell proliferation and survival pathways, such as the EGFR pathway.[3][26]
Caption: Simplified EGFR signaling pathway inhibited by a pyrimidine derivative.
Conclusion and Future Directions
The robust in vitro characterization of novel kinase inhibitors is paramount for successful drug discovery. This guide has compared the primary assay technologies, providing a framework for rational selection based on experimental goals. The luminescence-based assay, detailed here, offers a validated, high-throughput method for determining the potency of new derivatives of the this compound scaffold.
Accurate and reproducible IC50 data, generated using well-controlled and validated protocols, forms the bedrock of the SAR cycle. This data, combined with selectivity profiling and subsequent cell-based assays, will ultimately guide the optimization of these promising compounds into potential therapeutic candidates.[1][27] Researchers should always be mindful of potential pitfalls, such as compound solubility and assay interference, and employ orthogonal methods to validate key findings.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. inits.at [inits.at]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-chloro-N4-ethylpyrimidine-4,5-diamine
As researchers and drug development professionals, our work with novel chemical entities like 6-chloro-N4-ethylpyrimidine-4,5-diamine is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management can lead to regulatory penalties, environmental damage, and significant health risks.[1]
This guide provides a direct, procedural framework for the proper disposal of this compound. It is structured to move from immediate safety considerations to long-term compliant disposal, grounded in the principles of laboratory safety and environmental stewardship. The procedures outlined here are designed to create a self-validating system of safety, ensuring that each step reinforces the integrity of the overall process.
Core Hazard Profile & Risk Assessment
Analogous compounds are consistently classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[2][3]
Furthermore, as a chlorinated organic compound, its combustion can generate highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[4][5] This specific property is the primary reason that disposal must be handled by specialized facilities equipped with advanced flue-gas scrubbing technology.
Personal Protective Equipment (PPE) for Waste Handling
A robust PPE protocol is non-negotiable. The potential for skin, eye, and respiratory irritation dictates the use of a comprehensive barrier system.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact and subsequent irritation.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes or airborne dust particles causing serious eye irritation.[2] |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[2][3] | To minimize the inhalation of dust, which may cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed and approved waste disposal contractor.[2][5][6] Laboratory procedures should focus on the safe and compliant accumulation, segregation, and storage of the waste pending professional collection.
Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[1][7]
-
Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids."
-
DO NOT MIX: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[8] Mixing can create dangerous chemical reactions and complicates the disposal process, often increasing costs significantly.
Step 2: Containerization and Labeling The waste container must be appropriate for the material and clearly communicate its contents and hazards.
-
Select a Compatible Container: Use the original manufacturer's container or a new, clean, high-density polyethylene (HDPE) or glass container with a tightly sealing lid.[8][9] The container must be in good condition, free of leaks or external residue.[9]
-
Apply a Hazardous Waste Label: Immediately upon adding the first quantity of waste, label the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated Hazard Statements: "Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation."[2]
-
The date accumulation started.
-
The specific laboratory or research group generating the waste.
-
Step 3: On-Site Storage Store the waste container in a designated, secure area while awaiting pickup.
-
Location: Store in a well-ventilated area, away from heat or ignition sources.[4] A satellite accumulation area within the lab, such as a designated cabinet under a fume hood, is ideal.
-
Containment: Ensure the container is kept within secondary containment (e.g., a spill tray) to capture any potential leaks.[9]
-
Security: The storage area should be secure to prevent unauthorized access. The container must be kept locked up or in a locked room.[2][5]
Step 4: Arrange for Professional Disposal The final step is to transfer the waste to a certified hazardous waste management company.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact. They manage the contracts with waste disposal vendors and will provide specific instructions for scheduling a pickup.
-
Documentation: Complete any required waste manifest or pickup request forms provided by your EHS office. Accurate documentation is a legal requirement.
Managing Contaminated Materials & Empty Containers
Any item that comes into direct contact with this compound must be considered hazardous waste.
-
Contaminated Labware (non-disposable): Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
Contaminated Disposables: Items such as gloves, weigh boats, and paper towels that are grossly contaminated should be placed in the designated solid waste container along with the chemical.
-
Empty Product Containers: An empty container that held this chemical must still be handled as hazardous waste.[2] The safest procedure is to triple-rinse the container with a suitable solvent.[9] The rinsate must be collected as hazardous liquid waste. After triple-rinsing, deface the original label and consult with your EHS department for final disposal of the container, which may then be permissible as regular trash.[9]
Emergency Procedures: Solid Spill
In the event of a spill, prompt and correct action is crucial to mitigate exposure.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Ensure Ventilation: Work only under a chemical fume hood or ensure the area is well-ventilated.[2]
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain and Clean: Gently sweep up the solid material, avoiding dust generation.[2][6] Use an inert absorbent material (e.g., sand, vermiculite) for the final cleanup.
-
Collect Waste: Place all spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Workflow for compliant disposal of this compound waste.
By adhering to this structured protocol, researchers can ensure that their innovative work is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.
References
- 1. Effective Lab Chemical Waste Management [emsllcusa.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. actenviro.com [actenviro.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)